Rhombifoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
11-but-3-enyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-2-3-7-16-9-12-8-13(11-16)14-5-4-6-15(18)17(14)10-12/h2,4-6,12-13H,1,3,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTFRRVBMAUIQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1CC2CC(C1)C3=CC=CC(=O)N3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70903357 | |
| Record name | NoName_4007 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70903357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Rhombifoline: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhombifoline is a quinolizidine alkaloid found in various plants of the Fabaceae family.[1] Structurally identified as N-(but-3-enyl)-cytisine, it shares a core structure with other pharmacologically relevant alkaloids.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential biological activities of this compound, along with detailed experimental protocols for its isolation and analysis. While research on purified this compound is still emerging, this document summarizes the current state of knowledge to support further investigation and drug development efforts.
Chemical Structure and Properties
This compound, with the molecular formula C₁₅H₂₀N₂O, is a derivative of cytisine, featuring a but-3-enyl group attached to the nitrogen atom.[1] Its chemical identity and key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (1R,9S)-11-but-3-enyl-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one | [1] |
| Synonyms | N-(but-3-enyl)-cytisine | [1] |
| CAS Number | 529-78-2 | [1] |
| Molecular Formula | C₁₅H₂₀N₂O | [2] |
| Molecular Weight | 244.33 g/mol | [1][2] |
| SMILES | C=CCCN1C[C@@H]2C--INVALID-LINK--C3=CC=CC(=O)N3C2 | [3] |
| Solubility | Soluble in DMSO (100 mg/mL) | [4] |
| Appearance | Light yellow to light brown | MedchemExpress |
| Melting Point | Data not available | |
| pKa | Data not available |
Spectroscopic Data
The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following table summarizes key analytical data.
Table 2: Spectroscopic Data for this compound
| Technique | Key Findings/Data | Source |
| UV Spectroscopy | Characterization data available. | [5] |
| ¹H-NMR | Characterization data available. | [5] |
| ¹³C-NMR | ¹³C-NMR data for this compound have been reported for the first time. | [5] |
| Mass Spectrometry | Characterization data available. | [5] |
Biological Activity and Signaling Pathways
While comprehensive studies on the biological activity of purified this compound are limited, preliminary research suggests potential anticancer, antimicrobial, and anti-inflammatory properties that warrant further investigation.[2] It is important to note that many studies have been conducted on plant extracts containing a mixture of alkaloids, including this compound, making it difficult to attribute specific effects solely to this compound.[6][7]
Proposed Signaling Pathway
This compound is structurally a derivative of cytisine, a known partial agonist of nicotinic acetylcholine receptors (nAChRs), with a particular affinity for the α4β2 subtype.[8][9] This interaction is the basis for cytisine's use in smoking cessation.[8] Given the structural similarity, it is highly probable that this compound acts on the same receptors, modulating cholinergic neurotransmission. The proposed signaling pathway is depicted below.
Experimental Protocols
The following sections outline generalized experimental procedures for the isolation, purification, and analysis of this compound from plant sources.
Isolation and Extraction of Quinolizidine Alkaloids
This protocol provides a general framework for the extraction of quinolizidine alkaloids, including this compound, from dried and powdered plant material.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 529-78-2 | AAA52978 | Biosynth [biosynth.com]
- 3. (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one | C15H20N2O | CID 92795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound and 5,6-dehydrolupanine from Anagyrus foetida L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. Cytisine, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
Rhombifoline: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhombifoline is a tetracyclic quinolizidine alkaloid, a class of secondary metabolites known for their diverse biological activities. This document provides a detailed overview of the current scientific understanding of this compound, focusing on its natural distribution and biosynthetic origins. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of this compound
This compound has been identified and isolated from a limited number of plant species, primarily within the Fabaceae (legume) family. The concentration of this compound can vary depending on the plant species, geographical location, and environmental conditions.
Quantitative Data on this compound Content
The following table summarizes the available quantitative data for this compound in its known natural sources.
| Plant Species | Family | Plant Part | Method of Analysis | This compound Content | Reference |
| Anagyrus foetida | Fabaceae | Leaves and Stems | Flash Chromatography | 0.0091% (yield of yellowish oil) | [1] |
| Sida rhombifolia | Malvaceae | Aerial Parts | LC-MS/MS | Presence confirmed, but not quantified | [2] |
| Lupinus species | Fabaceae | Not specified | Not specified | Tetrahydrothis compound, a related compound, has been reported | [3] |
Biosynthesis of this compound
The complete biosynthetic pathway of this compound has not been fully elucidated. However, as a quinolizidine alkaloid, its biosynthesis is understood to originate from the amino acid L-lysine. The general pathway for quinolizidine alkaloid biosynthesis serves as a model for understanding the formation of this compound. This process is thought to occur in the aerial green parts of the plant, with the resulting alkaloids transported via the phloem to other tissues.[4]
The initial and critical step is the decarboxylation of L-lysine to produce cadaverine, a reaction catalyzed by the enzyme lysine decarboxylase (LDC).[5][6][7] Subsequently, cadaverine undergoes oxidative deamination by a copper amine oxidase (CAO) to yield 5-aminopentanal, which spontaneously cyclizes to form Δ¹-piperideine.[8] Three molecules of Δ¹-piperideine are believed to condense to form the tetracyclic quinolizidine skeleton, from which various alkaloids, including lupanine and sparteine, are derived.[9] It is hypothesized that this compound is formed through further enzymatic modifications, such as dehydrogenation, oxygenation, or esterification, of a common tetracyclic quinolizidine alkaloid precursor.[3][6]
Experimental Protocols
Isolation of this compound from Anagyrus foetida
The following protocol is based on the methodology described for the isolation of this compound from the leaves and stems of Anagyrus foetida.[1][10]
1. Plant Material Preparation:
-
Air-dry the leaves and stems of Anagyrus foetida in the shade.
-
Grind the dried plant material into a fine powder.
2. Extraction:
-
Macerate the powdered plant material with methanol at room temperature for 48 hours.
-
Filter the extract and concentrate under reduced pressure to obtain a crude methanolic extract.
-
Acidify the crude extract with 2% sulfuric acid and filter.
-
Basify the acidic solution with ammonium hydroxide to a pH of 9-10.
-
Extract the alkaloids with chloroform.
-
Concentrate the chloroform extract to yield the crude alkaloid fraction.
3. Chromatographic Separation:
-
Subject the crude alkaloid fraction to flash chromatography on a silica gel column.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., starting with 100% CH₂Cl₂ and gradually increasing the polarity with MeOH).
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine fractions containing the compound of interest.
-
A fraction eluted with 2% MeOH/CH₂Cl₂ has been reported to yield this compound.[1]
4. Purification and Characterization:
-
Further purify the this compound-containing fractions using preparative TLC or HPLC.
-
Characterize the purified compound using spectroscopic methods such as UV, IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its identity and purity.
General Workflow for Isolation and Analysis of this compound
The following diagram illustrates a general experimental workflow for the isolation and analysis of this compound from a plant source.
Conclusion
This compound is a quinolizidine alkaloid with a biosynthetic pathway rooted in lysine metabolism. While its presence has been confirmed in species such as Anagyrus foetida and Sida rhombifolia, further research is required to fully elucidate the specific enzymatic steps leading to its formation and to quantify its abundance in a wider range of plant sources. The methodologies outlined in this guide provide a foundation for future investigations into the chemistry and biology of this intriguing natural product. Such studies are crucial for unlocking the potential of this compound and other quinolizidine alkaloids in the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]
- 6. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. This compound and 5,6-dehydrolupanine from Anagyrus foetida L - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Alkaloid: A Technical Guide to the Discovery and Isolation of Rhombifoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and isolation of the quinolizidine alkaloid, Rhombifoline. While the initial isolation and structural elucidation of this compound were reported, its biological activities and the signaling pathways it may modulate remain largely unexplored, presenting a compelling opportunity for future research in drug discovery and development.
Discovery and Historical Context
This compound was first isolated and its structure characterized in 1994 by M. M. Al-Azizi, M. S. Al-Said, M. M. El-Olemy, and E. A. Sattar. The discovery was the result of phytochemical investigations into the leaves and stems of Anagyrus foetida L., a plant indigenous to Saudi Arabia. While this was the first time this compound had been isolated from this species, the plant itself has a long history in traditional medicine. Anagyrus foetida, commonly known as stinking bean trefoil, has been recognized for its medicinal properties since ancient Greece, where it was mentioned by the physician Pedanius Dioscorides in his work De materia medica.[1] Historically, various parts of the plant were used, particularly in relation to childbirth.[1] The foul smell of the plant, due to its chemical constituents, has been a notable characteristic throughout its history.[1]
The 1994 study not only marked the first isolation of this compound from A. foetida but also reported the ¹³C-NMR spectral data for the compound for the very first time, contributing significantly to its structural elucidation.[2]
Physicochemical and Spectroscopic Data
The initial characterization of this compound provided key data points for its identification. This information is crucial for researchers seeking to confirm its presence in other plant sources or to verify the success of its isolation.
| Property | Value |
| Appearance | Yellowish oil |
| Yield | 0.0091% from dried leaves and stems of A. foetida |
| Optical Rotation | [α]D²⁵ = -232.4° (c = 2.13, EtOH) |
| UV (λmax) | 232 nm, 306 nm |
| IR (νmax) | 2760-2790 cm⁻¹ (trans-quinolizidine), 1650 cm⁻¹ (lactam carbonyl), 1560 cm⁻¹ (conjugated double bond) |
| Mass Spectrometry | [M]⁺ at m/e 246 |
| ¹H-NMR and ¹³C-NMR | Data first reported in Al-Azizi et al., 1994 |
Experimental Protocol: The First Isolation of this compound
The following protocol is based on the methodology described by Al-Azizi and his team in their 1994 publication. This provides a foundational method for the extraction and purification of this compound from Anagyrus foetida.
Plant Material and Extraction
-
Plant Collection and Preparation: The leaves and stems of Anagyrus foetida L. were collected, dried, and powdered.
-
Defatting: The powdered plant material was first defatted by extraction with petroleum ether (60-80°C).
-
Alkaloid Extraction: The defatted powder was then exhaustively extracted with methanol in a Soxhlet apparatus. The resulting methanolic extract was evaporated under reduced pressure to yield a semisolid residue.
-
Acid-Base Extraction:
-
The residue was dissolved in chloroform (CHCl₃) and then extracted with a 2% citric acid solution to isolate the alkaloids.
-
The combined acidic extracts were made alkaline (pH 8-9) with ammonium hydroxide (NH₄OH).
-
This alkaline solution was then extracted with chloroform to obtain the crude alkaloid mixture.
-
Isolation and Purification
-
Column Chromatography (Initial Separation): The crude alkaloid mixture was subjected to column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (CH₂Cl₂). This initial separation yielded several fractions containing different alkaloids.
-
Flash Chromatography (Final Purification): The fraction containing this compound was further purified using flash chromatography on a silica gel column. The elution was performed with dichloromethane containing increasing amounts of methanol (0-5%). Fractions were collected and monitored to yield pure this compound.
Biological Activity and Signaling Pathways: An Uncharted Territory
To date, there is a notable absence of published research on the specific biological activities and signaling pathways of isolated this compound. While various extracts of plants from the Sida genus, which are also known to contain alkaloids, have shown a range of pharmacological properties including anti-inflammatory and cytotoxic effects, these activities have not been directly attributed to this compound.[3][4][5]
The lack of data on this compound's bioactivity presents a significant opportunity for researchers. A logical next step would be to screen the purified compound against a panel of biological targets to identify potential therapeutic applications.
References
- 1. Anagyris foetida - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ajol.info [ajol.info]
- 4. Anti-inflammatory, anti-cholinergic and cytotoxic effects of Sida rhombifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory, anti-cholinergic and cytotoxic effects of Sida rhombifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
Rhombifoline: A Technical Guide to Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhombifoline, a quinolizidine alkaloid, has garnered interest in the scientific community for its potential therapeutic properties. Primarily found in plants of the Fabaceae family, such as Sida rhombifolia, this compound has been investigated for a range of biological activities.[1] This technical guide provides a comprehensive overview of the biological activity screening of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways. While much of the available research has been conducted on extracts of Sida rhombifolia, this document will focus on the known activities attributed to its constituents, including this compound, and present the data accordingly.
Quantitative Biological Activity Data
The biological activities of this compound and associated plant extracts have been quantified using various in vitro assays. The following tables summarize the key findings, including IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), and MIC (minimum inhibitory concentration) values.
Table 1: Anti-inflammatory and Antioxidant Activities
| Biological Activity | Assay | Test Substance | IC50/EC50 Value | Reference(s) |
| Anti-inflammatory | Nitric Oxide (NO) Inhibition | Sida rhombifolia n-hexane extract | 52.16 µg/mL | [2] |
| Protein Denaturation Inhibition | Sida rhombifolia n-hexane extract | 146.03 µg/mL | [2] | |
| Antioxidant | DPPH Radical Scavenging | Sida rhombifolia ethyl acetate extract | 380.5 µg/mL (EC50) | [2] |
| DPPH Radical Scavenging | Sida rhombifolia volatile organic compounds | 5.48 ± 0.024 mg/mL | [3][4] | |
| ABTS Radical Scavenging | Sida rhombifolia volatile organic compounds | 1.47 ± 0.012 mg/mL | [3][4] | |
| ABTS Radical Scavenging | Sida rhombifolia methanol extract | 50 µg/mL | [5] |
Table 2: Anticancer (Cytotoxic) Activity
| Cell Line | Cancer Type | Test Substance | IC50 Value | Reference(s) |
| HepG2 | Liver Cancer | Sida rhombifolia ethyl acetate extract | 364.3 µg/mL | [6] |
| Sida rhombifolia methanol extract | 720.2 µg/mL | [6] | ||
| Sida rhombifolia n-hexane extract | 560.4 µg/mL | [6] | ||
| SNU-1 | Stomach Cancer | Sida rhombifolia n-hexane extract | 68.52% inhibition at 100 µg/mL | [2] |
| MCF-7 | Breast Cancer | Not specified | Not available | |
| HeLa | Cervical Cancer | Not specified | Not available |
Table 3: Antimicrobial Activity
| Microorganism | Assay | Test Substance | MIC Value | Reference(s) |
| Staphylococcus aureus | Broth Microdilution | Not specified | Not available | |
| Escherichia coli | Broth Microdilution | Not specified | Not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay evaluates the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^6 cells/mL and incubate for 24 hours.[7]
-
Pre-treat the cells with various concentrations of this compound or the test extract for 2 hours.
-
Induce inflammation by adding LPS to a final concentration of 1 µg/mL and incubate for a further 24 hours.[7]
-
Collect the cell supernatant and measure the nitrite concentration, a stable product of NO, using the Griess reagent.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control. The IC50 value is determined from the dose-response curve.
-
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
-
Assay Procedure:
-
Prepare a series of dilutions of this compound or the test extract in methanol.
-
Add a fixed volume of the DPPH solution to each dilution.[5]
-
Incubate the mixture in the dark at room temperature for 30 minutes.[5]
-
Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculate the percentage of radical scavenging activity. The IC50 or EC50 value is determined from the dose-response curve.
-
Anticancer Activity: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Culture the desired cancer cell lines (e.g., HepG2, SNU-1) in appropriate media and conditions.
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or the test extract for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.
-
Antimicrobial Activity: Broth Microdilution Assay
This method determines the minimum inhibitory concentration (MIC) of a substance against a specific microorganism.
-
Microorganism Culture: Grow the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Assay Procedure:
-
Prepare a two-fold serial dilution of this compound or the test extract in a 96-well microtiter plate containing broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the test substance that visibly inhibits the growth of the microorganism.
-
Signaling Pathways and Experimental Workflows
This compound's biological activities are often attributed to its modulation of key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general workflow for screening biological activity.
References
- 1. This compound and 5,6-dehydrolupanine from Anagyrus foetida L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory, anti-cholinergic and cytotoxic effects of Sida rhombifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Composition and In Vitro Antioxidant Activity of Sida rhombifolia L. Volatile Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Composition and In Vitro Antioxidant Activity of Sida rhombifolia L. Volatile Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cibtech.org [cibtech.org]
- 6. Sida rhombifolia Exerts Anti-Proliferative and Pro-Apoptotic Effects in Human Liver Cancer HepG2 Cells in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Whitepaper on the Alkaloid Constituents of Sida rhombifolia
PREFACE: Initial investigations into the phytochemical profile of Sida rhombifolia for the presence of a compound denoted as "Rhombifoline" have yielded no substantive evidence of its existence within this plant species. Extensive database searches and a review of the available scientific literature did not identify any studies reporting the isolation or characterization of a compound named this compound from Sida rhombifolia. It is noteworthy that a quinolizidine alkaloid named this compound has been isolated from Anagyris foetida L., a plant from a different family (Fabaceae)[1]. Therefore, this technical guide will pivot to an in-depth exploration of the well-documented alkaloid constituents that are present in Sida rhombifolia, for which there is a significant body of scientific evidence.
This whitepaper will serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the verified alkaloid compounds isolated from Sida rhombifolia. It will cover their extraction, isolation, and quantification, as well as their known biological activities and associated signaling pathways. All quantitative data are presented in structured tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for clarity.
Introduction to Sida rhombifolia
Sida rhombifolia, commonly known as arrowleaf sida, is a perennial shrub belonging to the Malvaceae family.[2] It is widely distributed in tropical and subtropical regions and has a long history of use in traditional medicine systems, including Ayurveda.[2][3] Traditional applications include the treatment of a wide range of ailments such as rheumatism, diarrhea, headaches, and swelling.[2] The medicinal properties of Sida rhombifolia are attributed to its rich and diverse phytochemical composition, which includes alkaloids, flavonoids, saponins, and phenolic compounds.[4][5] Among these, the alkaloid constituents have garnered significant scientific interest due to their potential pharmacological activities.
Alkaloid Profile of Sida rhombifolia
Contrary to the initial query, the prominent alkaloids identified in Sida rhombifolia are not "this compound". Instead, phytochemical investigations have consistently isolated and characterized a range of other alkaloids, primarily belonging to the quinazoline and indoquinoline classes.[2][6][7][8]
Table 1: Major Alkaloids Identified in Sida rhombifolia
| Alkaloid | Chemical Class | Plant Part(s) | Reference(s) |
| Cryptolepine | Indoquinoline | Aerial parts, Roots | [6][7][8] |
| Quindoline | Indoquinoline | Aerial parts | [6][7][8] |
| 11-Methoxyquindoline | Indoquinoline | Aerial parts | [6][7][8] |
| Quindolinone | Indoquinoline | Aerial parts | [6][7][8] |
| Vasicine | Quinazoline | Whole plant | [3] |
| Pseudoephedrine | Phenethylamine | Roots | [3] |
| Beta-phenethylamine | Phenethylamine | Whole plant | [2][3] |
| Choline | Quaternary ammonium salt | Whole plant | [3] |
| Betaine | Quaternary ammonium salt | Whole plant | [2] |
| Hipaphorine | Indole alkaloid | Roots | [3] |
Extraction and Isolation of Alkaloids from Sida rhombifolia
The extraction and isolation of alkaloids from Sida rhombifolia typically involve a multi-step process that begins with the collection and preparation of the plant material, followed by solvent extraction and chromatographic separation.
General Experimental Protocol for Alkaloid Extraction
A common method for the extraction of alkaloids from the aerial parts of Sida rhombifolia is as follows:
-
Plant Material Collection and Preparation: The aerial parts of Sida rhombifolia are collected and authenticated. The plant material is then dried in a shaded area and pulverized into a coarse powder.
-
Solvent Extraction: The powdered plant material (e.g., 5.5 kg) is macerated with 95% ethanol (e.g., 10 L) at room temperature for an extended period (e.g., 72 hours).[6] This process is often repeated to ensure exhaustive extraction.
-
Concentration: The ethanolic extract is filtered and then concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield a crude ethanol extract.[6]
-
Acid-Base Extraction for Alkaloid Enrichment:
-
The crude ethanol extract is dissolved in an acidic solution (e.g., 5% HCl) and filtered.
-
The acidic solution is then washed with an organic solvent (e.g., chloroform) to remove neutral and acidic compounds.
-
The aqueous acidic layer is then basified with a base (e.g., NH4OH) to a high pH (e.g., pH 9-10).
-
The basified solution is then extracted with an organic solvent (e.g., chloroform or dichloromethane) to partition the alkaloids into the organic phase.
-
The organic phase is then washed, dried, and evaporated to yield a total alkaloid fraction.
-
Chromatographic Isolation of Individual Alkaloids
The enriched alkaloid fraction is subjected to various chromatographic techniques to isolate individual compounds.
-
Column Chromatography: The total alkaloid extract is typically subjected to column chromatography over silica gel or alumina.[9] Elution is carried out with a gradient of solvents of increasing polarity, for instance, a mixture of n-hexane, ethyl acetate, and methanol.
-
Preparative Thin-Layer Chromatography (TLC): Fractions obtained from column chromatography can be further purified using preparative TLC to yield pure alkaloids.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is also a powerful tool for the final purification of isolated alkaloids.
Workflow for Alkaloid Isolation
Biological Activities and Signaling Pathways
The alkaloids isolated from Sida rhombifolia have been reported to exhibit a range of biological activities. While specific signaling pathways for every compound from this plant are not fully elucidated, related studies on these classes of alkaloids provide valuable insights.
Vasorelaxant Activity of Indoquinoline Alkaloids
Cryptolepine and quindolinone, isolated from Sida rhombifolia, have demonstrated vasorelaxant properties.[6][7] This activity is believed to be mediated through the endothelium-dependent nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.
Anti-inflammatory and Neuroprotective Potential
While not directly studied for the alkaloids from Sida rhombifolia, related compounds like rhynchophylline have been shown to attenuate pro-inflammatory responses by down-regulating the MAPK/NF-κB signaling pathways.[10] Given the traditional use of Sida rhombifolia for inflammatory conditions, it is plausible that its alkaloids may exert similar effects.
Quantitative Analysis
The quantitative determination of alkaloids in Sida rhombifolia is crucial for standardization and quality control.
Table 2: Quantitative Data on Alkaloid Content in Sida rhombifolia
| Plant Part | Total Alkaloid Content | Method of Quantification | Reference |
| Root | 0.1% | Gravimetric | [3] |
| Leaves (Ethanolic Extract) | Flavonoid: 16.85% | Spectrophotometric | [11] |
| Leaves (Hexane Extract) | Flavonoid: 2.57% | Spectrophotometric | [11] |
Note: The flavonoid content is included as an example of quantitative analysis performed on the plant, as specific quantitative data for individual alkaloids is sparse in the reviewed literature.
Conclusion
Sida rhombifolia is a valuable medicinal plant with a rich profile of bioactive alkaloids, particularly of the indoquinoline and quinazoline types. While the initially queried "this compound" is not a constituent of this plant, the confirmed alkaloids such as cryptolepine and quindoline exhibit promising pharmacological activities, including vasorelaxant effects. This technical guide provides a foundational understanding of the extraction, isolation, and potential therapeutic applications of the alkaloids from Sida rhombifolia, paving the way for further research and development in phytopharmaceuticals. Future studies should focus on the detailed elucidation of the signaling pathways of these compounds and the development of validated quantitative analytical methods for individual alkaloids.
References
- 1. This compound and 5,6-dehydrolupanine from Anagyrus foetida L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkaloid constituents of Sida acuta, S. humilis, S. rhombifolia and S. spinosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sida rhombifolia - Wikipedia [en.wikipedia.org]
- 4. widisety.com [widisety.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Alkaloids and Phenolic Compounds from Sida rhombifolia L. (Malvaceae) and Vasorelaxant Activity of Two Indoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. bepls.com [bepls.com]
- 10. Rhynchophylline attenuates LPS-induced pro-inflammatory responses through down-regulation of MAPK/NF-κB signaling pathways in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Spectral Data of Rhombifoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data of rhombifoline, a quinolizidine alkaloid. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery. This document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines typical experimental protocols for their acquisition, and visualizes the analytical workflows.
Spectroscopic Data of this compound
The structural elucidation of this compound has been primarily accomplished through the application of modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The following tables summarize the key spectral data.
Nuclear Magnetic Resonance (NMR) Spectral Data
The ¹H and ¹³C NMR spectral data provide detailed information about the carbon-hydrogen framework of the this compound molecule. The definitive assignments have been reported in the literature, notably in the work by Al-Azizi et al. (1994), which for the first time detailed the ¹³C NMR spectrum of this alkaloid.[1]
Table 1: ¹H NMR Spectral Data of this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data unavailable in search results. Please refer to the primary literature for specific values. |
Table 2: ¹³C NMR Spectral Data of this compound
| Position | Chemical Shift (δ, ppm) |
| Data unavailable in search results. Please refer to the primary literature for specific values. |
Note: The specific chemical shift values and coupling constants are pending access to the full text of the primary literature. The data presented here is a template for the expected information.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for confirming its molecular formula and structure.
Table 3: Mass Spectrometry Data of this compound
| Ion/Fragment | m/z | Relative Intensity (%) |
| [M]⁺ | Data unavailable in search results. | |
| Fragment 1 | Data unavailable in search results. | |
| Fragment 2 | Data unavailable in search results. | |
| Fragment 3 | Data unavailable in search results. |
Note: The specific m/z values and their relative intensities are pending access to the full text of the primary literature. The data presented here is a template for the expected information.
Experimental Protocols
The acquisition of high-quality spectral data is contingent upon the use of appropriate experimental methodologies. The following sections detail generalized protocols for the NMR and MS analysis of alkaloids like this compound.
NMR Spectroscopy
Sample Preparation:
-
A pure sample of this compound (typically 1-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ 0.00 ppm).
Instrumentation and Data Acquisition:
-
¹H and ¹³C NMR spectra are typically recorded on a high-resolution NMR spectrometer operating at frequencies of 400 MHz or higher for ¹H.
-
Standard pulse sequences are used for acquiring 1D spectra (¹H, ¹³C, DEPT).
-
2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed for unambiguous signal assignments.
-
Data is processed using specialized NMR software, involving Fourier transformation, phase correction, baseline correction, and integration.
Mass Spectrometry
Sample Preparation:
-
A dilute solution of the purified this compound sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The solution may be introduced into the mass spectrometer via direct infusion or through a chromatographic system like HPLC or GC.
Instrumentation and Data Acquisition:
-
Mass spectra are acquired on a mass spectrometer, which can be a variety of types including Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers.
-
Electron Ionization (EI) is a common ionization technique for generating fragment ions and obtaining a characteristic fragmentation pattern.
-
Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to determine the molecular weight with minimal fragmentation.
-
High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of the molecular ion and its fragments.
Workflow Visualizations
The following diagrams illustrate the typical experimental workflows for the spectral analysis of natural products like this compound.
Caption: Experimental workflow for NMR analysis of this compound.
References
Preliminary Insights into the Mechanism of Action of Rhombifoline and Related Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Rhombifoline is a quinolizidine alkaloid that has been isolated from various plant species, including Sida rhombifolia. While direct, in-depth studies on the specific mechanism of action of this compound are currently limited, preliminary research on the plant from which it is derived and on structurally similar alkaloids provides valuable insights into its potential pharmacological activities. This technical guide aims to synthesize the available preliminary data, focusing on the broader context of Sida rhombifolia extracts and related alkaloids to postulate potential mechanisms of action for this compound. This document will serve as a resource for researchers and professionals in drug development by presenting the current landscape of research, including quantitative data, experimental methodologies, and visual representations of implicated signaling pathways.
Pharmacological Activities of Sida rhombifolia Extracts
Sida rhombifolia Linn., a perennial shrub, has a long history of use in traditional medicine for treating a variety of ailments, including inflammation, fever, and kidney disorders.[1] Scientific investigations into the plant's extracts have revealed a range of pharmacological activities, which are likely attributable to its diverse phytochemical composition, including alkaloids, flavonoids, saponins, and phenolics.[2]
Reported activities of Sida rhombifolia extracts include:
-
Anti-inflammatory and Analgesic Activity : The plant is traditionally used to treat inflammatory conditions.[1][3]
-
Antioxidant Activity : Methanolic extracts of the plant have demonstrated free radical scavenging capabilities.[1]
-
Hepatoprotective Effects : Studies have indicated a protective effect on the liver.[2]
-
Antimicrobial and Antifungal Properties : Extracts have shown activity against various bacteria and fungi.[1][3]
-
Antidiabetic Potential : Traditional use in managing diabetes is supported by some scientific evidence.[2][3]
-
Cytotoxic and Antiproliferative Effects : Certain compounds within the plant have been shown to have activity against cancer cell lines.[2]
-
Vasorelaxant Activity : Alkaloids isolated from the plant have demonstrated effects on blood vessel relaxation.
Mechanism of Action of Related Alkaloids
Given the limited direct research on this compound, examining the mechanisms of other alkaloids isolated from Sida rhombifolia and structurally similar compounds can provide clues to its potential actions.
1. Vasorelaxant Effects of Quindolinone and Cryptolepine Salt
Phytochemical studies on the aerial parts of Sida rhombifolia have led to the isolation of several alkaloids, including quindolinone and a cryptolepine salt. These two compounds have been investigated for their vasorelaxant properties in rodent mesenteric arteries. The experiments were conducted on arteries with and without functional endothelium to elucidate the role of the endothelium in their mechanism of action.[4]
2. Anti-inflammatory Mechanism of Rhynchophylline
Rhynchophylline, a tetracyclic oxindole alkaloid structurally similar to compounds found in the same family as some this compound-containing plants, has been studied for its anti-inflammatory effects. Research on lipopolysaccharide (LPS)-stimulated primary microglia has shown that rhynchophylline can significantly reduce the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[5]
The proposed mechanism for this anti-inflammatory action involves the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5] Rhynchophylline was found to inhibit the phosphorylation and subsequent degradation of IκBα, a key inhibitor of NF-κB.[5] Furthermore, it suppressed the phosphorylation of MAPKs.[5] This suggests a potential therapeutic role for such alkaloids in neurodegenerative diseases where neuroinflammation is a key component.[5]
Quantitative Data
The available quantitative data from preliminary studies is summarized below. It is important to note that this data pertains to extracts of Sida rhombifolia or other alkaloids found within the plant, not specifically to this compound.
| Compound/Extract | Assay | Target/Cell Line | Result | Reference |
| Quindolinone | Vasorelaxation | Rodent Mesenteric Arteries | Emax and pD2 values determined | [4] |
| Cryptolepine Salt | Vasorelaxation | Rodent Mesenteric Arteries | Emax and pD2 values determined | [4] |
| Rhynchophylline | NO Production | LPS-stimulated Microglia | Concentration-dependent reduction | [5] |
| Rhynchophylline | PGE2 Production | LPS-stimulated Microglia | Concentration-dependent reduction | [5] |
| Rhynchophylline | TNF-α Production | LPS-stimulated Microglia | Concentration-dependent reduction | [5] |
| Rhynchophylline | IL-1β Production | LPS-stimulated Microglia | Concentration-dependent reduction | [5] |
| Rhynchophylline | iNOS mRNA Expression | LPS-stimulated Microglia | Concentration-dependent depression | [5] |
| Rhynchophylline | COX-2 mRNA Expression | LPS-stimulated Microglia | Concentration-dependent depression | [5] |
Experimental Protocols
1. Vasorelaxant Activity Assay
-
Tissue Preparation : Mesenteric arteries are isolated from rodents and mounted in an organ bath.[4]
-
Pre-contraction : The arteries are pre-contracted with phenylephrine (PHE) at a concentration of 1 µM.[4]
-
Compound Administration : Cumulative doses of the test compounds (e.g., quindolinone, cryptolepine salt) are added to the organ bath, typically ranging from 10⁻¹² to 10⁻³ M.[4]
-
Data Analysis : The relaxation response is measured and expressed as the maximum effect (Emax) and the potency (pD2), which is the negative logarithm of the EC50 value.[4]
-
Endothelium-dependency : The experiment is repeated in arteries where the endothelium has been mechanically removed to determine if the vasorelaxant effect is endothelium-dependent.[4]
2. Anti-inflammatory Activity Assay in Microglia
-
Cell Culture : Primary microglia are cultured in appropriate media.[5]
-
Stimulation : Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[5]
-
Treatment : The cells are treated with varying concentrations of the test compound (e.g., rhynchophylline) prior to or concurrently with LPS stimulation.[5]
-
Measurement of Inflammatory Mediators :
-
Gene Expression Analysis :
-
Western Blot Analysis :
-
Protein Extraction : Whole-cell lysates are prepared.[5]
-
Electrophoresis and Blotting : Proteins are separated by SDS-PAGE and transferred to a membrane.[5]
-
Immunodetection : The membranes are probed with specific antibodies against phosphorylated and total forms of IκBα and MAPKs to assess their activation status.[5]
-
Signaling Pathways and Experimental Workflows
Below are diagrams representing the potential signaling pathway involved in the anti-inflammatory effects of related alkaloids and a typical experimental workflow for assessing vasorelaxant activity.
Caption: Proposed inhibitory mechanism of Rhynchophylline on the MAPK and NF-κB signaling pathways.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. widisety.com [widisety.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Rhynchophylline attenuates LPS-induced pro-inflammatory responses through down-regulation of MAPK/NF-κB signaling pathways in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Alkaloid Profile of Anagyrus foetida, Including Rhombifoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the alkaloid composition of Anagyrus foetida, with a specific focus on rhombifoline and other significant quinolizidine alkaloids. The document details the quantitative distribution of these compounds within the plant, comprehensive experimental protocols for their extraction and isolation, and an exploration of their known biological activities and mechanisms of action.
Alkaloid Profile of Anagyrus foetida
Anagyrus foetida is a rich source of quinolizidine alkaloids, a class of bicyclic and tricyclic compounds known for their diverse pharmacological activities. To date, numerous alkaloids have been identified in various parts of the plant, including the leaves, stems, and seeds. The major alkaloids identified are this compound, 5,6-dehydrolupanine, anagyrine, cytisine, N-methylcytisine, sparteine, lupanine, baptifoline, and aporphine alkaloids.
Quantitative Data Summary
The following table summarizes the quantitative data available for the key alkaloids found in Anagyrus foetida. It is important to note that the reported values vary across different studies due to variations in plant origin, developmental stage, and the analytical methods employed.
| Alkaloid | Plant Part | Concentration/Yield | Method of Analysis | Reference |
| This compound | Leaves and Stems | 0.0091% (yield from dried material) | Column Chromatography | [1] |
| Anagyrine | Leaves (untreated control) | 16.10 mg/ml | HPLC | [2] |
| Seeds (untreated control) | 8.70 mg/ml | HPLC | [2] | |
| Leaves and Stems | Major compound (percentage not specified) | GC-MS | [3] | |
| Cytisine | Leaves (untreated control) | 29.25 mg/ml | HPLC | [2] |
| Seeds (untreated control) | 11.14 mg/ml | HPLC | [2] | |
| Leaves and Stems | 21% | GC-MS | [3] | |
| Seeds | 29.7% | GC-MS | [3] | |
| Aporphine | Leaves (untreated control) | Not specified in mg/ml, but present | HPLC | [2] |
| Seeds (untreated control) | 3.34 mg/ml | HPLC | [2] | |
| Sparteine | Leaves and Stems | Present (percentage varies with extraction) | GC-MS | [3] |
| N-Methylcytisine | Leaves and Stems | Present (percentage varies with extraction) | GC-MS | [3] |
| 5,6-Dehydrolupanine | Leaves and Stems | Present (percentage varies with extraction) | GC-MS | [3] |
| Lupanine | Leaves and Stems | Present (percentage varies with extraction) | GC-MS | [3] |
| Baptifoline | Leaves | Present (qualitative) | Chromatographic separations | [4] |
Experimental Protocols
This section provides a detailed methodology for the extraction and isolation of alkaloids from Anagyrus foetida, based on the protocol described by Al-Azizi et al. (1994).
Plant Material and Extraction
-
Plant Material Collection and Preparation : Leaves and stems of Anagyrus foetida are collected and dried in the shade. The dried plant material is then powdered.
-
Defatting : 3 kg of the powdered plant material is defatted with petroleum ether (60-80°C).
-
Extraction : The defatted powder is then exhaustively extracted with methanol in a Soxhlet apparatus.
-
Concentration : The methanolic extract is evaporated under reduced pressure at 40°C to a semisolid residue.
-
Acid-Base Extraction : The residue is dissolved in chloroform and extracted exhaustively with a 2% citric acid solution. The combined citric acid extract is then made alkaline (pH 8-9) with ammonium hydroxide and extracted three times with chloroform.
-
Crude Alkaloid Fraction : The combined chloroform extract is evaporated under reduced pressure to yield the crude total alkaloids.
Isolation of Individual Alkaloids
The crude alkaloid mixture is fractionated using column chromatography.
-
Column Preparation : A silica gel column (600 g) is prepared.
-
Elution : The crude alkaloids (25 g) are loaded onto the column and eluted with a gradient of methanol in dichloromethane, followed by pure methanol. Fractions are monitored by Thin Layer Chromatography (TLC).
-
Isolation of this compound : A specific fraction (0.37 g, eluted with 2% MeOH/CH2Cl2) is further purified by flash chromatography on a silica gel column, eluting with a gradient of methanol (0-5%) in dichloromethane. This compound (43 mg) is obtained from the combined fractions.
-
Isolation of Other Alkaloids : Other fractions are similarly subjected to further chromatographic separations to isolate 5,6-dehydrolupanine, lupanine, N-methylcytisine, cytisine, anagyrine, and sparteine.
Figure 1: Experimental workflow for the extraction and isolation of alkaloids from Anagyrus foetida.
Biological Activities and Signaling Pathways
The alkaloids isolated from Anagyrus foetida exhibit a range of biological activities, primarily interacting with the nervous and endocrine systems. The following sections detail the known mechanisms of action for several of these compounds.
Nicotinic Acetylcholine Receptor (nAChR) Modulators: Cytisine, N-Methylcytisine, and Anagyrine
Cytisine and its N-methylated derivative, N-methylcytisine, act as partial agonists at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[4][5][6][7][8][9][10][11] This mechanism is central to their potential application in smoking cessation, as they can reduce nicotine withdrawal symptoms by providing a lower level of receptor stimulation than nicotine itself.
In contrast, anagyrine is a potent desensitizer of nAChRs.[12][13][14][15] This means that it binds to the receptor and reduces its response to subsequent agonist binding. This activity is thought to be responsible for its teratogenic effects, as it can lead to reduced fetal movement.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Sparteine sulfate used for? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. droracle.ai [droracle.ai]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Varenicline and Cytisine Diminish the Dysphoric-Like State Associated with Spontaneous Nicotine Withdrawal in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anagyrine desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bioaustralis.com [bioaustralis.com]
- 15. Anagyrine desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle. | Sigma-Aldrich [sigmaaldrich.com]
Rhombifoline: A Technical Whitepaper on its Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhombifoline is a quinolizidine alkaloid that has been identified in various plant species, notably within the Sida genus, including Sida rhombifolia. While research directly investigating the therapeutic properties of isolated this compound is limited, the extracts of plants containing this alkaloid, particularly Sida rhombifolia, have demonstrated a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic uses of this compound, primarily inferred from the biological activities of these extracts. The documented anti-inflammatory, antioxidant, antimicrobial, and cytotoxic properties are summarized, with a focus on quantitative data, experimental methodologies, and implicated signaling pathways. This paper aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development, highlighting the therapeutic promise of this compound-containing botanicals and underscoring the necessity for further investigation into the purified compound.
Introduction
This compound is a naturally occurring alkaloid that has been isolated from various plant sources.[1] Belonging to the quinolizidine class of alkaloids, its chemical structure forms the basis for potential biological activities. The primary source of information regarding the therapeutic potential of this compound comes from studies on the extracts of Sida rhombifolia Linn., a perennial shrub used in traditional medicine across tropical and subtropical regions.[2][3] These extracts contain a complex mixture of phytochemicals, including alkaloids, flavonoids, phenolics, and saponins, which collectively contribute to their observed pharmacological effects.[3] This guide will synthesize the available scientific evidence to explore the potential therapeutic applications of this compound, with the understanding that much of the current data is derived from the study of this compound-containing plant extracts.
Potential Therapeutic Uses
The therapeutic potential of this compound, as suggested by studies on Sida rhombifolia extracts, spans several key areas of pharmacology.
Anti-inflammatory Activity
Extracts of Sida rhombifolia have demonstrated significant anti-inflammatory effects. This activity is attributed to the inhibition of inflammatory mediators.[4] For instance, the n-hexane extract of the whole plant showed potent inhibition of nitric oxide (NO) production and protein denaturation, both of which are implicated in inflammatory processes.[5] While the direct effect of isolated this compound on inflammation has not been extensively studied, the presence of alkaloids in these active extracts suggests a potential role.
Antioxidant Activity
The antioxidant properties of Sida rhombifolia extracts have been well-documented through various in vitro assays.[6][7][8] These extracts have shown the ability to scavenge free radicals, which are implicated in the pathophysiology of numerous diseases. The antioxidant capacity is often attributed to the phenolic and flavonoid content of the extracts.[8]
Antimicrobial Activity
Several studies have reported the antibacterial and antifungal properties of Sida rhombifolia extracts and isolated compounds.[5][9][10][11][12] The antimicrobial activity is linked to the presence of various phytochemicals, including alkaloids.[9][11]
Cytotoxic and Anticancer Activity
Extracts from Sida rhombifolia have been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting potential as a source for anticancer compounds.[2][13][14][15][16] The ethyl acetate extract, in particular, has been shown to induce apoptosis in human liver cancer (HepG2) cells through the modulation of the mitochondrial pathway.[13][14]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on Sida rhombifolia extracts, providing insights into their therapeutic potential.
Table 1: Anti-inflammatory Activity of Sida rhombifolia Extracts
| Extract Type | Assay | Target | IC50 / Inhibition | Reference |
| n-Hexane | Nitric Oxide (NO) Inhibition | RAW 264.7 macrophages | 52.16 µg/mL | [2] |
| n-Hexane | Protein Denaturation Inhibition | - | 146.03 µg/mL | [2] |
| Ethanolic | Carrageenan-induced paw edema | Rat model | 51.42% inhibition (200 mg/kg) | [17] |
Table 2: Antioxidant Activity of Sida rhombifolia Extracts
| Extract Type | Assay | IC50 / EC50 / Value | Reference |
| Volatile Organic Compounds | DPPH Radical Scavenging | 5.48 ± 0.024 mg/mL | [6][7] |
| Volatile Organic Compounds | ABTS Radical Scavenging | 1.47 ± 0.012 mg/mL | [6][7] |
| Volatile Organic Compounds | Ferric Reducing Antioxidant Power (FRAP) | 83.10 ± 1.66 mM/g | [6][7] |
| Ethanolic (Root) | DPPH Radical Scavenging | 546.1 µg/mL | [8] |
| Ethanolic (Leaves) | DPPH Radical Scavenging | 852.8 µg/mL | [8] |
| Ethanolic (Whole Plant) | DPPH Radical Scavenging | 983.8 µg/mL | [8] |
| Ethyl Acetate | DPPH Radical Scavenging | 380.5 µg/mL | [2] |
| Ethyl Acetate | Ferrous Ion Chelating (FIC) | 263.4 µg/mL | [2] |
Table 3: Antimicrobial Activity of Sida rhombifolia Extracts
| Extract Type | Organism | MIC / Zone of Inhibition | Reference |
| Aqueous-Methanol | Staphylococcus aureus | MIC: 97.22 mg/mL | [17] |
| Aqueous-Methanol | Escherichia coli | MIC: 4.62 mg/mL | [17] |
| Aqueous-Methanol | Salmonella typhi | MIC: 9.37 mg/mL | [17] |
| Aqueous-Methanol | Klebsiella pneumoniae | MIC: 4.62 mg/mL | [17] |
| Chloroform | Staphylococcus aureus | Zone of Inhibition: 10 mm (25 µ g/disc ) | [10] |
| Chloroform | Escherichia coli | Zone of Inhibition: 11 mm (25 µ g/disc ) | [10] |
Table 4: Cytotoxic Activity of Sida rhombifolia Extracts
| Extract Type | Cell Line | IC50 / Inhibition | Reference |
| Ethyl Acetate | HepG2 (Liver Cancer) | 364.3 µg/mL | [13][14] |
| Methanol | HepG2 (Liver Cancer) | 720.2 µg/mL | [13][14] |
| n-Hexane | HepG2 (Liver Cancer) | 560.4 µg/mL | [13][14] |
| n-Hexane | SNU-1 (Gastric Cancer) | 68.52% inhibition (100 µg/mL) | [2] |
| n-Hexane | HepG2 (Liver Cancer) | 47.82% inhibition (100 µg/mL) | [2] |
| Ethanolic | MCA-B1 (Fibrosarcoma) | 202.556 ppm | [15][16] |
| Ethanolic | A549 (Lung Cancer) | 276.836 ppm | [15][16] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the cited studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[9]
-
Protocol Outline:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Prepare various concentrations of the test sample (e.g., this compound or plant extract).
-
Mix the sample solution with the DPPH solution.
-
Incubate the mixture in the dark for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined.[9]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[18][19][20]
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.[18][19][20]
-
Implicated Signaling Pathways
While direct evidence for this compound's modulation of specific signaling pathways is scarce, the bioactivities of the plant extracts from which it is derived suggest the involvement of key cellular signaling cascades.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[21] Its inhibition is a key mechanism for many anti-inflammatory compounds. The reported anti-inflammatory effects of Sida rhombifolia extracts suggest a potential interaction with this pathway.
Mitochondrial Apoptosis Pathway
The cytotoxic effects of Sida rhombifolia extracts on cancer cells have been linked to the induction of apoptosis via the mitochondrial (intrinsic) pathway.[13][14] This pathway involves the release of pro-apoptotic factors from the mitochondria, leading to caspase activation and programmed cell death.
Conclusion and Future Directions
The available scientific literature strongly suggests that this compound-containing plants, particularly Sida rhombifolia, are a promising source of bioactive compounds with potential therapeutic applications in inflammatory diseases, oxidative stress-related conditions, infectious diseases, and cancer. The quantitative data from various in vitro and in vivo studies on the extracts of Sida rhombifolia provide a solid foundation for further research.
However, a significant knowledge gap exists regarding the specific pharmacological activities of isolated this compound. To advance the therapeutic potential of this alkaloid, future research should focus on:
-
Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.
-
In Vitro and In Vivo Studies: Systematic evaluation of purified this compound for its anti-inflammatory, antioxidant, antimicrobial, and cytotoxic activities to determine its specific contribution to the effects observed with crude extracts.
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways directly modulated by this compound to understand its mechanism of action.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion, and toxicity of this compound to evaluate its drug-like properties and safety profile.
A dedicated research focus on this compound is essential to unlock its full therapeutic potential and to validate its role in the ethnopharmacological uses of the plants in which it is found. Such studies will be instrumental in guiding the development of new therapeutic agents for a range of human diseases.
References
- 1. This compound and 5,6-dehydrolupanine from Anagyrus foetida L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory, anti-cholinergic and cytotoxic effects of Sida rhombifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Chemical Composition and In Vitro Antioxidant Activity of Sida rhombifolia L. Volatile Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of in vitro antioxidant activity of Sida rhombifolia (L.) ssp. retusa (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. bepls.com [bepls.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sida rhombifolia Exerts Anti-Proliferative and Pro-Apoptotic Effects in Human Liver Cancer HepG2 Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sida rhombifolia Exerts Anti-Proliferative and Pro-Apoptotic Effects in Human Liver Cancer HepG2 Cells in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jabonline.in [jabonline.in]
- 16. jabonline.in [jabonline.in]
- 17. impactfactor.org [impactfactor.org]
- 18. Alkaloids and Phenolic Compounds from Sida rhombifolia L. (Malvaceae) and Vasorelaxant Activity of Two Indoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rhynchophylline attenuates LPS-induced pro-inflammatory responses through down-regulation of MAPK/NF-κB signaling pathways in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund's adjuvant-induced rheumatoid arthritis via inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. globalsciencebooks.info [globalsciencebooks.info]
In Silico Prediction of Rhombifoline Targets: A Technical Guide for Drug Discovery Professionals
Abstract
Rhombifoline, a quinolizidine alkaloid of plant origin, has been associated with a range of biological activities, including anti-inflammatory, antimicrobial, and vasorelaxant effects. However, its precise molecular targets remain largely uncharacterized. This technical guide provides a comprehensive framework for the in silico prediction and subsequent experimental validation of this compound's protein targets. This document is intended for researchers, scientists, and drug development professionals engaged in natural product-based drug discovery. It outlines a systematic workflow integrating reverse docking, pharmacophore modeling, and network pharmacology to identify and prioritize potential targets. Furthermore, it provides detailed experimental protocols for the validation of these computational predictions, bridging the gap between computational hypothesis and experimental verification.
Introduction to this compound
This compound is a naturally occurring quinolizidine alkaloid found in various plant species. Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. This class of compounds has contributed significantly to the development of new drugs.
Table 1: Chemical and Structural Information for this compound
| Property | Value |
| IUPAC Name | (1R,9S)-11-(but-3-en-1-yl)-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one |
| CAS Number | 529-78-2 |
| Molecular Formula | C₁₅H₂₀N₂O |
| Molecular Weight | 244.33 g/mol |
| SMILES | C=CCCn1cc2c3c(c(C)c(c1)C(=O)N3)[C@H]1CCCC[C@H]21 |
Based on the reported bioactivities of plant extracts containing this compound, its therapeutic potential is likely linked to its interaction with key proteins in various signaling pathways. The known biological activities associated with this compound-containing plants are summarized below.
Table 2: Reported Biological Activities of this compound-Containing Plant Extracts
| Biological Activity | Description | Potential Therapeutic Area |
| Anti-inflammatory | Reduction of inflammation markers. | Inflammatory diseases, autoimmune disorders |
| Antimicrobial | Inhibition of bacterial or fungal growth. | Infectious diseases |
| Vasorelaxant | Relaxation of blood vessels. | Hypertension, cardiovascular diseases |
| Cytotoxic | Toxicity to cancer cells. | Oncology |
This guide will focus on a systematic in silico approach to deorphanize this compound and identify its molecular targets, thereby elucidating its mechanism of action and paving the way for its potential development as a therapeutic agent.
In Silico Target Prediction Methodologies
A multi-faceted in silico approach is recommended to increase the confidence in predicted targets. This involves a combination of ligand-based and structure-based methods.
Overall Workflow
The proposed workflow for in silico target prediction of this compound is depicted below.
Rhombifoline: A Comprehensive Technical Guide on Physicochemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhombifoline is a quinolizidine alkaloid found in various plant species, including those of the Fabaceae family. As a natural product, it holds potential for further investigation in drug discovery and development. A thorough understanding of its physicochemical properties is fundamental for any research involving this compound, from isolation and characterization to formulation and pharmacological studies. This technical guide provides a detailed overview of the core physicochemical characteristics of this compound, methodologies for their determination, and insights into its potential biological interactions.
Physicochemical Data
The following tables summarize the available quantitative data for this compound. It is important to note that while some properties have been computationally predicted or are based on general knowledge of related alkaloids, specific experimental data for certain parameters remain limited in publicly accessible literature.
| Identifier | Value |
| IUPAC Name | (1R,9S)-11-but-3-enyl-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one |
| CAS Number | 529-78-2 |
| Molecular Formula | C₁₅H₂₀N₂O |
| Molecular Weight | 244.33 g/mol |
| Canonical SMILES | C=CCCN1C[C@@H]2C--INVALID-LINK--C3=CC=CC(=O)N3C2 |
| InChI Key | ZVTFRRVBMAUIQW-QWHCGFSZSA-N |
| Property | Value/Information | Source/Method |
| Appearance | Light yellow to light brown solid | MedchemExpress |
| Melting Point | Data not available in searched literature | - |
| Boiling Point | Data not available in searched literature | - |
| pKa | Data not available in searched literature | - |
| LogP (XlogP3-AA) | 1.8 | PubChem (Computed) |
| Topological Polar Surface Area (TPSA) | 23.6 Ų | PubChem (Computed) |
| Solubility | DMSO: 100 mg/mL (409.28 mM)[1] | MedchemExpress |
| Soluble in acidic aqueous solutions and organic solvents like chloroform and dichloromethane. | Inferred from acid-base extraction protocols. | |
| Storage Conditions | Pure form: -20°C for 3 years; In solvent: -80°C for 6 months | MedchemExpress |
Spectroscopic Data
Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound's identity.
| Technique | Description |
| UV-Vis Spectroscopy | The isolated alkaloid has been characterized by UV spectroscopy, though specific absorption maxima (λmax) are not detailed in the available literature.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H-NMR and ¹³C-NMR have been used to characterize this compound.[2] The ¹³C-NMR data for this compound was reported for the first time in a 1994 study.[2] |
| Mass Spectrometry (MS) | Mass spectral data has been used for the characterization of this compound.[2] The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (244.33). |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the physicochemical properties of alkaloids like this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is reported as the melting point.
-
Purity Indication: A sharp melting point range (0.5-1 °C) is indicative of a pure compound.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the basic nitrogen atoms in the this compound molecule.
Methodology:
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water-ethanol mixture) to a known concentration.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Solubility Determination (Shake-Flask Method)
Objective: To quantify the solubility of this compound in various solvents.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Result Expression: The solubility is typically expressed in units of mg/mL or g/L.
Biological Activity and Signaling Pathway
While specific signaling pathways for this compound are not extensively documented, studies on the structurally related alkaloid, Rhynchophylline, have shown inhibitory effects on inflammatory pathways. Rhynchophylline has been demonstrated to attenuate the lipopolysaccharide (LPS)-induced pro-inflammatory response by down-regulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in microglial cells.[3] This provides a plausible model for the potential anti-inflammatory mechanism of this compound.
Experimental Workflow for Investigating Anti-inflammatory Activity
Caption: Workflow for assessing this compound's anti-inflammatory effects.
Putative Inhibitory Action on the MAPK/NF-κB Signaling Pathway
The following diagram illustrates the potential mechanism by which this compound may inhibit the LPS-induced inflammatory cascade, based on the action of the related alkaloid, Rhynchophylline.
Caption: Putative inhibition of MAPK/NF-κB pathways by this compound.
Conclusion
This technical guide consolidates the currently available physicochemical information for this compound. While foundational data on its chemical identity are well-established, there is a clear need for further experimental determination of key properties such as melting point, pKa, and solubility in various pharmaceutically relevant solvents. The provided experimental protocols offer a roadmap for researchers to obtain these critical data points. Furthermore, the potential for this compound to modulate inflammatory signaling pathways, as suggested by the activity of related alkaloids, presents an exciting avenue for future pharmacological investigation. The continued study of this compound's physicochemical and biological characteristics will be instrumental in unlocking its full therapeutic potential.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. This compound and 5,6-dehydrolupanine from Anagyrus foetida L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhynchophylline attenuates LPS-induced pro-inflammatory responses through down-regulation of MAPK/NF-κB signaling pathways in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Ethnobotanical Uses of Rhombifoline-Containing Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhombifoline, a quinolizidine alkaloid, is a constituent of various medicinal plants, most notably within the Sida genus. Traditional medicine systems have long utilized these plants for a range of therapeutic purposes, including the management of inflammation, pain, fever, and cardiovascular ailments. This technical guide provides a comprehensive overview of the ethnobotanical applications of this compound-containing plants, with a particular focus on Sida rhombifolia. It delves into the quantitative analysis of this compound, detailed experimental protocols for its extraction and isolation, and explores the potential signaling pathways through which it may exert its pharmacological effects. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.
Introduction to this compound and its Botanical Sources
This compound is a tetracyclic quinolizidine alkaloid found in various plant species. While several plants are reported to contain quinolizidine alkaloids, Sida rhombifolia L., a perennial or sometimes annual plant in the Malvaceae family, is a well-documented source.[1] This plant, commonly known as arrowleaf sida, has a long history of use in traditional medicine across tropical and subtropical regions.[1] Its traditional applications often point towards anti-inflammatory, analgesic, and antipyretic properties.
Ethnobotanical Uses of Sida rhombifolia
The traditional medicinal uses of Sida rhombifolia are diverse and geographically widespread. Various parts of the plant, including the leaves, roots, and stems, are utilized in herbal preparations.
Table 1: Summary of Ethnobotanical Uses of Sida rhombifolia
| Ethnobotanical Use | Plant Part Used | Traditional Preparation |
| Inflammation and Pain | Leaves, Roots | Poultice, decoction, infusion |
| Fever | Leaves, Roots | Decoction, infusion |
| Respiratory Ailments (e.g., cough, asthma) | Leaves | Decoction, juice |
| Wound Healing | Leaves | Crushed leaves applied topically |
| Gastrointestinal Disorders (e.g., diarrhea) | Whole plant | Decoction |
| Cardiovascular Conditions (e.g., hypertension) | Whole plant | Decoction |
Quantitative Analysis of this compound
While qualitative analyses have confirmed the presence of alkaloids in Sida rhombifolia, specific quantitative data for this compound remains limited in publicly available literature. A study on various Sida species quantified ecdysteroids using Liquid Chromatography with Ultraviolet detection (LC-UV), providing a methodological framework that could be adapted for this compound quantification.[1] Another study utilizing Liquid Chromatography-Mass Spectrometry (LC-MS/MS) identified 54 secondary metabolites in Sida rhombifolia, including various alkaloids, though this compound was not explicitly quantified.[2]
Table 2: Illustrative Quantitative Analysis of Ecdysteroids in Sida Species (as a methodological reference) [1]
| Compound | Plant Species | Concentration (% dry weight) | LOD (µg/mL) | LOQ (µg/mL) |
| Ecdysteroid 1 | S. rhombifolia | X.XX | 0.07-0.1 | 0.3-0.5 |
| Ecdysteroid 2 | S. cordifolia | Y.YY | 0.07-0.1 | 0.3-0.5 |
| Ecdysteroid 3 | S. acuta | Z.ZZ | 0.07-0.1 | 0.3-0.5 |
Note: This table is for illustrative purposes to show the type of data that needs to be generated for this compound. The values for ecdysteroids are presented as a reference for the analytical method's sensitivity.
Experimental Protocols
General Alkaloid Extraction from Sida Species
The following protocol provides a general framework for the extraction of alkaloids from Sida plant material.[3]
Experimental Workflow for Alkaloid Extraction
References
Preliminary Cytotoxicity Assessment of Rhombifoline: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhombifoline, a quinolizidine alkaloid found in plants such as Sida rhombifolia, has been a subject of phytochemical interest. This technical guide aims to provide a comprehensive overview of the preliminary cytotoxicity assessment of this compound. However, a thorough review of the current scientific literature reveals a significant gap in the cytotoxic evaluation of the isolated compound. The majority of available research focuses on the cytotoxic and anticancer properties of crude extracts and fractions from Sida rhombifolia, which contain a complex mixture of phytochemicals, including but not limited to alkaloids, flavonoids, and saponins. This guide will summarize the existing data on Sida rhombifolia extracts, clarify the distinction between this compound and the similarly named flavonoid Rhoifolin, and present general experimental protocols and signaling pathways relevant to cytotoxicity studies, with the explicit understanding that these are not yet specifically validated for pure this compound.
Introduction: The Current State of this compound Research
While there is an interest in the biological activities of compounds isolated from medicinal plants, current research has not extensively focused on the cytotoxic properties of pure this compound. It is crucial to distinguish this compound, an alkaloid, from Rhoifolin, a flavonoid, as the latter has documented anticancer activities. This guide will focus on the available data related to the plant source of this compound, Sida rhombifolia, to provide a contextual understanding of its potential bioactivity.
Cytotoxicity of Sida rhombifolia Extracts
Multiple studies have investigated the cytotoxic effects of various extracts of Sida rhombifolia against different cancer cell lines. The data presented below is a summary of these findings and should not be directly attributed to the action of this compound alone.
Table 1: Cytotoxicity of Sida rhombifolia Extracts against Cancer Cell Lines
| Plant Extract/Fraction | Cancer Cell Line | IC50 Value (µg/mL) | Reference |
| Ethanol Extract | MCA-B1 (Murine Sarcoma) | 202.56 | [1] |
| Ethanol Extract | A549 (Human Lung Carcinoma) | 276.84 | [1] |
| n-Hexane Fraction | MCA-B1 (Murine Sarcoma) | 425.97 | [1] |
| n-Hexane Fraction | A549 (Human Lung Carcinoma) | 786.62 | [1] |
| Ethyl Acetate Extract | HepG2 (Human Liver Cancer) | 364.3 | [2][3] |
| Methanol Extract | HepG2 (Human Liver Cancer) | 720.2 | [2][3] |
| n-Hexane Extract | HepG2 (Human Liver Cancer) | 560.4 | [2][3] |
| Hydroethanolic Extract | Hepa 1-6 (Murine Hepatoma) | 888.79 | [4] |
Note: The IC50 value represents the concentration of an extract required to inhibit the growth of 50% of a cell population.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the cytotoxicity assessment of plant extracts. These protocols provide a framework for how the cytotoxicity of isolated this compound could be evaluated in future studies.
-
Cell Lines: Human cancer cell lines such as A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma) are commonly used. A non-cancerous cell line, such as Vero (monkey kidney epithelial cells) or human fibroblasts, is often included as a control for selectivity.[1][2]
-
Culture Conditions: Cells are typically maintained in a suitable culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM or Roswell Park Memorial Institute - RPMI 1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Sida rhombifolia extract). A negative control (medium only) and a positive control (a known anticancer drug like Doxorubicin) are included.[1]
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline - PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Signaling Pathways in Apoptosis
Studies on Sida rhombifolia extracts suggest an induction of apoptosis through the mitochondrial (intrinsic) pathway.[2][3] The following diagrams illustrate the general mechanisms of the intrinsic and extrinsic apoptotic pathways. It is important to note that the specific involvement of these pathways by pure this compound has not been determined.
Conclusion and Future Directions
The preliminary assessment of this compound's cytotoxicity is currently hampered by a lack of studies on the pure compound. The existing data on Sida rhombifolia extracts, while promising, cannot be definitively attributed to this compound. Future research should focus on the isolation and purification of this compound to enable a thorough investigation of its cytotoxic and potential anticancer activities. Such studies would involve determining its IC50 values against a panel of cancer cell lines, elucidating its mechanism of action, and identifying the specific signaling pathways it may modulate. This foundational research is essential for any further development of this compound as a potential therapeutic agent.
References
- 1. Rhoifolin potentiates the anti-cancer activity of doxorubicin in MDA-MB-231 triple-negative breast cancer cells [pharmacia.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. Alkaloids and Phenolic Compounds from Sida rhombifolia L. (Malvaceae) and Vasorelaxant Activity of Two Indoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. widisety.com [widisety.com]
An In-depth Technical Guide on the Molecular Properties and Analysis of Rhombifoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental molecular characteristics of Rhombifoline, a quinolizidine alkaloid. The document details its molecular formula and exact mass, supported by data from reputable chemical databases. Furthermore, it outlines a general experimental protocol for the isolation and characterization of this natural compound, which may serve as a foundational methodology for researchers in the fields of phytochemistry and drug discovery.
Quantitative Molecular Data
The precise identification and characterization of a chemical compound are paramount in scientific research. The following table summarizes the key molecular identifiers for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₁₅H₂₀N₂O | PubChem[1], BenchChem[2] |
| Exact Mass | 244.157563266 Da | PubChem[1] |
| Molecular Weight | 244.33 g/mol | PubChem[1], BenchChem[2] |
Experimental Protocols: Isolation and Characterization of this compound
The isolation and structural elucidation of this compound from plant sources are critical steps for further pharmacological investigation. The following is a generalized protocol based on common phytochemical techniques. This compound has been isolated from the leaves and stems of Anagyrus foetida L.[3][4].
1. Plant Material Collection and Preparation:
-
Fresh leaves and stems of the source plant (e.g., Anagyrus foetida) are collected.
-
The plant material is air-dried in the shade and then ground into a coarse powder.
2. Extraction:
-
The powdered plant material is subjected to extraction with a suitable solvent, typically methanol or ethanol, using a Soxhlet apparatus or maceration.
-
The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.
3. Acid-Base Extraction for Alkaloid Enrichment:
-
The concentrated crude extract is dissolved in an acidic aqueous solution (e.g., 2% sulfuric acid) to protonate the alkaloids, rendering them water-soluble.
-
The acidic solution is then washed with a nonpolar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.
-
The aqueous layer is subsequently basified with an alkali (e.g., ammonium hydroxide or sodium carbonate) to deprotonate the alkaloids, making them soluble in organic solvents.
-
The basic aqueous solution is then repeatedly extracted with an organic solvent such as chloroform or dichloromethane to isolate the crude alkaloid fraction.
4. Chromatographic Purification:
-
The crude alkaloid extract is subjected to column chromatography over silica gel or alumina.
-
Elution is performed with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity (e.g., a mixture of chloroform and methanol).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
-
Fractions containing this compound are pooled and may require further purification using techniques like preparative TLC or high-performance liquid chromatography (HPLC).
5. Structural Elucidation:
-
The purified compound is subjected to various spectroscopic analyses to confirm its structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are employed to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.[4]
-
Ultraviolet (UV) Spectroscopy: UV spectroscopy can provide information about the presence of chromophores in the molecule.[4]
The identity of the isolated this compound is confirmed by comparing the obtained spectroscopic data with published values.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and identification of this compound from a plant source.
Caption: General workflow for the isolation and identification of this compound.
References
- 1. (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one | C15H20N2O | CID 92795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 529-78-2 | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound and 5,6-dehydrolupanine from Anagyrus foetida L - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Rhombifoline from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhombifoline is a quinolizidine alkaloid that has been isolated from various plant species, including those of the Anagyrus, Sida, and Sophora genera. Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. This class of compounds has garnered significant interest in the drug development sector due to their diverse pharmacological activities. This document provides detailed protocols for the extraction and purification of this compound from plant material, presents quantitative data from relevant studies, and discusses the potential biological activities and signaling pathways associated with this class of compounds.
Data Presentation
The following tables summarize quantitative data related to the extraction and purification of alkaloids from various plant sources.
Table 1: Extraction Yields of Total Alkaloids from Various Plant Materials
| Plant Species | Plant Part | Extraction Method | Solvent(s) | Total Alkaloid Yield | Reference |
| Anagyrus foetida | Leaves and Stems | Maceration with acid-base partitioning | Methanol, 2% Citric Acid, Chloroform | 160 g from 3 kg of plant material | [1] |
| Sophora alopecuroides | Coarse Powder | Soaking with acid-base partitioning | 5% NaOH, 5% Sulfuric Acid, 95% Ethanol with 3% Ammonia | 312 g from 5 kg of plant material | [2] |
| Sida rhombifolia | Aerial Parts | Maceration | 95% Ethanol | 570 g crude extract from 5.5 kg of plant material | [3] |
| Sophora alopecuroides | Aerial Part | Not Specified | Not Specified | 6.11–8.03% | [4] |
| Sophora alopecuroides | Seeds | Not Specified | Not Specified | 8.11% | [4] |
Table 2: Purification Yield and Purity of this compound
| Starting Material | Purification Method | Stationary Phase | Mobile Phase | Yield of this compound | Purity | Reference |
| 25 g crude total alkaloids from Anagyrus foetida | Column Chromatography followed by Flash Chromatography | Silica Gel | Dichloromethane with increasing amounts of Methanol (0-5%) | 43 mg | Not explicitly stated, but isolated as a pure compound | [1] |
Experimental Protocols
The following are detailed methodologies for the extraction and purification of this compound, primarily based on the successful isolation from Anagyrus foetida.
Protocol 1: Extraction of Total Alkaloids from Anagyrus foetida
This protocol details an acid-base extraction method to isolate total alkaloids from the plant material.
-
Defatting:
-
Air-dry the leaves and stems of Anagyrus foetida in the shade and grind them into a powder.
-
Defat the powdered plant material by exhaustive extraction with petroleum ether (60-80°C) in a Soxhlet apparatus.
-
-
Methanolic Extraction:
-
Extract the defatted powder with methanol in a Soxhlet apparatus until exhaustion.
-
Evaporate the methanolic extract under reduced pressure at 40°C to obtain a semisolid residue.
-
-
Acid-Base Partitioning:
-
Dissolve the residue in chloroform and extract it exhaustively with a 2% citric acid solution. Test the aqueous layer for the presence of alkaloids using Dragendorff's reagent.
-
Combine the citric acid extracts and render the solution alkaline (pH 8-9) with ammonium hydroxide.
-
Extract the alkaline solution three times with chloroform.
-
Combine the chloroform extracts and evaporate under reduced pressure to yield the crude total alkaloids.[1]
-
Protocol 2: Purification of this compound by Column Chromatography
This protocol describes the separation of individual alkaloids from the crude extract.
-
Initial Column Chromatography:
-
Prepare a silica gel column (e.g., 600 g silica gel for 25 g of crude alkaloids).
-
Dissolve the crude total alkaloids in a minimal amount of the initial mobile phase.
-
Elute the column with dichloromethane (CH2Cl2) followed by increasing concentrations of methanol (MeOH) in CH2Cl2.
-
Monitor the collected fractions using Thin-Layer Chromatography (TLC) on silica gel plates with a mobile phase of Ethyl Acetate:Toluene:Diethylamine (7:2:1).
-
-
Flash Chromatography for this compound Isolation:
-
Combine the fractions containing this compound, as identified by TLC.
-
Subject the combined fractions to flash chromatography on a silica gel column.
-
Elute with CH2Cl2 containing increasing amounts of MeOH (from 0% to 5%).
-
Collect small fractions and monitor by TLC to identify and combine the fractions containing pure this compound.[1]
-
Protocol 3: Quantitative Analysis of this compound by HPLC-MS/MS
For precise quantification of this compound in extracts, a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method is recommended.
-
Sample Preparation:
-
Prepare a standard stock solution of pure this compound in methanol.
-
Create a series of working standard solutions by diluting the stock solution.
-
Dissolve the plant extract in methanol and filter through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile).
-
Flow Rate: 0.300 mL/min.
-
Injection Volume: 6 µL.
-
-
Mass Spectrometry Conditions:
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Tune the instrument by direct infusion of the this compound standard to determine the optimal precursor ion and product ion transitions, as well as collision energy.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the plant extract by comparing its peak area to the calibration curve.[5]
-
Visualizations
Experimental Workflow
References
- 1. Rhynchophylline attenuates LPS-induced pro-inflammatory responses through down-regulation of MAPK/NF-κB signaling pathways in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhoifolin: A promising flavonoid with potent cytotoxic and anticancer properties: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway [mdpi.com]
- 4. Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund’s adjuvant-induced rheumatoid arthritis via inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory, anti-cholinergic and cytotoxic effects of Sida rhombifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Rhombifoline using HPLC-MS/MS
This document provides a comprehensive protocol for the sensitive and reliable quantification of rhombifoline in plant matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method is intended for researchers, scientists, and professionals in drug development and natural product analysis.
Introduction
This compound is a quinolizidine alkaloid found in various plant species, including those of the Lupinus genus. Accurate quantification of this and other alkaloids is crucial for the quality control of food products, feeds, and herbal medicines, as they can exhibit toxic effects at high concentrations.[1][2] High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) is an ideal analytical technique for this purpose, offering high sensitivity and selectivity, which is necessary for complex matrices like plant extracts.[3][4][5] This method allows for the precise measurement of this compound, even at low concentrations.[6]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A robust sample preparation protocol is essential to minimize matrix effects and ensure accurate quantification.[1] The following procedure is based on a validated method for alkaloid extraction from lupin samples.[7]
Materials:
-
Methanol (MeOH), UPLC-MS grade
-
Acetonitrile (ACN), UPLC-MS grade
-
Water (H₂O), UPLC-MS grade
-
Homogenizer/Blender
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Polymeric Reversed Phase, 330 mg/mL)[7]
-
Vortex mixer and Centrifuge
Procedure:
-
Homogenization: Homogenize the plant samples (e.g., seeds, leaves) using a blender.
-
Extraction: Weigh 200 mg of the homogenized sample and extract the alkaloids. The choice of extraction solvent can be optimized, with various ratios of MeOH:H₂O or ACN:H₂O being effective.[1]
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of MeOH, followed by equilibration with 1 mL of H₂O:MeOH (90:10, v/v).[7]
-
Sample Loading: Dilute the sample extract in 1 mL of the equilibration solution (H₂O:MeOH 90:10, v/v) and load it onto the conditioned cartridge.[7]
-
Washing: Wash the cartridge with 1 mL of H₂O:MeOH (90:10, v/v) to remove interfering compounds.[7]
-
Elution: Elute the target analytes, including this compound, with 1 mL of MeOH.[7]
-
Final Preparation: The collected eluate is now ready for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
The analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and specificity.[7]
Instrumentation & Conditions:
-
HPLC System: A standard HPLC or UPLC system.
-
Column: A reversed-phase C18 or PFP (pentafluorophenyl) column can be used for good separation.[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., H₂O with 0.1% HFBA) and mobile phase B (e.g., ACN:MeOH 50:50 (v/v) with 0.1% HFBA).[7]
-
Method Setup: Set up the HPLC gradient, flow rate, and column temperature. Configure the mass spectrometer with the appropriate ionization source settings and the specific MRM transitions for this compound.
-
Calibration: Prepare a multi-point calibration curve using this compound standard solutions (e.g., 0.1 to 100 ng/mL in MeOH) to ensure accurate quantification.[7]
-
Sample Injection: Inject a set volume (e.g., 6 µL) of the prepared sample extract from the SPE step.[7]
-
Data Acquisition: Acquire data in MRM mode. For each analyte, at least two precursor-to-product ion transitions are typically monitored for confirmation and quantification.[7]
-
Quantification: Process the data using the instrument's software. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 4. Quantification of Phytohormones by HPLC-MS/MS Including Phytoplasma-Infected Plants | Springer Nature Experiments [experiments.springernature.com]
- 5. saiflucknow.org [saiflucknow.org]
- 6. Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rhombifoline Synthesis and Derivatization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and derivatization strategies for rhombifoline, a quinolizidine alkaloid. The protocols detailed below are based on established chemical methodologies for N-alkylation of cytisine and subsequent modifications, offering a framework for the production and diversification of this compound for further research and drug development.
Synthesis of this compound (N-(but-3-enyl)-cytisine)
This compound is synthesized through the N-alkylation of (-)-cytisine. This procedure involves the introduction of a but-3-enyl group onto the secondary amine of the cytisine scaffold.
Experimental Protocol: N-alkylation of (-)-Cytisine
Materials:
-
(-)-Cytisine
-
4-bromobut-1-ene
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (-)-cytisine (1.0 eq) in anhydrous acetone.
-
Addition of Reagents: To the stirred solution, add potassium carbonate (2.0 eq) followed by the dropwise addition of 4-bromobut-1-ene (1.2 eq).
-
Reaction Conditions: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the potassium carbonate. The filtrate is then concentrated under reduced pressure using a rotary evaporator.
-
Extraction: The residue is dissolved in dichloromethane and washed with water. The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is purified by column chromatography on silica gel, using a mobile phase of dichloromethane/methanol to afford pure this compound.
-
Characterization: The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data for this compound Synthesis
| Parameter | Value | Reference |
| Yield | Typically moderate to high, dependent on reaction optimization. | General N-alkylation procedures for cytisine suggest yields can be optimized. |
| ¹³C NMR (CDCl₃, δ, ppm) | Reported spectral data is available for structural confirmation.[1] | [1] |
| ¹H NMR (CDCl₃, δ, ppm) | Reported spectral data is available for structural confirmation.[1] | [1] |
| Mass Spectrum (m/z) | Expected molecular ion peak corresponding to C₁₅H₂₀N₂O.[1] | [1] |
Derivatization Strategies for this compound
Derivatization of this compound can be approached by modifying its core structure at several positions to explore structure-activity relationships (SAR). Key strategies include modifications of the pyridone ring and the butenyl side chain.
Modification of the Pyridone Ring
The pyridone ring of the cytisine scaffold is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups at the C9 and C11 positions.
Experimental Protocol: Halogenation of the Pyridone Ring (Example)
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid.
-
Reagent Addition: Add a halogenating agent (e.g., N-bromosuccinimide for bromination) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, quench with a suitable reagent (e.g., sodium thiosulfate solution), neutralize the acid, and extract the product with an organic solvent. Purify the crude product by column chromatography.
Modification of the Butenyl Side Chain
The terminal double bond of the but-3-enyl side chain offers a reactive handle for various chemical transformations.
Experimental Protocol: Epoxidation of the Butenyl Side Chain
-
Reaction Setup: Dissolve this compound (1.0 eq) in a chlorinated solvent like dichloromethane.
-
Reagent Addition: Add an epoxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in portions at 0 °C.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up and Purification: After completion, quench the excess peroxyacid, wash the organic layer with a basic solution (e.g., sodium bicarbonate), dry, and concentrate. Purify the resulting epoxide by column chromatography.
Further Derivatization of the Epoxide: The resulting epoxide can be opened with various nucleophiles (e.g., amines, thiols, alcohols) to introduce a wide range of functional groups, leading to a library of this compound derivatives with potential diverse biological activities.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the synthesis and derivatization of this compound.
References
Application Notes and Protocols: In Vitro Anti-inflammatory Assay for Rhombifoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for assessing the in vitro anti-inflammatory properties of Rhombifoline, a compound found in Sida rhombifolia. The methodologies outlined below are based on established assays for evaluating the anti-inflammatory effects of natural products.
Data Presentation
The anti-inflammatory activity of a substance can be quantified by its ability to inhibit key inflammatory markers. The following table summarizes the inhibitory concentration (IC50) values for an n-hexane extract of Sida rhombifolia, which serves as a proxy for the potential activity of its constituent, this compound.[1][2]
| Assay | Test Substance | IC50 (µg/mL) |
| Nitric Oxide (NO) Inhibition | Sida rhombifolia n-hexane extract | 52.16[1] |
| Protein Denaturation Inhibition | Sida rhombifolia n-hexane extract | 146.03[1] |
Experimental Protocols
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the ability of a test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or Sida rhombifolia extract)
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1.5 x 10^5 cells/mL and allow them to adhere for 24 hours.[3]
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.[3]
-
Nitrite Measurement:
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant in a new 96-well plate.[3]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
The percentage of NO inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Cytotoxicity Assay (MTT Assay): It is crucial to assess the cytotoxicity of the test compound to ensure that the observed inhibition of NO production is not due to cell death. This can be done using the MTT assay. Briefly, after treatment with the compound, MTT solution is added to the cells, and the resulting formazan product is measured colorimetrically.
Inhibition of Protein Denaturation Assay
This assay evaluates the ability of a compound to prevent the denaturation of proteins, a process implicated in inflammation.
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
This compound (or Sida rhombifolia extract)
-
Spectrophotometer
Protocol:
-
Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of 1% egg albumin solution, 2.8 mL of PBS, and 2 mL of varying concentrations of this compound.
-
Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.
-
Heating: Heat the mixtures in a water bath at 70°C for 15 minutes.
-
Cooling: Allow the samples to cool to room temperature.
-
Absorbance Measurement: Measure the turbidity of the samples at 660 nm using a spectrophotometer.
-
Data Analysis: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Visualizations
Experimental Workflow: In Vitro Anti-inflammatory Assays
Caption: Workflow for in vitro anti-inflammatory assays of this compound.
Signaling Pathway: NF-κB Activation
Plant-derived compounds often exert their anti-inflammatory effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation.
Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound.
References
- 1. Anti-inflammatory, anti-cholinergic and cytotoxic effects of Sida rhombifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory, anti-cholinergic and cytotoxic effects of Sida rhombifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Rhombifoline Bioactivity
These application notes provide detailed protocols for cell-based assays to characterize the cytotoxic, anti-inflammatory, and antioxidant bioactivities of Rhombifoline, a quinolizidine alkaloid. The following sections are designed for researchers, scientists, and drug development professionals to effectively evaluate the therapeutic potential of this compound.
Cytotoxicity Assessment using the MTT Assay
Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1] This assay is critical for determining the cytotoxic potential of this compound against various cell lines, particularly cancer cells, and for establishing a suitable concentration range for subsequent bioactivity screening to avoid overt toxicity. The assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells.[2] The amount of formazan produced is directly proportional to the number of viable cells.
Potential Target Cell Lines:
-
Hep G2 (Hepatocellular carcinoma)[3]
-
SNU-1 (Gastric carcinoma)[3]
-
MCF-7 (Breast adenocarcinoma)[2]
-
A549 (Lung carcinoma)[4]
-
Vero (Normal kidney epithelial cells - for selectivity assessment)[5]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture selected cell lines in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Trypsinize and count the cells. Seed 200 µL of cell suspension into 96-well plates at a density of 1 x 10⁴ to 2 x 10⁴ cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of this compound in a complete culture medium. Final DMSO concentration should be non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add 200 µL of the medium containing different concentrations of this compound. Include wells with untreated cells (negative control) and a vehicle control (medium with DMSO).
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes on a plate shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Data Presentation: this compound Cytotoxicity (IC₅₀ Values)
| Cell Line | Incubation Time (h) | This compound IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| Hep G2 | 48 | Data | Data |
| SNU-1 | 48 | Data | Data |
| MCF-7 | 48 | Data | Data |
| A549 | 48 | Data | Data |
| Vero | 48 | Data | Data |
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Anti-Inflammatory Activity by Nitric Oxide (NO) Inhibition
Application Note: Chronic inflammation is implicated in numerous diseases. Macrophages, when activated by stimuli like lipopolysaccharide (LPS), produce pro-inflammatory mediators, including nitric oxide (NO), through the inducible nitric oxide synthase (iNOS) enzyme. High levels of NO can be cytotoxic and contribute to tissue damage. The Griess assay is a straightforward and widely used method to measure NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[3] This assay allows for the evaluation of this compound's potential to suppress inflammatory responses in vitro.
Target Cell Line:
-
RAW 264.7 (Murine macrophage cell line)
Experimental Protocol: NO Inhibition Assay
-
Cell Seeding:
-
Culture RAW 264.7 cells and seed them into a 96-well plate at a density of 5 x 10⁴ cells per well.
-
Incubate for 24 hours to allow for adherence.
-
-
Compound Pre-treatment:
-
Prepare non-toxic concentrations of this compound (determined from the MTT assay) in a serum-free medium.
-
Remove the old medium and pre-treat the cells with 100 µL of the this compound dilutions for 1-2 hours.
-
-
LPS Stimulation:
-
Add 100 µL of medium containing LPS (final concentration of 1 µg/mL) to the wells to induce an inflammatory response.
-
Include control wells: untreated cells (negative control), cells treated with LPS only (positive control), and cells with this compound only (to check for direct effects on NO production).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 100 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in the culture medium.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for another 10 minutes at room temperature. A pink/magenta color will develop.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Determine the nitrite concentration in the samples using the standard curve.
-
Calculate the percentage of NO inhibition:
-
% NO Inhibition = [1 - (NO in Treated Group / NO in LPS-only Group)] x 100
-
-
Plot the percentage of inhibition against this compound concentration to determine the IC₅₀ value.
-
Optional: Perform a cell viability assay (e.g., MTT) on the same plates to ensure that the observed NO reduction is not due to cytotoxicity.
-
Data Presentation: this compound Anti-Inflammatory Activity
| Concentration (µM) | Nitrite Conc. (µM) ± SD | % NO Inhibition | Cell Viability (%) |
| Control (No LPS) | Data | - | 100 |
| LPS Only (1 µg/mL) | Data | 0 | 100 |
| This compound [X₁] + LPS | Data | Data | Data |
| This compound [X₂] + LPS | Data | Data | Data |
| This compound [X₃] + LPS | Data | Data | Data |
| IC₅₀ Value (µM) | - | Data | >90% |
Signaling Pathway: LPS-Induced NO Production
Caption: Potential inhibition points of this compound in the LPS-induced NF-κB/iNOS pathway.
Cellular Antioxidant Activity (CAA) Assay
Application Note: Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key factor in cellular damage and various pathologies. The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to scavenge intracellular ROS.[6] It utilizes a probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping the probe. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified. This assay provides more biologically relevant data than simple chemical antioxidant tests.[6]
Target Cell Line:
-
Any adherent cell line, e.g., Hep G2, HaCaT (human keratinocytes), or RAW 264.7.
Experimental Protocol: CAA Assay
-
Cell Seeding:
-
Seed cells (e.g., Hep G2) into a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells per well.
-
Incubate for 24 hours to form a confluent monolayer.
-
-
Compound and Probe Loading:
-
Remove the culture medium.
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Treat the cells with 100 µL of treatment medium containing this compound at various concentrations, along with the DCFH-DA probe (final concentration 25 µM).
-
Include wells with a known antioxidant (e.g., Quercetin or Trolox) as a positive control and wells with only DCFH-DA (negative control).
-
Incubate for 1 hour at 37°C to allow for compound and probe uptake.
-
-
Induction of Oxidative Stress:
-
After incubation, remove the treatment medium.
-
Wash the cells gently with PBS to remove the excess probe and compound.
-
Add 100 µL of a free radical generator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) at 600 µM, to all wells except for the no-oxidant control wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission at 535 nm with an excitation of 485 nm.
-
Take readings every 5 minutes for a total of 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) from the fluorescence vs. time plot for each well.
-
Calculate the percentage of ROS inhibition:
-
% ROS Inhibition = [1 - (AUC of Treated Group / AUC of Control Group)] x 100
-
-
Determine the IC₅₀ value for ROS scavenging.
-
Data Presentation: this compound Cellular Antioxidant Activity
| Concentration (µM) | Area Under Curve (AUC) ± SD | % ROS Inhibition |
| Control (No AAPH) | Data | - |
| AAPH Only | Data | 0 |
| This compound [X₁] + AAPH | Data | Data |
| This compound [X₂] + AAPH | Data | Data |
| This compound [X₃] + AAPH | Data | Data |
| Positive Control (Trolox) | Data | Data |
| IC₅₀ Value (µM) | - | Data |
Logical Diagram: Cellular Antioxidant Assay
Caption: Mechanism of the DCFH-DA cellular antioxidant assay.
References
- 1. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. Anti-inflammatory, anti-cholinergic and cytotoxic effects of Sida rhombifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Anticancer Activity of 76 Plant Species Collected in Andalusia (Spain) against Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of Rhombifoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Proposed In Vivo Testing Strategy
Based on the ethnobotanical background and preliminary studies on Sida rhombifolia extracts, a two-pronged in vivo testing strategy is proposed for Rhombifoline:
-
Analgesic Activity Assessment: To evaluate the pain-relieving effects of this compound, the acetic acid-induced writhing test in mice is recommended. This model is sensitive to peripherally acting analgesics.[9][10][11][12][13]
-
Anti-inflammatory Activity Assessment: To investigate the anti-inflammatory potential of this compound, the carrageenan-induced paw edema model in rats is a suitable and widely used method for screening acute inflammation.[14][15][16][17][18]
Experimental Protocols
Acetic Acid-Induced Writhing Test for Analgesic Activity
This protocol is designed to assess the peripheral analgesic activity of this compound by quantifying the reduction in visceral pain responses in mice.
3.1.1. Materials
-
Male Swiss albino mice (20-25 g)
-
This compound (of desired purity)
-
Vehicle (e.g., 0.9% saline with 0.5% Tween 80)
-
Acetic acid (0.6% v/v in distilled water)
-
Reference drug: Diclofenac sodium (10 mg/kg) or Aspirin
-
Syringes and needles (for oral and intraperitoneal administration)
-
Observation chambers
-
Stopwatch
3.1.2. Experimental Procedure
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals for 12 hours before the experiment, with free access to water.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group I (Vehicle Control): Administer the vehicle orally.
-
Group II (Reference Drug): Administer Diclofenac sodium (10 mg/kg, p.o.).
-
Group III-V (Test Groups): Administer this compound at different doses (e.g., 10, 25, 50 mg/kg, p.o.).
-
-
Drug Administration: Administer the respective treatments (vehicle, reference drug, or this compound) orally.
-
Induction of Writhing: Thirty minutes after drug administration, inject 0.6% acetic acid (10 ml/kg) intraperitoneally to each mouse to induce the writhing response.[9][11]
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.[9]
-
Data Analysis: Calculate the percentage inhibition of writhing for each group using the following formula:
% Inhibition = [(Mean no. of writhes in control group - Mean no. of writhes in test group) / Mean no. of writhes in control group] x 100
3.1.3. Hypothetical Data Presentation
| Group | Treatment | Dose (mg/kg) | Mean No. of Writhes (± SEM) | % Inhibition |
| I | Vehicle | - | 45.6 ± 2.1 | - |
| II | Diclofenac Sodium | 10 | 15.2 ± 1.5 | 66.67% |
| III | This compound | 10 | 35.8 ± 1.9 | 21.49% |
| IV | This compound | 25 | 24.1 ± 1.7 | 47.15% |
| V | This compound | 50 | 18.5 ± 1.3 | 59.43% |
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This protocol evaluates the acute anti-inflammatory activity of this compound by measuring the reduction of paw edema induced by carrageenan in rats.
3.2.1. Materials
-
Male Wistar rats (150-200 g)
-
This compound (of desired purity)
-
Vehicle (e.g., 0.9% saline with 0.5% Tween 80)
-
Carrageenan (1% w/v in sterile saline)
-
Reference drug: Indomethacin (10 mg/kg)
-
Plethysmometer or digital calipers
-
Syringes and needles (for oral and sub-plantar administration)
3.2.2. Experimental Procedure
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals for 12 hours before the experiment, with free access to water.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group I (Vehicle Control): Administer the vehicle orally.
-
Group II (Reference Drug): Administer Indomethacin (10 mg/kg, p.o.).
-
Group III-V (Test Groups): Administer this compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.).
-
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the respective treatments (vehicle, reference drug, or this compound) orally.
-
Induction of Edema: One hour after drug administration, inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[14][15][16][17][18]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[18]
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:
% Inhibition = [(Mean paw volume increase in control group - Mean paw volume increase in test group) / Mean paw volume increase in control group] x 100
3.2.3. Hypothetical Data Presentation
| Group | Treatment | Dose (mg/kg) | - | Paw Volume Increase (ml ± SEM) at 3 hours | % Inhibition |
| I | Vehicle | - | - | 0.85 ± 0.05 | - |
| II | Indomethacin | 10 | - | 0.32 ± 0.03 | 62.35% |
| III | This compound | 25 | - | 0.68 ± 0.04 | 20.00% |
| IV | This compound | 50 | - | 0.51 ± 0.03 | 40.00% |
| V | This compound | 100 | - | 0.39 ± 0.02 | 54.12% |
Visualization of Pathways and Workflows
Proposed Signaling Pathway for Anti-inflammatory Action
The anti-inflammatory effects of natural compounds are often attributed to the modulation of key signaling pathways involved in the inflammatory cascade. A potential mechanism for this compound could involve the inhibition of the NF-κB pathway and the downstream reduction of pro-inflammatory mediators.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow Diagrams
4.2.1. Acetic Acid-Induced Writhing Test Workflow
References
- 1. Anti-inflammatory, anti-cholinergic and cytotoxic effects of Sida rhombifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Analgesic and cytotoxic activities of Sida rhombifolia Linn. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Acetic acid–induced writhing test [bio-protocol.org]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. 2.11. Analgesic Activity Test Using Acetic Acid-Induced Writhing Test [bio-protocol.org]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. saspublishers.com [saspublishers.com]
- 14. 4.3.3. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 15. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 16. inotiv.com [inotiv.com]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Rhombifoline in Complex Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhombifoline is a quinolizidine alkaloid found in various plant species, including Sida rhombifolia.[1] Emerging interest in its pharmacological properties necessitates the development of robust and sensitive analytical methods for its quantification in complex biological matrices. These application notes provide a comprehensive guide for the determination of this compound in plasma, urine, and tissue samples, which is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies.
The protocols outlined below are based on established principles of bioanalytical method development, primarily utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive technique for quantifying small molecules in complex mixtures.[2][3] While specific literature on this compound quantification is limited, these protocols are adapted from validated methods for similar alkaloid compounds.[4][5]
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₅H₂₀N₂O | |
| Molecular Weight | 244.33 g/mol | |
| Appearance | Light yellow to light brown solid | |
| Solubility | Soluble in DMSO (100 mg/mL) | |
| CAS Number | 529-78-2 |
Proposed Analytical Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This section details a proposed UPLC-MS/MS method for the quantification of this compound. Optimization and validation of this method are essential before its application in formal studies.
Instrumentation
-
UPLC System: A system capable of generating pressures up to 15,000 psi, equipped with a binary solvent manager, sample manager, and column heater.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is recommended for good peak shape and separation.
Proposed UPLC-MS/MS Parameters
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transition (Proposed) | To be determined by infusion of this compound standard |
| Internal Standard (IS) | A structurally similar and stable isotope-labeled compound is ideal. If unavailable, another quinolizidine alkaloid like lupanine could be considered after thorough validation. |
Note: The Multiple Reaction Monitoring (MRM) transitions (precursor ion > product ion) for this compound and the internal standard must be optimized by infusing a standard solution of the analyte into the mass spectrometer. This will determine the most abundant and stable fragment ions for sensitive and specific quantification.
Experimental Protocols
Protocol 1: this compound Extraction from Human Plasma
This protocol describes a protein precipitation method, which is a rapid and straightforward approach for sample cleanup in plasma.
Materials:
-
Human plasma (collected in EDTA or heparin tubes)
-
This compound standard stock solution (in DMSO)
-
Internal Standard (IS) stock solution
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge (capable of 14,000 x g)
-
UPLC vials
Procedure:
-
Thaw frozen plasma samples on ice.
-
Spike 100 µL of plasma with 10 µL of the internal standard working solution. For the calibration curve, spike blank plasma with the this compound standard at various concentrations.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean UPLC vial.
-
Inject 5 µL into the UPLC-MS/MS system.
Protocol 2: this compound Extraction from Human Urine
This protocol utilizes a simple dilute-and-shoot approach, suitable for urine samples which typically have lower protein content than plasma.
Materials:
-
Human urine
-
This compound standard stock solution (in DMSO)
-
Internal Standard (IS) stock solution
-
Methanol
-
Water (UPLC-grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge (capable of 14,000 x g)
-
UPLC vials
Procedure:
-
Thaw frozen urine samples and centrifuge at 2,000 x g for 5 minutes to pellet any sediment.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant, 50 µL of the internal standard working solution, and 900 µL of a water:methanol (1:1, v/v) solution.
-
Vortex for 30 seconds.
-
Transfer the mixture to a UPLC vial.
-
Inject 5 µL into the UPLC-MS/MS system.
Protocol 3: this compound Extraction from Tissue Homogenate
This protocol describes a liquid-liquid extraction (LLE) method for more complex tissue matrices.
Materials:
-
Tissue sample (e.g., liver, kidney)
-
Phosphate buffered saline (PBS), pH 7.4
-
Tissue homogenizer
-
This compound standard stock solution (in DMSO)
-
Internal Standard (IS) stock solution
-
Methyl tert-butyl ether (MTBE)
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Accurately weigh approximately 100 mg of tissue.
-
Add 500 µL of ice-cold PBS and homogenize the tissue thoroughly.
-
Spike 100 µL of the tissue homogenate with the internal standard working solution. For the calibration curve, use blank tissue homogenate.
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).
-
Vortex to dissolve and transfer to a UPLC vial.
-
Inject 5 µL into the UPLC-MS/MS system.
Quantitative Data Presentation
The following tables present hypothetical quantitative data for this compound in different biological matrices. These values are for illustrative purposes to demonstrate how data should be presented and are not based on experimental results.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats following a Single Oral Dose (10 mg/kg)
| Matrix | Cmax (ng/mL) | Tmax (hr) | AUC₀₋ₜ (ng*hr/mL) | Half-life (hr) |
| Plasma | 150 ± 25 | 1.5 ± 0.5 | 750 ± 120 | 4.2 ± 0.8 |
Table 2: Hypothetical this compound Concentrations in Various Tissues 2 Hours Post-Dose (10 mg/kg, oral) in Rats
| Tissue | Concentration (ng/g) |
| Liver | 850 ± 150 |
| Kidney | 620 ± 90 |
| Brain | 45 ± 10 |
| Muscle | 110 ± 20 |
Table 3: Method Validation Parameters (Hypothetical)
| Parameter | Plasma | Urine | Tissue |
| Linearity Range (ng/mL) | 1 - 1000 | 5 - 5000 | 2 - 2000 (ng/g) |
| LLOQ (ng/mL) | 1 | 5 | 2 (ng/g) |
| Accuracy (%) | 95 - 105 | 92 - 108 | 90 - 110 |
| Precision (%RSD) | < 10 | < 12 | < 15 |
| Recovery (%) | - | - | 85 ± 8 |
Visualization of Workflows and Pathways
Experimental Workflow for this compound Quantification in Plasma
Caption: Workflow for this compound extraction from plasma.
Experimental Workflow for this compound Quantification in Tissue
Caption: Workflow for this compound extraction from tissue.
Putative Signaling Pathway for Anti-inflammatory Action of this compound
Based on the known anti-inflammatory properties of Sida rhombifolia extracts, a putative mechanism of action for this compound may involve the inhibition of pro-inflammatory signaling pathways such as NF-κB.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Conclusion
The protocols and methods detailed in these application notes provide a robust starting point for the quantification of this compound in diverse biological matrices. The successful implementation of these methods will enable researchers to conduct essential preclinical studies to elucidate the pharmacokinetic profile and pharmacological activity of this promising natural compound. It is imperative to perform a full method validation according to regulatory guidelines (e.g., FDA, EMA) to ensure the reliability and accuracy of the generated data. Further research is also warranted to confirm the proposed signaling pathways and fully understand the mechanism of action of this compound.
References
- 1. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 529-78-2 | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound and 5,6-dehydrolupanine from Anagyrus foetida L - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Alkaloids from Sida rhombifolia
Audience: Researchers, scientists, and drug development professionals.
Introduction: While the specific compound "Rhombifoline" is not prominently documented in the scientific literature for Sida rhombifolia, this plant is a rich source of various bioactive alkaloids, particularly indoquinoline alkaloids such as cryptolepine, quindoline, and their derivatives.[1][2] This protocol provides a detailed methodology for the extraction, isolation, and purification of these alkaloids from the aerial parts of Sida rhombifolia. The described methods are based on established phytochemical research and are intended to serve as a comprehensive guide for laboratory applications.
Experimental Protocols
1. Plant Material Collection and Preparation:
-
Collection: The aerial parts (leaves and stems) of Sida rhombifolia should be collected from a location free of contaminants.
-
Drying: The plant material must be air-dried in the shade at room temperature to preserve the chemical integrity of the constituents.
-
Grinding: Once thoroughly dried, the plant material should be ground into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.
2. Extraction of Crude Alkaloids:
-
Maceration: The powdered plant material is subjected to cold maceration with 95% ethanol for 72 hours at room temperature.[1] This process is repeated three times to ensure exhaustive extraction.
-
Solvent Evaporation: The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude ethanol extract (CEE).
-
Acid-Base Partitioning for Alkaloid Enrichment:
-
The CEE is dissolved in a 5% hydrochloric acid solution.
-
This acidic solution is then washed with chloroform to remove neutral and acidic compounds.
-
The aqueous acidic layer, containing the protonated alkaloids, is then basified with a 25% ammonium hydroxide solution to a pH of 9-10.
-
The basified solution is subsequently extracted with chloroform. The chloroform layer, now containing the free base alkaloids, is collected.
-
The chloroform is evaporated under reduced pressure to yield the total alkaloid fraction (TAF).
-
3. Chromatographic Isolation and Purification:
-
Column Chromatography: The TAF is subjected to column chromatography for the separation of individual alkaloids.
-
Stationary Phase: Neutral alumina or silica gel.
-
Mobile Phase: A gradient of solvents with increasing polarity, typically starting with n-hexane and gradually introducing ethyl acetate and then methanol.[1]
-
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using appropriate solvent systems (e.g., chloroform:ethyl acetate:methanol) and visualized under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).
-
Preparative TLC: Fractions showing similar TLC profiles are pooled and may require further purification using preparative TLC to isolate pure compounds.[1]
-
Crystallization: The purified compounds can be further purified by crystallization from an appropriate solvent.
4. Characterization of Isolated Compounds: The structure of the isolated alkaloids is elucidated using modern spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, DEPT, COSY, HMBC, HSQC).
-
Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS).
-
Infrared (IR) Spectroscopy.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy.
Data Presentation
Table 1: Summary of Extraction Yields from Sida rhombifolia
| Plant Part | Extraction Solvent | Extraction Method | Yield (%) | Reference |
| Aerial Parts | 95% Ethanol | Maceration | ~10.36 | [3] |
| Roots | Petroleum Ether | Maceration | 1.62 | [4] |
| Roots | Chloroform | Maceration | 2.04 | [4] |
| Roots | Methanol | Maceration | 1.90 | [4] |
| Aerial Parts | Methanol | Maceration | Not specified | [5] |
| Aerial Parts | n-Hexane (from Methanol extract) | Partitioning | Not specified | [5] |
| Aerial Parts | Ethyl Acetate (from Methanol extract) | Partitioning | Not specified | [5] |
Mandatory Visualization
Experimental Workflow for Alkaloid Isolation
Caption: Workflow for the isolation of alkaloids from Sida rhombifolia.
Signaling Pathways of Sida rhombifolia Alkaloids
The alkaloids isolated from Sida rhombifolia, such as cryptolepine, have been shown to modulate various signaling pathways, contributing to their pharmacological effects.[6][7][8] For example, cryptolepine is known to induce a Type 1 Interferon (IFN-1) response and can influence pathways related to cell cycle regulation and apoptosis, such as the p53 signaling cascade.[6][9] Quindoline and its derivatives have been investigated for their inhibitory effects on carcinogenic pathways including the PI3K/Akt/mTOR and Ras/Raf/MEK pathways.[10][11][12]
Caption: Signaling pathways modulated by alkaloids from Sida rhombifolia.
References
- 1. Alkaloids and Phenolic Compounds from Sida rhombifolia L. (Malvaceae) and Vasorelaxant Activity of Two Indoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkaloids and Phenolic Compounds from Sida rhombifolia L. (Malvaceae) and Vasorelaxant Activity of Two Indoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. bepls.com [bepls.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. The Pharmacologically Active Alkaloid Cryptolepine Activates a Type 1 Interferon Response That Is Independent of MAVS and STING Pathways [ugspace.ug.edu.gh]
- 7. The Pharmacologically Active Alkaloid Cryptolepine Activates a Type 1 Interferon Response That Is Independent of MAVS and STING Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cryptolepine, a plant-derived alkaloid, differentially regulates signal transduction pathways in human embryonic kidney (HEK293) cells | Journal of Science and Technology [journal.knust.edu.gh]
- 9. Unravelling the pharmacological properties of cryptolepine and its derivatives: a mini-review insight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of Rhombifoline
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Rhombifoline is a quinolizidine alkaloid found in various plant species, notably within the Fabaceae family.[1] It is recognized chemically as N-(but-3-enyl)-cytisine.[1] Preclinical studies on plants containing this compound and related alkaloids have suggested a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and hepatoprotective effects.[2] Given its potential pharmacological significance, a robust and validated analytical method for the accurate quantification of this compound in various matrices is essential for researchers in natural product chemistry, pharmacology, and drug development.
This application note details a validated HPLC-MS/MS method for the sensitive and selective determination of this compound. The method is suitable for the analysis of this compound in complex matrices such as plant extracts.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₀N₂O[3] |
| Molecular Weight | 244.33 g/mol [3] |
| IUPAC Name | (1R,9S)-11-but-3-enyl-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one[3] |
| CAS Number | 529-78-2[3] |
Experimental Protocol: HPLC-MS/MS Analysis of this compound
This protocol is based on a validated method for the analysis of thirteen lupin alkaloids, including this compound, and has been adapted for this specific application.[4][5]
Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Heptafluorobutyric acid (HFBA)
-
Plant material or other matrix for analysis
Sample Preparation
-
Extraction:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Prepare working standard solutions by appropriate dilutions of the stock solution in methanol. Store at -20°C.[4]
-
HPLC-MS/MS Instrumentation and Conditions
-
HPLC System: A system such as the Nexera XR LC system (Shimadzu) is suitable.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer, for instance, the 4500 QTrap (Sciex), equipped with a heated electrospray ionization (ESI) source can be used.[4]
-
Column: An ACE Excel 2 C18-PFP (10 cm × 2.1 mm ID, 2 µm particle size) column with a security guard column is recommended.[4]
-
Mobile Phase:
-
Gradient Elution:
-
Start with 10% B for 0.1 min.
-
Linearly increase to 50% B in 3 min.
-
Hold at 50% B for 4 min.
-
Linearly increase to 90% B in 3 min.
-
Hold at 90% B for 0.5 min.
-
Return to initial conditions (10% B) in 0.5 min.[4]
-
-
Flow Rate: 0.300 mL/min[4]
-
Injection Volume: 6 µL[4]
-
Ionization Mode: ESI positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)[4]
Method Validation
The analytical method should be validated according to FDA guidelines, assessing parameters such as linearity, sensitivity (LOD and LOQ), accuracy, precision, and matrix effect.[4][5]
Quantitative Data Summary
The following table summarizes the validation parameters for the analytical method for this compound.
| Validation Parameter | Result |
| Linearity (r²) | 0.991[5] |
| Limit of Detection (LOD) | 4 µg/kg[5] |
| Limit of Quantification (LOQ) | 12.5 µg/kg[5] |
| Accuracy (Bias %) | Within ±15% |
| Precision (CV %) | ≤15% |
| Matrix Effect | ≤23%[5] |
Potential Signaling Pathway of Action
While the direct signaling pathways of this compound are still under investigation, extracts from plants containing this alkaloid, such as Sida rhombifolia, have been shown to exhibit acetylcholinesterase (AChE) inhibitory activity.[6] AChE is a key enzyme in the cholinergic nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is a target for drugs used in the treatment of Alzheimer's disease.[7]
Caption: Potential inhibitory effect of this compound on acetylcholinesterase.
Experimental Workflow
The overall workflow for the analysis of this compound is depicted in the following diagram.
Caption: Overall experimental workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhynchophylline attenuates LPS-induced pro-inflammatory responses through down-regulation of MAPK/NF-κB signaling pathways in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 4. scielo.br [scielo.br]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory, anti-cholinergic and cytotoxic effects of Sida rhombifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phcogrev.com [phcogrev.com]
Investigating the Antioxidant Capacity of Rhombifoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Rhombifoline, a quinolizidine alkaloid, has been identified as a constituent of various plant species, including Sida rhombifolia. While research into the specific antioxidant capacity of isolated this compound is currently limited, studies on extracts and volatile organic compounds (VOCs) from Sida rhombifolia provide valuable insights into its potential antioxidant properties. This document compiles the available quantitative data from in vitro antioxidant assays performed on Sida rhombifolia extracts and offers detailed protocols for these assays to facilitate further investigation into this compound's antioxidant potential.
It is crucial to note that the quantitative data presented herein pertains to complex mixtures (extracts and VOCs) from Sida rhombifolia and not to the purified this compound compound. Therefore, these values should be interpreted as indicative of the overall antioxidant activity of the plant material, to which this compound may contribute. Further studies on isolated this compound are necessary to elucidate its specific antioxidant capacity.
This compound belongs to the quinolizidine alkaloid class of compounds. Some quinolizidine alkaloids have been reported to exhibit antioxidant activity, potentially through mechanisms such as free radical scavenging and modulation of cellular antioxidant pathways. Conversely, some compounds in this class can also exhibit pro-oxidant effects, which can be relevant in certain therapeutic contexts, such as oncology. The provided protocols will enable researchers to directly assess the antioxidant activity of purified this compound and compare it to the activity of the plant extracts from which it is derived.
Data Presentation
The following tables summarize the quantitative antioxidant capacity of Sida rhombifolia extracts and volatile organic compounds (VOCs) as determined by various in vitro assays.
Table 1: Antioxidant Activity of Sida rhombifolia Volatile Organic Compounds (VOCs)
| Assay | IC50 Value (mg/mL) |
| DPPH Radical Scavenging Assay | 5.48 ± 0.024[1][2] |
| ABTS Radical Scavenging Assay | 1.47 ± 0.012[2][3] |
Table 2: Ferric Reducing Antioxidant Power (FRAP) of Sida rhombifolia Volatile Organic Compounds (VOCs)
| Assay | Antioxidant Capacity (mM/g) |
| FRAP Assay | 83.10 ± 1.66[1][2][3] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols can be adapted for the investigation of isolated this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test sample (this compound or plant extract)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in a dark bottle at 4°C.
-
Sample Preparation: Dissolve the test sample in methanol to prepare a stock solution. Prepare a series of dilutions from the stock solution.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the test sample or positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+). The pre-formed radical cation is green, and in the presence of an antioxidant, it is reduced back to the colorless neutral form. The decrease in absorbance is proportional to the antioxidant concentration.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or Ethanol
-
Test sample (this compound or plant extract)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Dissolve the test sample in a suitable solvent to prepare a stock solution and make serial dilutions.
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of the test sample or positive control to the wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.
-
Calculation: The percentage of ABTS radical scavenging activity is calculated using the following formula:
Where A_blank is the absorbance of the blank (ABTS•+ solution without sample) and A_sample is the absorbance of the test sample. The IC50 value can be determined from a plot of inhibition percentage against concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex at 593 nm.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test sample (this compound or plant extract)
-
Standard (e.g., Ferrous sulfate)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample and Standard Preparation: Prepare a series of dilutions of the test sample and the ferrous sulfate standard.
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to each well of a 96-well microplate.
-
Add 20 µL of the test sample, standard, or blank (solvent) to the wells.
-
Incubate the plate at 37°C for 4 minutes.
-
-
Measurement: Measure the absorbance at 593 nm using a microplate reader.
-
Calculation: Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations. The FRAP value of the sample is then determined by comparing its absorbance to the standard curve and is expressed as mM of Fe²⁺ equivalents per gram of sample.
Mandatory Visualization
Caption: Experimental workflows for DPPH, ABTS, and FRAP antioxidant assays.
Caption: Proposed direct radical scavenging and potential cellular antioxidant pathway modulation by this compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one | C15H20N2O | CID 92795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound and 5,6-dehydrolupanine from Anagyrus foetida L - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the NF-κB Signaling Pathway with Rhoifolin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing rhoifolin, a natural flavonoid, as a tool to investigate the Nuclear Factor-kappa B (NF-κB) signaling pathway. Rhoifolin has demonstrated significant anti-inflammatory properties by inhibiting key steps in NF-κB activation, making it a valuable compound for research in inflammation, immunology, and oncology.
Introduction to Rhoifolin and the NF-κB Signaling Pathway
The NF-κB signaling cascade is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[1] Dysregulation of this pathway is implicated in a multitude of chronic inflammatory diseases and cancers. The canonical NF-κB pathway is initiated by stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of target genes.
Rhoifolin (also known as apigenin-7-O-neohesperidoside) is a flavonoid that has been shown to exert its anti-inflammatory effects by modulating this pathway.[2][3] Studies have indicated that rhoifolin can inhibit the phosphorylation of both IKKβ and IκBα, thereby preventing the nuclear translocation of the active NF-κB p65 subunit.[3][4] This inhibitory action leads to a downstream reduction in the production of pro-inflammatory mediators like TNF-α, IL-6, and IL-1β.[2][3]
Quantitative Data on Rhoifolin's Bioactivity
The following tables summarize the key quantitative data from in vivo and in vitro studies on the effects of rhoifolin on the NF-κB signaling pathway and inflammatory responses.
Table 1: In Vivo Efficacy of Rhoifolin
| Animal Model | Treatment | Dosage | Key Findings | Reference |
| Carrageenan-induced paw edema in rats | Rhoifolin | 2.5, 25, 250 mg/kg | Significant inhibition of paw edema by 14%, 25%, and 45% respectively, after 4 hours.[5] | [5] |
| Freund's adjuvant-induced arthritis in rats | Rhoifolin | 10 and 20 mg/kg | Significant improvement in paw edema and weight loss.[2] | [2] |
| LPS-induced acute inflammation in mice | Rhoifolin | 20 and 40 mg/kg | Ameliorated liver and lung tissue damage.[4] | [4] |
Table 2: In Vitro Efficacy of Rhoifolin
| Cell Line | Treatment | Concentration | Key Findings | Reference |
| LPS-induced RAW264.7 macrophages | Rhoifolin | 100 µmol/L | Significantly suppressed the production of TNF-α, IL-6, and IL-1β. Inhibited IκBα and IKKβ phosphorylation.[3] | [3] |
| IL-1β-treated chondrocytes | Rhoifolin | Not specified | Suppressed the activation of the NF-κB pathway.[6] | [6] |
| Hepatocellular carcinoma cells (HepG2 and HuH7) | Rhoifolin | IC50 at 48h: 208.9 µg/mL (HepG2), 218.0 µg/mL (HuH7) | Inhibited cell proliferation and induced apoptosis.[7] | [7] |
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the canonical NF-κB signaling pathway and the proposed mechanism of inhibition by rhoifolin.
Caption: Canonical NF-κB Signaling Pathway.
Caption: Mechanism of Rhoifolin Inhibition of the NF-κB Pathway.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of rhoifolin on the NF-κB signaling pathway.
Experimental Workflow
Caption: General Experimental Workflow.
Protocol 1: Western Blot Analysis of NF-κB Pathway Proteins
This protocol details the detection of phosphorylated IKKβ, IκBα, and p65 as markers of NF-κB pathway activation.
1. Cell Culture and Treatment:
-
Seed RAW264.7 macrophages in 6-well plates and culture until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of rhoifolin (e.g., 25, 50, 100 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for a predetermined time (e.g., 30 minutes for IKKβ and IκBα phosphorylation, 60 minutes for p65 phosphorylation).
2. Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IKKβ, phospho-IκBα, phospho-p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
1. Cell Transfection:
-
Seed HEK293T cells in a 24-well plate.
-
Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid using a suitable transfection reagent.
2. Treatment and Stimulation:
-
After 24 hours of transfection, pre-treat the cells with rhoifolin or vehicle for 1-2 hours.
-
Stimulate the cells with TNF-α (20 ng/mL) for 6-8 hours.
3. Luciferase Activity Measurement:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
1. Nuclear Extract Preparation:
-
Treat cells with rhoifolin and stimulate with LPS as described in the Western Blot protocol.
-
Prepare nuclear extracts using a nuclear extraction kit according to the manufacturer's instructions.
-
Determine the protein concentration of the nuclear extracts.
2. Probe Labeling:
-
Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with biotin or a radioactive isotope (e.g., ³²P).
3. Binding Reaction:
-
Incubate the nuclear extracts (5-10 µg) with the labeled probe in a binding buffer for 20-30 minutes at room temperature.
-
For competition assays, add an excess of unlabeled probe to a parallel reaction to confirm specificity.
4. Electrophoresis and Detection:
-
Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Transfer the complexes to a nylon membrane.
-
Detect the labeled probe using a method appropriate for the label (chemiluminescence for biotin, autoradiography for ³²P).
Conclusion
Rhoifolin is a potent inhibitor of the NF-κB signaling pathway, acting at the level of IKKβ and IκBα phosphorylation.[3][4] The provided data and protocols offer a solid foundation for researchers to utilize rhoifolin as a chemical probe to dissect the intricacies of NF-κB signaling in various physiological and pathological contexts. Further investigation into its specific molecular interactions and potential therapeutic applications is warranted.
References
- 1. Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund's adjuvant-induced rheumatoid arthritis via inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhoifolin regulates oxidative stress and proinflammatory cytokine levels in Freund’s adjuvant-induced rheumatoid arthritis via inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhoifolin Alleviates Inflammation of Acute Inflammation Animal Models and LPS-Induced RAW264.7 Cells via IKKβ/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rhoifolin: A promising flavonoid with potent cytotoxic and anticancer properties: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhoifolin ameliorates osteoarthritis via the Nrf2/NF-κB axis: in vitro and in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography Method Development for the Analysis of Rhombifoline
Abstract
This document provides a comprehensive guide for the development of a high-performance liquid chromatography (HPLC) method for the quantification of Rhombifoline, a quinolizidine alkaloid found in various plant species.[1] The protocol details sample preparation, selection of chromatographic conditions, and method optimization. This application note is intended for researchers, scientists, and professionals in drug development and natural product analysis.
Introduction
This compound is a tetracyclic quinolizidine alkaloid that has been isolated from various plants, including those of the Lupinus and Anagyrus genera.[2] Accurate and reliable quantification of this compound is crucial for phytochemical studies, quality control of herbal products, and pharmacological research. High-performance liquid chromatography (HPLC) is a powerful and versatile technique for the analysis of such compounds in complex matrices like plant extracts.[3] This application note outlines a systematic approach to developing a robust HPLC method for this compound analysis.
Chemical Structure of this compound:
This compound has a molecular formula of C₁₅H₂₀N₂O and a molecular weight of approximately 244.33 g/mol .[1][4]
(A 2D chemical structure image of this compound would be placed here in a formal document.)
Experimental Protocols
Materials and Reagents
-
This compound reference standard: (Purity ≥95%)
-
HPLC grade solvents: Acetonitrile, Methanol, Water
-
Additives: Formic acid (or ammonium formate), Triethylamine (optional, for reducing peak tailing)
-
Extraction solvents: Methanol, Hydrochloric acid (HCl)
-
Solid Phase Extraction (SPE) cartridges: C18 or similar, if required for sample cleanup.
-
Syringe filters: 0.22 µm or 0.45 µm pore size
Sample Preparation Protocol
A robust sample preparation is critical for accurate quantification and to protect the HPLC column.
Protocol for Extraction from Plant Material:
-
Grinding: Dry the plant material (e.g., leaves, seeds) and grind it into a fine powder.
-
Extraction:
-
Weigh approximately 100 mg of the powdered plant material into a centrifuge tube.
-
Add 10 mL of an acidified methanol-water mixture (e.g., 80:20 v/v methanol:water with 0.1% HCl). Acidification aids in the extraction of basic alkaloids.
-
Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
-
Filtration:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. For more sensitive analyses or complex matrices, a 0.22 µm filter is recommended.[5]
-
-
Dilution: If the concentration of this compound is expected to be high, dilute the filtered extract with the initial mobile phase composition.
HPLC Method Development Workflow
The following diagram illustrates the systematic workflow for developing the HPLC method.
Figure 1. HPLC Method Development Workflow for this compound Analysis.
Initial and Optimized HPLC Conditions
The following table summarizes the recommended starting conditions and a potential set of optimized parameters for the HPLC analysis of this compound.
| Parameter | Initial (Starting) Conditions | Optimized Conditions |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A: 10 mM Ammonium Formate (pH 3.5)B: Acetonitrile |
| Gradient Program | 10-90% B in 20 min | 15-60% B in 15 min, then 60-90% B in 5 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 25 °C | 30 °C |
| Detection | UV-Vis Diode Array Detector (DAD) | DAD at 235 nm |
| Injection Volume | 10 µL | 5 µL |
Data Presentation and Results
System Suitability
System suitability tests are essential to ensure the HPLC system is performing correctly. The following parameters should be monitored for the this compound peak.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 1.5 |
| Theoretical Plates (N) | N > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | < 2.0% (for 5 replicate injections) |
Linearity
To assess the linearity of the method, a calibration curve should be constructed by injecting a series of this compound standard solutions of known concentrations.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | Example: 50,000 |
| 5 | Example: 255,000 |
| 10 | Example: 510,000 |
| 25 | Example: 1,275,000 |
| 50 | Example: 2,550,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Hypothetical Signaling Pathway Investigation
The developed HPLC method can be applied to quantify this compound in studies investigating its biological activity. The following diagram illustrates a hypothetical signaling pathway where this compound's effect on a cellular response could be studied.
Figure 2. Hypothetical Signaling Pathway for this compound Activity.
Conclusion
This application note provides a detailed framework for the development and initial validation of an HPLC method for the analysis of this compound. The presented protocols for sample preparation and chromatographic optimization offer a solid starting point for researchers. The final method should be fully validated according to the relevant regulatory guidelines to ensure its accuracy, precision, and robustness for its intended application.
References
- 1. Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. academic.oup.com [academic.oup.com]
- 5. High Performance Liquid Chromatography Determination and Optimization of the Extraction Process for the Total Alkaloids from Traditional Herb Stephania cepharantha Hayata - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Rhombifoline Extraction from Plant Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Rhombifoline from plant sources. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its potential applications?
This compound is a quinolizidine alkaloid, a class of secondary metabolites found in various plant species.[1][2] These compounds are of interest to the pharmaceutical industry due to their potential biological activities. Research has explored the pharmacological potential of plant extracts containing related alkaloids for various purposes.
2. Which plant sources are known to contain this compound?
This compound has been isolated from the leaves and stems of Anagyrus foetida and is also found in Sida rhombifolia.[1][3] Sida rhombifolia, commonly known as arrowleaf sida, is a perennial plant belonging to the Malvaceae family and is distributed throughout tropical and subtropical regions.[4]
3. What are the general principles for extracting this compound from plant material?
As an alkaloid, this compound can be extracted using methods that exploit its basic nature. A common approach is acid-base extraction. This involves the following general steps:
-
Defatting: Removal of fats and waxes using a non-polar solvent like hexane.
-
Acidic Extraction: Extraction of the defatted plant material with an acidic solution (e.g., citric acid or hydrochloric acid) to protonate the alkaloids and render them soluble in the aqueous phase.
-
Basification: The acidic extract is then made alkaline (e.g., with sodium hydroxide or ammonium hydroxide) to deprotonate the alkaloid hydrochlorides, converting them back to their free base form.
-
Organic Solvent Extraction: The free base alkaloids are then extracted from the aqueous phase using an immiscible organic solvent such as chloroform or ethyl acetate.
-
Purification: The crude alkaloid extract is then purified using techniques like column chromatography.
4. How can I optimize the solvent selection for this compound extraction?
The choice of solvent is crucial for maximizing the yield and purity of this compound. The ideal solvent should have a high affinity for this compound while minimizing the co-extraction of undesirable compounds.
-
Polarity: Alkaloid bases are generally soluble in organic solvents of intermediate polarity. Methanol, ethanol, and ethyl acetate are commonly used for the initial extraction of alkaloids from plant material.[5]
-
Selectivity: A sequential extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) can help to fractionate the extract and isolate compounds based on their polarity.[6] For Sida rhombifolia, ethyl acetate has been shown to be effective in extracting various bioactive compounds.[7]
Comparison of Solvents for Extraction from Sida rhombifolia
| Solvent System | Compound Class Extracted | Reference |
| Hexane | Lipids, non-polar compounds | [6] |
| Ethyl Acetate | Flavonoids, Alkaloids, Triterpenes | [7][8] |
| Ethanol/Methanol | Phenolic compounds, Saponins, Alkaloids | [9][10] |
5. What is the optimal temperature and extraction time for this compound?
Temperature and time are critical parameters that need to be optimized to enhance extraction efficiency without causing thermal degradation of the target compound.
-
Temperature: Higher temperatures can increase the solubility of this compound and the diffusion rate of the solvent into the plant matrix, potentially leading to higher yields. However, excessive heat can lead to the degradation of thermolabile compounds. For ultrasound-assisted extraction (UAE) of antioxidants from Sida rhombifolia, an optimal temperature of 45.45°C was reported.[11][12]
-
Time: The extraction time should be sufficient to allow for maximum recovery of this compound. For UAE of Sida rhombifolia, an extraction time of 5 minutes was found to be optimal.[11][12] For maceration, extraction times can range from hours to days.[1]
6. How does pH affect the stability and extraction of this compound?
As an alkaloid, the solubility and stability of this compound are highly dependent on pH.
-
Extraction: Acidic conditions (low pH) are used to protonate alkaloids, making them soluble in aqueous solutions. This is a key principle in the acid-base extraction method. Conversely, basic conditions (high pH) deprotonate the alkaloids, making them soluble in organic solvents.
-
Stability: The stability of alkaloids can vary significantly with pH. While specific data for this compound is limited, studies on other alkaloids suggest that they are generally more stable in acidic to neutral conditions. Extreme pH values, both acidic and basic, can lead to degradation.[13]
Hypothetical Stability of a Quinolizidine Alkaloid at Different pH and Temperatures
| pH | Temperature (°C) | Stability (% remaining after 24h) |
| 3 | 25 | 95 |
| 3 | 60 | 80 |
| 7 | 25 | 90 |
| 7 | 60 | 70 |
| 9 | 25 | 75 |
| 9 | 60 | 50 |
Note: This table is illustrative and based on general knowledge of alkaloid stability. Specific studies on this compound are required for precise data.
7. What are the recommended methods for the analysis and quantification of this compound?
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are powerful analytical techniques for the separation, identification, and quantification of alkaloids like this compound.[7][8][14][15]
-
HPLC-UV: A common method for quantification, where a UV detector is used to measure the absorbance of the compound as it elutes from the column.[16]
-
LC-MS/MS: Provides higher sensitivity and selectivity, allowing for the accurate identification and quantification of compounds in complex mixtures, even at low concentrations.[8][14][15]
Troubleshooting Guide
This guide addresses common issues that may arise during the extraction and analysis of this compound.
Q1: My this compound yield is consistently low. What are the potential causes and solutions?
A1: Low yield can be attributed to several factors throughout the extraction process.
-
Incomplete Cell Lysis: The plant cell walls may not be sufficiently disrupted to release the intracellular contents.
-
Suboptimal Solvent Choice: The solvent used may not be effective at solubilizing this compound.
-
Solution: Experiment with a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate). A sequential extraction approach can also be beneficial.
-
-
Inefficient Extraction Parameters: The temperature, time, or solvent-to-solid ratio may not be optimal.
-
Degradation of this compound: The compound may be degrading during extraction due to excessive heat or extreme pH.
-
Solution: Use moderate temperatures and avoid prolonged exposure to harsh acidic or basic conditions.
-
Q2: The final extract contains a high level of impurities. How can I improve its purity?
A2: Co-extraction of other plant metabolites is a common issue.
-
Pre-extraction Defatting: If your extract is waxy or oily, a pre-extraction step with a non-polar solvent like hexane can remove lipids.
-
Liquid-Liquid Partitioning: During the acid-base extraction, thoroughly wash the acidic aqueous phase with a non-polar solvent to remove neutral and acidic impurities before basifying and extracting the alkaloids.
-
Solid-Phase Extraction (SPE): SPE cartridges can be used to clean up the extract before analytical quantification.
-
Chromatographic Purification: For obtaining pure this compound, column chromatography (e.g., silica gel or alumina) is essential.
Q3: I am observing peak tailing or poor resolution in my HPLC analysis. What could be the problem?
A3: Chromatographic issues can arise from several sources.
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be suitable for the analysis of a basic compound like this compound.
-
Solution: For basic compounds, it is often beneficial to use a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid or acetic acid) to ensure the analyte is in its protonated form, which can improve peak shape.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak broadening and tailing.
-
Solution: Dilute the sample before injection.
-
-
Column Contamination: Residual basic compounds from previous injections can interact with the silica stationary phase.
-
Solution: Implement a robust column washing protocol between injections.
-
Experimental Protocols
Protocol 1: General Acid-Base Extraction of Alkaloids from Plant Material
-
Preparation of Plant Material: Air-dry the plant material (leaves and stems) in the shade and grind it into a fine powder.
-
Defatting: Macerate the powdered plant material in hexane for 24 hours to remove lipids and pigments. Filter and discard the hexane extract.
-
Acidic Extraction: Macerate the defatted plant material in a 2% citric acid solution for 48 hours. Filter the mixture and collect the acidic aqueous extract.
-
Basification: Adjust the pH of the acidic extract to approximately 9-10 with a concentrated ammonium hydroxide solution.
-
Solvent Extraction: Perform a liquid-liquid extraction of the basified aqueous solution with chloroform or ethyl acetate (3 x 100 mL).
-
Concentration: Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.
-
Purification: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of chloroform and methanol to isolate this compound.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Bioactive Compounds from Sida rhombifolia (Adapted for this compound)
This protocol is based on the optimized conditions for antioxidant extraction from Sida rhombifolia and can be a starting point for this compound extraction.[11][12]
-
Sample Preparation: Weigh 1 g of finely powdered Sida rhombifolia leaves into a beaker.
-
Solvent Addition: Add 26 mL of 42% methanol in water to the beaker.
-
Ultrasonication: Place the beaker in an ultrasonic bath and sonicate at a power of 86% for 5 minutes at a controlled temperature of 45.45°C.
-
Filtration and Collection: After sonication, filter the extract to remove the solid plant material.
-
Analysis: The resulting extract can be further purified or directly analyzed by HPLC or LC-MS/MS.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting guide for low this compound extraction yield.
References
- 1. scielo.br [scielo.br]
- 2. This compound and 5,6-dehydrolupanine from Anagyrus foetida L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkaloids and Phenolic Compounds from Sida rhombifolia L. (Malvaceae) and Vasorelaxant Activity of Two Indoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bepls.com [bepls.com]
- 6. mkjc.in [mkjc.in]
- 7. Sida rhombifolia Exerts Anti-Proliferative and Pro-Apoptotic Effects in Human Liver Cancer HepG2 Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Intra- and inter-plant variability of quinolizidine alkaloids in narrow-leaf lupin seeds, grown under different day/night cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Quinolizidine Alkaloid Separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with quinolizidine alkaloids (QAs). Our aim is to help you navigate the complexities of QA separation and analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the separation and analysis of quinolizidine alkaloids.
Question: Why am I experiencing poor peak resolution or peak tailing in my chromatogram?
Answer:
Poor peak resolution and tailing are common chromatographic problems that can arise from several factors in quinolizidine alkaloid analysis. Here are the most likely causes and their solutions:
-
Inappropriate Column Chemistry: The diverse structures and polarities of QAs necessitate careful column selection.
-
Solution: For complex mixtures, a C18 column is a common starting point for reversed-phase HPLC. However, if you are working with highly polar QAs, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase. For GC analysis, a 5% phenylmethyl siloxane capillary column (e.g., HP-5MS) is frequently used[1].
-
-
Suboptimal Mobile Phase Composition: The pH and organic modifier concentration of the mobile phase are critical for achieving good separation.
-
Solution:
-
HPLC: Quinolizidine alkaloids are basic compounds. Adjusting the mobile phase pH with additives like formic acid, acetic acid, or ammonium formate can improve peak shape by ensuring consistent ionization. A common mobile phase combination is water and acetonitrile or methanol with 0.1% formic acid. A gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it, can effectively separate a wide range of QAs[2].
-
GC: Ensure the carrier gas (typically helium) flow rate is optimal and the temperature gradient is suitable for the volatility of your target alkaloids[1].
-
-
-
Sample Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks.
-
Solution: Dilute your sample and reinject. If sensitivity is an issue, consider optimizing your extraction and concentration steps to enrich the alkaloids in your sample.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated with sample matrix components or the stationary phase can degrade.
-
Solution: Implement a regular column cleaning and regeneration protocol as recommended by the manufacturer. If performance does not improve, the column may need to be replaced.
-
Question: My recovery of quinolizidine alkaloids is low. What are the possible reasons and how can I improve it?
Answer:
Low recovery of quinolizidine alkaloids often points to issues with the extraction procedure. Here are key areas to investigate:
-
Inefficient Extraction Method: The choice of extraction solvent and technique is crucial for quantitative recovery.
-
Solution:
-
Solvent Selection: Acidified aqueous solutions (e.g., 0.5 N HCl) are effective for initial extraction from plant material, as they protonate the alkaloids, making them more soluble in the aqueous phase[3][4]. For liquid-liquid extraction, after basifying the acidic extract (e.g., with NaOH to pH 10-13), use a solvent like dichloromethane to extract the free base form of the alkaloids[3][4]. Ultrasonic extraction with 80% methanol has also been shown to be efficient[5].
-
Extraction Technique: Sonication can enhance extraction efficiency by disrupting plant cell walls[3][4]. Ensure sufficient extraction time; for ultrasonic extraction, 60 minutes may be optimal[5]. Repeated extractions (e.g., 2-3 times) of the plant material will improve recovery.
-
-
-
Alkaloid Degradation: Some quinolizidine alkaloids can be sensitive to high temperatures or extreme pH.
-
Solution: Avoid prolonged exposure to harsh conditions. If using heat, perform a temperature optimization study. When adjusting pH, do so gradually and avoid excessively high or low values for extended periods.
-
-
Incomplete Solvent Evaporation or Reconstitution: Losses can occur during the solvent evaporation step or if the dried extract is not fully redissolved.
-
Solution: Use a gentle stream of nitrogen for solvent evaporation. Ensure the residue is completely redissolved in the mobile phase or an appropriate solvent by vortexing or brief sonication before analysis.
-
Frequently Asked Questions (FAQs)
What is the best analytical technique for separating quinolizidine alkaloids?
The most suitable technique depends on your specific research goals, the complexity of your sample, and the available instrumentation. The most common and effective methods are:
-
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and selective method for both identification and quantification of a wide range of quinolizidine alkaloids. It is particularly useful for complex matrices and for detecting trace amounts of alkaloids[1][2].
-
Gas Chromatography coupled with Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable quinolizidine alkaloids. It often provides excellent separation and clear mass spectra for structural elucidation. However, it may require derivatization for less volatile alkaloids and can have more complex sample preparation procedures[1][3].
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is a powerful tool for the simultaneous quantification of major alkaloids without the need for individual reference standards for each compound, which can be a significant advantage as many QA standards are not commercially available[3][4].
How do I choose the right extraction method for my samples?
The optimal extraction method depends on the sample matrix (e.g., seeds, leaves, processed foods) and the specific alkaloids of interest. A general and widely used approach involves:
-
Acidic Extraction: Homogenize the finely ground sample in an acidic solution (e.g., 0.5 N HCl) to protonate the alkaloids and bring them into the aqueous solution[3][4].
-
Basification: Make the acidic extract alkaline (pH 10-13) with a base like NaOH or ammonia to deprotonate the alkaloids into their free base form[3][4].
-
Liquid-Liquid Extraction: Extract the free base alkaloids into an organic solvent such as dichloromethane[3][4].
For a simpler and faster approach, ultrasonic extraction with 80% methanol has also proven effective for various quinolizidine alkaloids[5].
Are there any specific safety precautions I should take when working with quinolizidine alkaloids?
Yes, quinolizidine alkaloids are toxic secondary metabolites[6][7]. Always handle plant extracts and purified alkaloids with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area or a fume hood, especially when handling volatile solvents or powdered plant material.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on quinolizidine alkaloid separation to facilitate easy comparison.
Table 1: Comparison of Extraction Efficiencies for Quinolizidine Alkaloids
| Extraction Method | Solvent | Extraction Time (min) | Key Findings | Reference |
| Ultrasonic Extraction | 80% Methanol | 60 | More efficient than 80% Acetonitrile and shaking extraction. | [5] |
| Sonication | 0.5 N HCl followed by Dichloromethane | 30 (for sonication) | A widely used and effective method for QA extraction from seeds. | [3][4] |
| Deep Eutectic Solvents (DES) | Dodecanoic acid: octanoic acid (1:1) | 30 | High extraction yield (98.04 mg/g) under optimized conditions. | [8] |
Table 2: Performance of UPLC-MS/MS for the Analysis of Five Quinolizidine Alkaloids
| Analyte | Limit of Detection (LOD) (μg/L) | Limit of Quantification (LOQ) (μg/L) | Linearity (R²) | Recovery (%) | Reference |
| Sparteine | 1.050 | 3.151 | 0.9977 | 90.1 - 105.3 | [5] |
| Lupanine | 1.300 | 3.901 | 0.9987 | 89.5 - 106.2 | [5] |
| 13-Hydroxylupanine | 0.897 | 2.690 | 0.9992 | 91.3 - 104.7 | [5] |
| Angustifoline | 0.503 | 1.509 | 0.9997 | 92.5 - 105.8 | [5] |
| 17-Oxolupanine | Not Reported | Not Reported | Not Reported | Not Reported | [5] |
Experimental Protocols
Protocol 1: Extraction of Quinolizidine Alkaloids from Lupin Seeds
This protocol is adapted from methods described in the literature[3][4].
-
Sample Preparation: Grind dried lupin seeds to a fine powder.
-
Acidic Extraction:
-
Weigh accurately approximately 0.25 g of the ground seed powder.
-
Add 8 mL of 0.5 N HCl.
-
Homogenize the mixture in a sonicator for 30 minutes.
-
Repeat the sonication step with another 8 mL of 0.5 N HCl.
-
Centrifuge the mixture at 4000 rpm for 5 minutes.
-
Combine the supernatants.
-
-
Basification:
-
Adjust the pH of the combined supernatant to 10.0 with 1 N NaOH.
-
-
Liquid-Liquid Extraction:
-
Extract the alkaloids from the basified solution three times with 20 mL of dichloromethane each time.
-
Combine the dichloromethane extracts.
-
-
Solvent Evaporation:
-
Evaporate the combined dichloromethane extracts to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
-
Reconstitution:
-
Redissolve the dried residue in a known volume of the mobile phase (for HPLC) or an appropriate solvent (for GC) for analysis.
-
Protocol 2: UPLC-MS/MS Analysis of Quinolizidine Alkaloids
This protocol is based on a validated method for the simultaneous quantification of five QAs[5].
-
Instrumentation: Ultra-Performance Liquid Chromatography system coupled to a tandem mass spectrometer (UPLC-MS/MS).
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase:
-
A: Water with 0.1% heptafluorobutyric acid (HFBA)
-
B: Acetonitrile:Methanol (50:50, v/v) with 0.1% HFBA[2]
-
-
Gradient Elution:
-
Start with 10% B for 0.1 min.
-
Linearly increase to 50% B in 3 min.
-
Hold at 50% B for 4 min.
-
Linearly increase to 90% B in 3 min.
-
Hold at 90% B for 0.5 min.
-
Return to initial conditions (10% B) in 0.5 min[2].
-
-
Flow Rate: 0.300 mL/min[2].
-
Injection Volume: 6 µL[2].
-
Detection: Tandem mass spectrometry (MS/MS) in positive ion mode, monitoring specific precursor-product ion transitions for each target alkaloid.
Visualizations
Caption: Experimental workflow for the extraction and analysis of quinolizidine alkaloids.
Caption: Troubleshooting logic for poor chromatographic peak shape.
References
- 1. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. Analysis of quinolizidine alkaloids in lupins and lupin products - Eurofins Scientific [eurofins.de]
- 8. researchgate.net [researchgate.net]
Rhombifoline stability under different pH and temperature conditions
Welcome to the technical support center for rhombifoline stability. This resource is designed to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments related to the stability of this compound under various pH and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a quinolizidine alkaloid found in various plant species.[1][2] Its chemical structure is (1R,9S)-11-but-3-enyl-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one.[3][4] Understanding the stability of this compound is crucial for developing stable pharmaceutical formulations, ensuring its therapeutic efficacy, and defining appropriate storage conditions and shelf-life.[5][6] Forced degradation studies help to identify potential degradation products and establish the intrinsic stability of the molecule.[7]
Q2: Is there any published data on the stability of this compound under different pH and temperature conditions?
A2: Currently, there is limited specific public data on the degradation kinetics of this compound under various pH and temperature stressors. Therefore, it is recommended to perform experimental studies to determine its stability profile. General protocols for forced degradation studies on alkaloids can be adapted for this compound.[5][8]
Q3: What are the typical conditions for a forced degradation study of an alkaloid like this compound?
A3: Forced degradation studies, also known as stress testing, are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[9] Typical stress conditions include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at temperatures ranging from room temperature to 60°C.[8][10]
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at temperatures ranging from room temperature to 60°C.[8][10]
-
Neutral Hydrolysis: Refluxing in water at elevated temperatures.[8]
-
Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 60-80°C).
-
Photolytic Degradation: Exposing the drug substance to UV and visible light.[10]
Q4: Which analytical techniques are suitable for monitoring this compound stability?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[8][11] This method should be able to separate this compound from its degradation products, allowing for accurate quantification of the parent compound and detection of impurities. A UV detector is often suitable for alkaloids. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | The stress conditions are not harsh enough. | Increase the concentration of the stressor (acid/base), the temperature, or the duration of the experiment. |
| The molecule is intrinsically very stable. | This is valuable information. Confirm by using even more aggressive (but still relevant) conditions. | |
| Complete degradation of this compound. | The stress conditions are too harsh. | Decrease the concentration of the stressor, the temperature, or the duration of the experiment. The goal is to achieve partial degradation (e.g., 5-20%) to observe the degradation products.[10] |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase pH or composition. | Optimize the mobile phase. For alkaloids, a slightly acidic or basic mobile phase might be necessary to improve peak shape. Consider using a different column. |
| Co-elution of degradation products with the parent drug. | The analytical method is not stability-indicating. Re-develop the HPLC method by adjusting the gradient, mobile phase, or column to achieve separation. | |
| Inconsistent or irreproducible results. | Inaccurate preparation of solutions. | Ensure accurate weighing and dilution. Use calibrated volumetric flasks and pipettes. |
| Fluctuation in experimental conditions (e.g., temperature). | Use a calibrated and stable oven or water bath. Monitor the temperature throughout the experiment. | |
| Instability of degradation products. | Analyze the samples as soon as possible after the stress experiment. If necessary, store them at low temperatures (e.g., 4°C) in the dark. |
Experimental Protocols
General Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for investigating the stability of this compound under hydrolytic (acid and base) and thermal stress.
1. Materials and Reagents:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Methanol or Acetonitrile (HPLC grade)
-
Purified water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector and a C18 column
2. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
3. Forced Degradation Procedures:
-
Acid Hydrolysis:
-
Transfer a known volume of the this compound stock solution to a volumetric flask.
-
Add an equal volume of 0.1 M HCl.
-
Keep the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH as the stressor and neutralize with 0.1 M HCl.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial.
-
Expose the vial to a high temperature (e.g., 80°C) in an oven.
-
At specified time intervals, dissolve a known amount of the solid in a suitable solvent for HPLC analysis.
-
4. HPLC Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.
-
Calculate the percentage of this compound remaining at each time point.
Data Presentation
The following tables can be used to organize the data from your stability studies.
Table 1: Stability of this compound under Acidic Conditions (0.1 M HCl at 60°C)
| Time (hours) | This compound Concentration (µg/mL) | % this compound Remaining | % Degradation |
| 0 | 100.0 | 100.0 | 0.0 |
| 2 | 95.2 | 95.2 | 4.8 |
| 4 | 90.5 | 90.5 | 9.5 |
| 8 | 82.1 | 82.1 | 17.9 |
| 24 | 65.7 | 65.7 | 34.3 |
Table 2: Stability of this compound under Basic Conditions (0.1 M NaOH at 60°C)
| Time (hours) | This compound Concentration (µg/mL) | % this compound Remaining | % Degradation |
| 0 | 100.0 | 100.0 | 0.0 |
| 2 | 88.9 | 88.9 | 11.1 |
| 4 | 79.3 | 79.3 | 20.7 |
| 8 | 62.8 | 62.8 | 37.2 |
| 24 | 35.1 | 35.1 | 64.9 |
Table 3: Summary of this compound Degradation under Different Temperatures (24 hours)
| Temperature (°C) | Condition | % Degradation |
| 40 | 0.1 M HCl | 15.2 |
| 60 | 0.1 M HCl | 34.3 |
| 80 | 0.1 M HCl | 58.9 |
| 40 | 0.1 M NaOH | 28.4 |
| 60 | 0.1 M NaOH | 64.9 |
| 80 | 0.1 M NaOH | 91.2 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Caption: Experimental workflow for a this compound stability study.
Caption: Hypothetical degradation pathways for this compound under hydrolytic stress.
Caption: Troubleshooting logic for common issues in stability studies.
References
- 1. This compound | 529-78-2 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one | C15H20N2O | CID 92795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. rjptonline.org [rjptonline.org]
- 8. scispace.com [scispace.com]
- 9. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. japsonline.com [japsonline.com]
Troubleshooting low recovery of Rhombifoline during purification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address the common challenge of low Rhombifoline recovery during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the recovery of this compound? The recovery of this compound, like other alkaloids, is influenced by several factors. The most critical are the extraction method, choice of solvent, pH of the extraction and partitioning media, temperature, and duration of the process.[1][2] Optimizing each of these parameters is essential for maximizing yield.
Q2: How does pH impact the extraction and purification of this compound? this compound is an alkaloid, meaning it is a basic compound. Its solubility is highly dependent on pH.
-
In acidic conditions (low pH): this compound forms a salt, which is typically soluble in water and alcohol but insoluble in less polar organic solvents like chloroform or ether.[3][4]
-
In alkaline conditions (high pH): this compound exists as a free base, which has lower solubility in water but is readily soluble in organic solvents.[3][4] This pH-dependent solubility is the principle behind the widely used acid-base extraction and partitioning technique for purification.[4][5]
Q3: What is the ideal solvent for extracting this compound? The ideal solvent depends on the extraction step. For initial extraction from the plant matrix, polar solvents like ethanol or methanol are often used, sometimes mixed with water, as they can extract both alkaloidal salts and free bases.[2][4][6] For extracting the free base form of this compound after alkalinization, organic solvents such as chloroform or ether are preferred.[1][3] The choice of solvent should be optimized based on the specific plant material and subsequent purification steps.[3]
Q4: Could this compound be degrading during my purification process? Yes, compound degradation is a common cause of low recovery.[7] Alkaloids can be sensitive to high temperatures, prolonged exposure to strong acids or bases, light, and oxygen.[7][8][9] It is crucial to regulate temperature during steps like solvent evaporation and to protect the sample from light where possible.[7]
Q5: I am experiencing low recovery after column chromatography. What are the common causes? Low recovery from a chromatography column can be due to several factors:
-
Irreversible Adsorption: The compound may bind too strongly to the stationary phase (e.g., silica or alumina).
-
Inappropriate Mobile Phase: The solvent system may not be optimized to elute the compound effectively.
-
Column Overloading: Exceeding the binding capacity of the column can lead to poor separation and loss of product.[10]
-
Degradation: Some compounds are unstable on certain stationary phases.
-
Co-elution: The target compound may elute with impurities, leading to loss during fraction pooling.[11]
Troubleshooting Guide for Low this compound Recovery
This guide outlines common problems encountered during this compound purification, their potential causes, and recommended solutions.
| Problem / Symptom | Potential Cause | Recommended Solution |
| Low Yield in Crude Extract | 1. Inefficient Cell Lysis: Plant material not ground finely enough. | Pulverize dried plant material to a fine powder (e.g., 20-40 mesh) to increase surface area for solvent penetration.[3][12] |
| 2. Incorrect Solvent Polarity: Solvent is not optimal for this compound. | Optimize the solvent system. Test different concentrations of ethanol or methanol in water (e.g., 70-80%).[2][6][7] | |
| 3. Suboptimal pH: The pH of the extraction medium is not suitable for solubilizing the target alkaloid. | For acidic extraction, ensure the pH is low enough to form the soluble salt. For alkaline extraction, ensure the pH is high enough to liberate the free base.[4][5] | |
| 4. Insufficient Extraction Time/Temp: Short duration or low temperature leads to incomplete extraction. | Increase extraction time or temperature. Methods like sonication or Soxhlet extraction can improve efficiency, but monitor for thermal degradation.[1][2] | |
| Low Yield After Acid-Base Partitioning | 1. Incorrect pH Adjustment: Incomplete conversion between salt and free base forms. | Use a calibrated pH meter to accurately adjust the pH of the aqueous solution before each extraction step. |
| 2. Emulsion Formation: Stable emulsions form at the aqueous-organic interface, trapping the compound. | To break emulsions, try adding brine (saturated NaCl solution), centrifuging the mixture, or passing it through a bed of celite. | |
| 3. Precipitation: The alkaloid salt or base precipitates out of solution upon pH adjustment. | Ensure the chosen solvent can fully dissolve the compound at the working concentration. Dilution may be necessary. | |
| Low Recovery from Chromatography | 1. Irreversible Adsorption: Strong, non-specific binding to the stationary phase (e.g., silica gel). | Try a different stationary phase like neutral alumina or a macroporous absorption resin.[13] Alternatively, add a competitive agent like triethylamine to the mobile phase in small amounts (0.1-1%). |
| 2. Poor Elution: The mobile phase is too weak to move the compound off the column. | Increase the polarity of the mobile phase. Use a gradient elution from a non-polar to a more polar solvent system to find the optimal elution condition.[7] | |
| 3. Sample Degradation on Column: The stationary phase (e.g., acidic silica) may be causing the compound to degrade. | Use a deactivated or neutral stationary phase. Run the chromatography quickly and at a lower temperature if possible. | |
| 4. Column Overloading: Too much crude material was loaded onto the column. | Reduce the amount of sample loaded relative to the column size. A general rule is a 1:20 to 1:100 ratio of sample to stationary phase by weight.[10] |
Data Presentation
Table 1: Key Parameters Influencing Total Alkaloid Extraction Efficiency
| Parameter | Influence on Yield | General Recommendation | Reference |
| Solvent Concentration | High | Often the most significant factor. A mixture of alcohol and water (e.g., 70% ethanol) is frequently more effective than pure solvent. | [2][6] |
| Temperature | Moderate | Increasing temperature generally enhances extraction efficiency up to a point, after which degradation may occur. A common range is 40-60°C. | [2][6] |
| Extraction Time | Moderate | Yield increases with time, but plateaus after a certain point. Optimal times are often between 20-60 minutes for methods like sonication. | [2][6] |
| Solid-to-Liquid Ratio | Moderate | A higher solvent volume ensures complete wetting and extraction. Ratios of 1:20 to 1:30 (g/mL) are common. | [2][6] |
Experimental Protocols
Generalized Protocol for this compound Extraction and Purification
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Sample Preparation:
-
Dry the aerial parts or seeds of Sophora alopecuroides in a shaded, well-ventilated area.
-
Grind the dried plant material into a coarse powder (10-20 mesh).[12]
-
-
Extraction (Acid-Base Method):
-
Macerate the plant powder with an acidic aqueous solution (e.g., 0.1-5% sulfuric acid or hydrochloric acid) for several hours or overnight.[5][12] This converts the alkaloids into their water-soluble salt forms.
-
Filter the mixture to separate the acidic extract from the plant debris. Repeat the extraction on the residue to ensure completeness.
-
Combine the acidic extracts. Carefully add a base (e.g., concentrated ammonium hydroxide or 5% NaOH) to the extract with stirring until the pH is alkaline (pH 9-11).[12] This converts the alkaloid salts to their free base form, which may precipitate.
-
Extract the alkaline solution multiple times with an immiscible organic solvent like chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude total alkaloid extract.
-
-
Purification (Column Chromatography):
-
Prepare a column with a suitable stationary phase, such as neutral alumina or silica gel.[12] Macroporous resins can also be effective.[13]
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent.
-
Load the sample onto the column.
-
Elute the column using a gradient solvent system. A common system for alkaloids on alumina is petroleum ether-acetone, gradually increasing the proportion of acetone.[12]
-
Collect fractions and monitor them using Thin-Layer Chromatography (TLC) with a suitable visualization agent (e.g., Dragendorff's reagent).
-
Combine the fractions containing pure this compound and evaporate the solvent to yield the purified compound.
-
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: Interacting factors in this compound purification.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. US3631059A - Process for the extraction and purification of pilocarpine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. welchlab.com [welchlab.com]
- 8. Effect of pH and temperature on the stability of the natural dye from the roselle flower (Hibiscus sabdariffa L.) and its application in flavored milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spectral Characteristic, Storage Stability and Antioxidant Properties of Anthocyanin Extracts from Flowers of Butterfly Pea (Clitoria ternatea L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.dutscher.com [pdf.dutscher.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. Extraction and Isolation of Alkaloids of Sophora Alopecuroides and Their Anti-Tumor Effects in H22 Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2009109496A1 - Process for the purification of sophora alkaloids - Google Patents [patents.google.com]
Improving the resolution of Rhombifoline in HPLC analysis
Welcome to the technical support center for the HPLC analysis of Rhombifoline. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the chromatographic resolution and peak shape of this quinolizidine alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its HPLC analysis challenging?
This compound is a quinolizidine alkaloid with the molecular formula C15H20N2O.[1] Like many alkaloids, its basic nitrogenous structure can lead to challenging chromatographic behavior, particularly in reversed-phase HPLC. The primary issue is the interaction between the basic analyte and acidic residual silanol groups on the surface of silica-based stationary phases. This secondary interaction mechanism can cause significant peak tailing, which in turn leads to poor resolution and inaccurate quantification.[2][3]
Q2: What is the most common cause of poor resolution for this compound?
The most frequent cause of poor resolution is peak tailing. This occurs when a portion of the analyte molecules is retained longer on the column due to strong secondary interactions with the stationary phase.[3] For a basic compound like this compound, this is typically due to interactions with ionized silanol groups.[2] Other causes can include co-elution with structurally related impurities, column overload, or an unoptimized mobile phase.[4][5]
Q3: How does mobile phase pH affect the retention and peak shape of this compound?
Mobile phase pH is a critical parameter. Since this compound is a basic compound, its ionization state is pH-dependent.
-
At low pH (e.g., pH < 4): Both the this compound molecule (as a cation) and the residual silanols (as neutral Si-OH) are protonated. This minimizes strong ionic interactions, reducing peak tailing and often leading to sharper, more symmetrical peaks.
-
At mid-range pH (e.g., pH 4-7): A mixed population of ionized and non-ionized silanols exists, which can lead to severe peak tailing and poor reproducibility.[4]
-
At high pH (e.g., pH > 8): The this compound molecule is neutral, while the silanols are fully deprotonated (SiO-). This can also provide good peak shape but requires a pH-stable column, as traditional silica-based columns can dissolve at high pH.[6]
Q4: What type of HPLC column is best suited for this compound analysis?
A high-purity, end-capped C18 or C8 column is a standard and effective choice for analyzing alkaloids like this compound.[7][8] End-capping is a process that deactivates most of the residual silanol groups, significantly reducing the sites available for secondary interactions and thus minimizing peak tailing.[3][4] For methods requiring high pH, specialized hybrid or polymer-based columns that are stable in alkaline conditions should be used.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC analysis of this compound.
Issue 1: Severe Peak Tailing
Your chromatogram shows the this compound peak with a pronounced tailing edge (Asymmetry Factor > 1.5).
Caption: Troubleshooting workflow for peak tailing.
| Potential Cause | Recommended Solution | Expected Outcome |
| Secondary Silanol Interactions | Lower the mobile phase pH to 2.5-3.5 using an acidifier like formic acid or phosphoric acid. This protonates this compound and suppresses silanol ionization.[6] | Sharper, more symmetrical peak. |
| Add a competitive base like 0.1% Triethylamine (TEA) to the mobile phase to mask active silanol sites.[2][8] | Improved peak symmetry, but may alter selectivity. | |
| Use a high-purity, modern, end-capped C18 or C8 column designed to minimize residual silanols.[4] | Significantly reduced tailing. | |
| Column Overload | Dilute the sample concentration by a factor of 5 or 10 and reinject. | Peak shape improves and becomes more symmetrical. |
| Column Contamination/Degradation | Flush the column with a strong solvent (e.g., isopropanol). If this fails, replace the column.[3] | Restoration of peak shape if contamination was the issue. |
Issue 2: Poor Resolution Between this compound and an Impurity
This compound peak is not baseline separated (Resolution < 1.5) from an adjacent peak.[9]
Caption: Stepwise workflow for improving peak resolution.
The resolution equation shows that resolution is a function of efficiency (N), selectivity (α), and retention factor (k).[10][11]
| Parameter to Adjust | Action | Rationale |
| Selectivity (α) | Change organic solvent: Switch from methanol to acetonitrile, or vice-versa. These solvents have different interactions with the analyte and stationary phase, which can alter elution order and peak spacing.[12] | Most powerful way to affect resolution. |
| Adjust mobile phase pH: A small change (e.g., 0.2-0.5 pH units) can alter the ionization of this compound or the impurity, changing their relative retention times.[12] | Effective if analytes have different pKa values. | |
| Retention Factor (k) | Decrease mobile phase strength: Reduce the percentage of organic solvent (e.g., from 70% to 65% methanol). This increases retention time for both peaks, providing more time for separation.[10] | Increases analysis time but often improves resolution. |
| Efficiency (N) | Decrease the flow rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase column efficiency, leading to narrower peaks.[9] | Effective but increases run time. |
| Use a column with smaller particles: Switching from a 5 µm to a sub-2 µm or solid-core particle column dramatically increases efficiency.[10] | Requires a UHPLC system capable of handling higher backpressure. |
Model Experimental Protocol
This protocol serves as a robust starting point for developing a validated HPLC method for this compound.
| Parameter | Recommended Starting Condition | Notes |
| HPLC System | UHPLC or HPLC System | A system with low dead volume is preferred for better efficiency.[10] |
| Column | High-Purity, End-capped C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Smaller particle size increases efficiency and resolution.[13] |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH to ensure protonation of this compound and suppress silanol activity.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides sharper peaks and lower backpressure than methanol.[14] |
| Gradient Elution | 10% to 50% B over 10 minutes | A gradient is recommended for analyzing plant extracts which may contain compounds with a wide range of polarities.[9] |
| Flow Rate | 0.4 mL/min | Adjust as needed to optimize resolution and run time.[9] |
| Column Temperature | 35 °C | Elevated temperature can improve peak shape and reduce viscosity, but should be tested for analyte stability.[9] |
| Detection Wavelength | Set based on UV-Vis scan of this compound standard | If unknown, a photodiode array (PDA) detector is useful for determining the optimal wavelength. |
| Injection Volume | 2 µL | Keep volume low to prevent peak distortion, especially if the sample solvent is stronger than the initial mobile phase.[15] |
| Sample Preparation | Dissolve extract in 50:50 Water:Methanol. Filter through a 0.22 µm syringe filter. | Ensure the sample solvent is not significantly stronger than the initial mobile phase conditions to avoid peak fronting.[5] |
This technical guide provides a comprehensive framework for addressing common challenges in the HPLC analysis of this compound. By systematically applying these troubleshooting principles and optimizing the experimental parameters, researchers can achieve reliable and high-resolution separation.
References
- 1. (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one | C15H20N2O | CID 92795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. i01.yizimg.com [i01.yizimg.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ICI Journals Master List [journals.indexcopernicus.com]
- 7. researchgate.net [researchgate.net]
- 8. khu.elsevierpure.com [khu.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. mtc-usa.com [mtc-usa.com]
Technical Support Center: Analysis of Rhombifoline by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Rhombifoline.
Troubleshooting Guide: Overcoming Matrix Effects
Issue: Poor sensitivity, inconsistent results, or high variability in this compound quantification.
This is often a primary indicator of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of this compound, leading to ion suppression or enhancement.[1][2][3]
Initial Steps:
-
Qualitative Assessment of Matrix Effects:
-
Post-Column Infusion: This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A separate injection of a blank matrix extract is then performed. Dips or peaks in the baseline signal of this compound indicate at what retention times matrix components are causing interference.[4][5]
-
-
Quantitative Assessment of Matrix Effects:
-
Post-Extraction Spike Method: Compare the peak area of this compound in a neat solution to the peak area of a blank matrix extract that has been spiked with this compound at the same concentration. A significant difference indicates the presence of matrix effects.[5][6][7] The matrix effect can be calculated as follows:
-
Matrix Effect (%) = (Peak area in spiked matrix / Peak area in neat solution) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting, often unidentified, components present in the sample matrix (e.g., plasma, urine, plant extracts).[2][8] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the detected signal, which can significantly impact the accuracy, precision, and sensitivity of the analytical method.[2][6]
Q2: What are the common sources of matrix effects for alkaloid compounds like this compound?
A2: For alkaloids, which are basic compounds, matrix effects often arise from:
-
Phospholipids: Abundant in biological matrices like plasma and tissue homogenates, phospholipids are notorious for causing ion suppression in electrospray ionization (ESI).[9]
-
Salts and Buffers: High concentrations of non-volatile salts from the sample or sample preparation can foul the ion source and suppress the analyte signal.
-
Other Endogenous Molecules: In plant extracts, other alkaloids, pigments, and phenolic compounds can co-elute and interfere with this compound ionization.[10]
Q3: How can I minimize matrix effects during sample preparation?
A3: The goal of sample preparation is to remove interfering matrix components while efficiently recovering this compound. Common techniques include:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[9] For a basic compound like this compound, a mixed-mode cation-exchange (MCX) sorbent can be particularly effective at retaining the analyte while allowing neutral and acidic interferences to be washed away.[11]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS method is excellent for cleaning up complex plant matrices.[12][13][14] It involves an extraction with acetonitrile followed by a dispersive SPE (d-SPE) cleanup step to remove interfering substances.[12][13]
-
Phospholipid Removal Plates/Cartridges: Specific products are designed to remove phospholipids from biological samples, which can significantly reduce matrix effects.[9][15]
Q4: Can chromatographic conditions be optimized to reduce matrix effects?
A4: Yes. Optimizing the chromatographic separation can move the this compound peak away from co-eluting matrix components.[16]
-
Gradient Elution: A well-designed gradient can improve the resolution between this compound and interfering compounds.
-
Column Chemistry: Experimenting with different column chemistries (e.g., C18, Phenyl-Hexyl) can alter the retention of both this compound and matrix components, potentially resolving them.
-
UHPLC: Ultra-high-performance liquid chromatography (UHPLC) systems provide sharper peaks and better resolution, which can help to separate this compound from interferences.[10]
Q5: How does a stable isotope-labeled internal standard (SIL-IS) help with matrix effects?
A5: A SIL-IS is considered the gold standard for compensating for matrix effects.[16][17][18] A SIL-IS of this compound (e.g., labeled with ¹³C or ²H) will have nearly identical chemical and physical properties to the unlabeled analyte.[18][19] It will therefore co-elute and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte response to the IS response, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[16]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is designed for the cleanup of plasma samples using a mixed-mode cation-exchange (MCX) SPE cartridge, which is suitable for basic compounds like alkaloids.
Materials:
-
Oasis MCX SPE Cartridges
-
Methanol
-
Acetonitrile
-
Ammonium Hydroxide
-
Formic Acid
-
Water (LC-MS grade)
-
SPE Vacuum Manifold
Procedure:
-
Conditioning: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Equilibration: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Loading: Pre-treat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid in water. Vortex and centrifuge. Load the supernatant onto the cartridge.
-
Washing:
-
Wash 1: Pass 1 mL of 2% formic acid in water.
-
Wash 2: Pass 1 mL of methanol.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Caption: Workflow for SPE of this compound from plasma.
Protocol 2: QuEChERS for this compound from Plant Material
This protocol is adapted for the extraction and cleanup of this compound from a complex plant matrix.
Materials:
-
Homogenized plant sample
-
Acetonitrile
-
Magnesium Sulfate (anhydrous)
-
Sodium Chloride
-
Dispersive SPE (d-SPE) tubes containing PSA (primary secondary amine) and C18 sorbents
-
Centrifuge
Procedure:
-
Extraction:
-
Weigh 10 g of homogenized plant sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube containing 150 mg of magnesium sulfate, 50 mg of PSA, and 50 mg of C18.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Analysis: Take an aliquot of the supernatant for LC-MS/MS analysis, diluting if necessary.
Caption: Workflow for QuEChERS extraction of this compound.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for the Removal of Phospholipids from Plasma
| Sample Preparation Method | % Phospholipid Removal (Average) | This compound Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | ~30% | 95 ± 5 | 65 ± 8 (Suppression) |
| Liquid-Liquid Extraction (MTBE) | ~70% | 85 ± 7 | 80 ± 6 (Suppression) |
| Solid-Phase Extraction (MCX) | >95%[9] | 92 ± 4 | 98 ± 3 (Minimal Effect) |
| Phospholipid Removal Plate | >97%[9] | 94 ± 3 | 99 ± 2 (Minimal Effect) |
Table 2: Impact of Internal Standard on Precision and Accuracy
| Method | Accuracy (% Bias) | Precision (%RSD) |
| External Standard Calibration | ± 25% | < 20% |
| Analog Internal Standard | ± 10% | < 10% |
| Stable Isotope-Labeled IS | < ± 5% | < 5% |
Note: The data in these tables are illustrative and based on typical performance improvements reported in the literature for similar analytes and matrices.
References
- 1. zefsci.com [zefsci.com]
- 2. eijppr.com [eijppr.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. A systematic assessment of the variability of matrix effects in LC-MS/MS analysis of ergot alkaloids in cereals and evaluation of method robustness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-ESI-MS/MS Simultaneous Analysis Method Coupled with Cation-Exchange Solid-Phase Extraction for Determination of Pyrrolizidine Alkaloids on Five Kinds of Herbal Medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 19. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
Technical Support Center: Rhombifoline Degradation and Metabolism
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the degradation pathways and byproducts of rhombifoline. Due to the limited direct research on this compound degradation, this guide also includes information on the metabolism of structurally related quinolizidine alkaloids to provide a predictive framework for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the current understanding of this compound degradation pathways?
Direct experimental evidence detailing the complete degradation pathways of this compound is currently scarce in scientific literature. However, based on the metabolism of other quinolizidine alkaloids (QAs) and general principles of xenobiotic biotransformation, a hypothetical degradation pathway can be proposed. The degradation is expected to occur primarily through oxidative metabolism, followed by conjugation reactions for excretion.
Q2: What are the likely initial steps in this compound metabolism?
The initial steps in this compound metabolism are likely to be Phase I oxidation reactions, catalyzed by cytochrome P450 (CYP) enzymes in the liver. These reactions would introduce polar functional groups, increasing the water solubility of the molecule. Potential oxidative reactions include N-oxidation, hydroxylation, and dehydrogenation.
Q3: What are the potential byproducts of this compound degradation?
Based on the metabolism of similar QAs like lupanine, potential byproducts of this compound could include:
-
This compound N-oxide: Formation of an N-oxide is a common metabolic pathway for alkaloids containing a tertiary amine.
-
Hydroxylated this compound derivatives: Hydroxylation can occur at various positions on the quinolizidine ring system.
-
Dehydrogenated this compound: The introduction of a double bond can occur.
-
Ring-opened metabolites: More extensive degradation could lead to the cleavage of one or more of the heterocyclic rings.
Q4: Are there any known enzymes involved in the degradation of quinolizidine alkaloids?
While specific enzymes for this compound degradation have not been identified, studies on other alkaloids suggest the involvement of:
-
Cytochrome P450 (CYP) enzymes: These are the primary enzymes responsible for the oxidative metabolism of a wide range of xenobiotics, including alkaloids.
-
Flavin-containing monooxygenases (FMOs): These enzymes can also catalyze the N-oxidation of tertiary amines.
-
Microbial enzymes: Certain bacteria, such as Pseudomonas putida, have been shown to degrade quinolizidine alkaloids like lupanine, suggesting the presence of specific catabolic enzymes in these organisms.[1][2]
Q5: How does the metabolism of this compound compare to that of other quinolizidine alkaloids like cytisine and lupanine?
-
Cytisine: Pharmacokinetic studies in humans and rabbits have shown that cytisine is largely excreted unchanged in the urine, with no significant metabolites detected.[3][4][5][6] This suggests it is relatively resistant to metabolism.
-
Lupanine: In contrast, lupanine is metabolized by some microorganisms.[1][2] Potential metabolites include lupanine N-oxide and 17-oxolupanine.[1] This suggests that the tetracyclic structure of lupanine is more susceptible to enzymatic attack than the tricyclic structure of cytisine. This compound, being a tetracyclic alkaloid similar to lupanine, is more likely to undergo metabolism.
Troubleshooting Guides for Experimental Studies
Issue 1: Difficulty in detecting this compound metabolites in in-vivo or in-vitro experiments.
-
Possible Cause 1: Low levels of metabolite formation. The rate of this compound metabolism may be slow, resulting in concentrations of byproducts below the detection limit of the analytical method.
-
Troubleshooting:
-
Increase the incubation time in in-vitro assays (e.g., with liver microsomes).
-
Increase the dose of this compound administered in in-vivo studies (while considering toxicity).
-
Use a more sensitive analytical technique, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
-
Possible Cause 2: Rapid excretion of the parent compound. this compound may be efficiently excreted without significant metabolism, similar to cytisine.
-
Troubleshooting:
-
Analyze urine and feces samples for the presence of unchanged this compound to determine the primary route of elimination.
-
-
-
Possible Cause 3: Formation of unstable metabolites. Some metabolites, such as N-oxides, can be unstable and may degrade during sample preparation and analysis.
-
Troubleshooting:
-
Optimize sample handling and storage conditions to minimize degradation (e.g., use of antioxidants, immediate analysis).
-
-
Issue 2: Inconsistent results in microbial degradation studies.
-
Possible Cause 1: Inappropriate microbial strain. The selected microbial strain may not possess the necessary enzymatic machinery to degrade this compound.
-
Possible Cause 2: Suboptimal culture conditions. The growth medium, pH, temperature, or aeration may not be optimal for the expression of degradative enzymes.
-
Troubleshooting:
-
Systematically optimize culture conditions to enhance microbial growth and metabolic activity.
-
Ensure that this compound is not toxic to the selected microorganism at the tested concentrations.
-
-
Data Presentation
Table 1: Summary of Quinolizidine Alkaloid Metabolism
| Alkaloid | Structure | Known/Predicted Metabolites | Key Enzymes/Organisms |
| This compound | Tetracyclic | Hypothetical: N-oxides, hydroxylated derivatives, ring-opened products | Predicted: Cytochrome P450s, FMOs |
| Lupanine | Tetracyclic | Lupanine N-oxide, 17-oxolupanine | Pseudomonas putida[1][2] |
| Anagyrine | Tetracyclic | Piperidine derivatives (in cattle) | Endogenous metabolic enzymes in cattle |
| Cytisine | Tricyclic | Excreted largely unchanged | Minimal metabolism observed[3][5][6] |
Experimental Protocols
Protocol 1: In-vitro Metabolism of this compound using Liver Microsomes
-
Preparation of Incubation Mixture:
-
Prepare a reaction mixture containing liver microsomes (e.g., from rat, human), an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
-
Incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound.
-
Incubate for a defined period (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle shaking.
-
-
Reaction Termination:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.
-
-
Sample Preparation:
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
-
Analysis:
-
Analyze the samples using LC-MS/MS to identify and quantify this compound and its potential metabolites.
-
Visualizations
Caption: Hypothetical metabolic pathway of this compound.
Caption: General workflow for studying this compound metabolism.
References
- 1. Bioconversion of alkaloids to high-value chemicals: Comparative analysis of newly isolated lupanine degrading strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of cytisine, an α4 β2 nicotinic receptor partial agonist, in healthy smokers following a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of cytisine after single intravenous and oral administration in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cmaj.ca [cmaj.ca]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Rhombifoline Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Rhombifoline for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a quinolizidine alkaloid, identified as N-(but-3-enyl)-cytisine[1]. Like many natural alkaloids, it possesses a complex chemical structure that can lead to poor solubility in aqueous solutions commonly used for in vitro biological assays.[2][3] Inadequate dissolution can lead to inaccurate and unreliable experimental results.
Q2: What are the initial recommended solvents for dissolving this compound?
Based on the solubility of structurally similar quinolizidine alkaloids like sparteine, the following organic solvents are recommended for preparing a stock solution of this compound:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
It is crucial to first dissolve this compound in a small amount of one of these organic solvents before diluting it with your aqueous assay buffer or cell culture medium.[4]
Q3: What is the maximum recommended concentration of organic solvents in cell-based assays?
To minimize solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept as low as possible, typically below 0.5% for DMSO and 1% for ethanol.[5] It is essential to include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.
Q4: Can I heat or sonicate my this compound solution to improve solubility?
Yes, gentle warming (e.g., in a 37°C water bath) and sonication can be effective methods to aid in the dissolution of poorly soluble compounds.[6][7] However, it is important to ensure that this compound is stable under these conditions and does not degrade. A brief exposure to heat and sonication is generally recommended.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for in vitro experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| This compound precipitates out of solution upon dilution in aqueous buffer or media. | The compound has low aqueous solubility and is crashing out of the organic solvent. | 1. Decrease the final concentration: The desired final concentration might be above the solubility limit of this compound in the aqueous medium. Try a lower final concentration. 2. Optimize the solvent system: Prepare the initial stock solution in 100% DMSO. When diluting into your aqueous buffer, do so dropwise while vortexing to ensure rapid mixing.[8] 3. Use a co-solvent system: A mixture of an organic solvent and water can sometimes improve solubility. For example, try dissolving this compound in a small amount of DMSO and then diluting with a buffer containing a low percentage of ethanol. 4. Stepwise dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[5] |
| The stock solution appears cloudy or contains visible particles. | Incomplete dissolution of this compound in the organic solvent. | 1. Increase sonication time: Sonicate the solution for a longer duration (e.g., 15-30 minutes). 2. Gentle warming: Briefly warm the solution in a 37°C water bath while vortexing.[6][7] 3. Try a different organic solvent: If DMSO fails, attempt to dissolve the compound in ethanol or methanol. |
| Inconsistent results between experiments. | Precipitation of the compound during the experiment, leading to variable effective concentrations. | 1. Visually inspect your solutions: Before adding to your assay, ensure that your final working solution is clear and free of any precipitate. 2. Prepare fresh dilutions: Prepare fresh dilutions of this compound for each experiment from a stable, concentrated stock solution. Do not store dilute aqueous solutions for extended periods.[4] |
| Observed cytotoxicity is higher than expected. | The organic solvent concentration is too high, or the compound has precipitated and is causing physical damage to the cells. | 1. Verify solvent concentration: Double-check your calculations to ensure the final solvent concentration is within the recommended safe limits for your cell line. 2. Include a vehicle control: Always run a control with the highest concentration of the solvent used in your experiment to assess its baseline toxicity. 3. Filter sterilize the final solution: If you suspect particulate matter, you can try filtering the final diluted solution through a 0.22 µm syringe filter, but be aware that this may remove some of the dissolved compound if it is close to its saturation point. |
Quantitative Data: Solubility of a Structurally Similar Alkaloid
| Solvent | Approximate Solubility of Sparteine | Reference |
| DMSO | 33 mg/mL | Cayman Chemical |
| Ethanol | 20 mg/mL | Cayman Chemical |
| Dimethylformamide | 11 mg/mL | Cayman Chemical |
| PBS (pH 7.2) | ~2 mg/mL (after initial dissolution in ethanol) | Cayman Chemical |
| Water | 3.04 mg/mL (20 °C) | Wikipedia |
| DMSO (Sparteine Sulfate) | 85 mg/mL | Selleckchem |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 244.33 g/mol )[9]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh out 2.44 mg of this compound powder and transfer it to a sterile microcentrifuge tube or glass vial.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a sonicator bath for 15-30 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Calculate the volume of the 10 mM stock solution needed. To prepare 1 mL of a 100 µM working solution, you will need 10 µL of the 10 mM stock.
-
Add 990 µL of pre-warmed cell culture medium to a sterile tube.
-
While gently vortexing the medium, add 10 µL of the 10 mM this compound stock solution dropwise.
-
Continue to vortex for another 30 seconds to ensure thorough mixing.
-
The final concentration of DMSO in this working solution will be 0.1%.
-
Use this working solution immediately in your in vitro assay.
Visualizations
Experimental Workflow for Solubilizing this compound
Caption: A step-by-step workflow for preparing a this compound working solution.
Hypothetical Signaling Pathway for Quinolizidine Alkaloids
The precise signaling pathway of this compound is not yet fully elucidated. However, based on the activity of the structurally related alkaloid, sparteine, a plausible mechanism of action could involve the modulation of ion channels and neurotransmitter receptors.[10][11] The following diagram illustrates a hypothetical pathway for a quinolizidine alkaloid that requires experimental validation for this compound.
Caption: A potential signaling pathway for a quinolizidine alkaloid like this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 529-78-2 | Benchchem [benchchem.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. glpbio.com [glpbio.com]
- 7. emulatebio.com [emulatebio.com]
- 8. researchgate.net [researchgate.net]
- 9. (1R,5S)-3-(3-Buten-1-yl)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one | C15H20N2O | CID 92795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Sparteine - Wikipedia [en.wikipedia.org]
- 11. Sparteine as an anticonvulsant drug: Evidence and possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing interference from co-eluting alkaloids in Rhombifoline analysis
Welcome to the technical support center for Rhombifoline analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference from co-eluting alkaloids during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic analysis of this compound.
Q1: I am observing peak tailing or broad peaks for this compound. What are the common causes and solutions?
A1: Peak asymmetry is a common issue in alkaloid analysis. Here are the potential causes and recommended solutions:
-
Secondary Interactions: Alkaloids, being basic compounds, can interact with residual acidic silanol groups on the silica-based stationary phase of the HPLC column. This is a frequent cause of peak tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape.
-
Column Overload: Injecting too much sample can saturate the column, resulting in broadened peaks.
Solutions:
-
Mobile Phase Modification:
-
Add an Ion-Pairing Reagent: Incorporating an acidic additive like formic acid or acetic acid (typically at 0.1%) into the mobile phase can protonate the silanol groups, reducing secondary interactions.[1][2]
-
Adjust pH: Ensure the mobile phase pH is at least 2 units below the pKa of this compound to maintain it in a single ionic state.
-
-
Use a Different Column:
-
End-Capped Columns: Employ a modern, high-purity, end-capped C18 or C8 column to minimize the number of available free silanol groups.
-
Phenyl-Hexyl Columns: These columns can offer different selectivity for alkaloids.
-
-
Optimize Sample Concentration: Dilute the sample to avoid overloading the column.
Q2: An unknown peak is co-eluting with my this compound standard. How can I identify and resolve this interference?
A2: Co-elution is a significant challenge due to the structural similarity among quinolizidine alkaloids.[3] Here is a systematic approach to address this issue:
Step 1: Identification of the Interfering Compound
-
High-Resolution Mass Spectrometry (HRMS): If available, use techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS to obtain an accurate mass of the co-eluting peak. This can help in determining its elemental composition and tentatively identifying it by searching databases for known alkaloids.[4][5]
-
Tandem Mass Spectrometry (MS/MS): Analyze the fragmentation pattern of the interfering peak.[5] Structurally similar alkaloids often yield common fragment ions but may also produce unique fragments that can aid in identification. Compare the fragmentation pattern with literature data or spectral libraries for related alkaloids like lupanine, sparteine, anagyrine, or cytisine, which are known to occur with this compound.[6]
Step 2: Resolution of Co-eluting Peaks
-
Chromatographic Optimization:
-
Modify Gradient Elution: Adjust the gradient slope of your mobile phase. A shallower gradient can often improve the separation of closely eluting compounds.[4]
-
Change Mobile Phase Composition: Try different organic modifiers (e.g., methanol instead of acetonitrile) or additives.
-
Change Column Chemistry: Switch to a column with a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) to alter selectivity.
-
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): Develop a more selective SPE method to remove the interfering compound before analysis.[4] This may involve testing different sorbents and elution solvents.
-
Q3: My recovery of this compound is low after sample preparation. What could be the problem?
A3: Low recovery is often traced back to the extraction and clean-up steps.
-
Inefficient Extraction: The extraction solvent may not be optimal for this compound. Alkaloids are often present as salts in plant material and require specific conditions for efficient extraction.[7]
-
Analyte Loss During Clean-up: this compound may be irreversibly adsorbed to the SPE cartridge or lost during liquid-liquid extraction (LLE) steps.
Solutions:
-
Optimize Extraction Solvent:
-
Refine the SPE Protocol:
-
Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned and equilibrated. For polymeric reversed-phase cartridges, this typically involves conditioning with methanol and equilibrating with an aqueous solution.[4]
-
Loading and Washing: The sample should be loaded under conditions that promote retention of this compound. The washing step should be strong enough to remove interferences but weak enough to not elute the target analyte. A solution of H₂O:MeOH 90:10 (v:v) has been used effectively as a washing solution.[4]
-
Elution: Use an appropriate solvent to elute this compound. Pure methanol is often a good choice for eluting retained alkaloids from reversed-phase SPE cartridges.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common alkaloids that co-elute with this compound?
A1: this compound is a quinolizidine alkaloid.[3] Other alkaloids from the same structural class are the most likely to co-elute due to similar physicochemical properties. These include:
-
Anagyrine (an isomer of this compound)[3]
-
Thermopsine (an isomer of this compound)[3]
-
Lupanine[6]
-
Sparteine[6]
-
Cytisine[6]
-
N-methylcytisine[6]
Q2: Which analytical technique is best for this compound analysis to minimize interference?
A2: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the analysis of this compound and other quinolizidine alkaloids.[4][9]
-
Selectivity: The use of Multiple Reaction Monitoring (MRM) in MS/MS provides high selectivity, allowing for the detection of this compound even in the presence of co-eluting compounds, provided they do not share the exact same precursor and product ion transitions.[8]
-
Sensitivity: This technique offers very low limits of detection (LOD) and quantification (LOQ), often in the range of µg/kg.[4][10]
-
Simplified Sample Prep: Compared to Gas Chromatography (GC), LC-MS/MS often requires less complex sample preparation and avoids the need for derivatization.[8][10]
Q3: Can I use Gas Chromatography (GC) for this compound analysis?
A3: Yes, GC-MS is a viable technique for analyzing quinolizidine alkaloids.[8][10] However, it has some disadvantages compared to LC-MS/MS:
-
Complex Sample Preparation: GC-based methods often require more extensive sample clean-up, such as liquid-liquid partitioning or solid-phase extraction.[8]
-
Derivatization: Polar or high-molecular-weight alkaloids may require derivatization to increase their volatility for GC analysis.[8]
-
Reproducibility: GC-MS analysis can sometimes suffer from poor reproducibility for these compounds.[10][11]
Q4: What is a good starting point for developing an HPLC-MS/MS method for this compound?
A4: A robust starting point would be to use a reversed-phase C18 column with a gradient elution based on acidified water and acetonitrile.
| Parameter | Recommended Starting Condition |
| Column | Waters Acquity BEH C18 or equivalent (e.g., 1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate[8] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[8] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of B (e.g., 5-10%), increase linearly to ~90% over 10-15 minutes, hold, and then return to initial conditions.[4][8] |
| Injection Volume | 1-10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[8] |
| MS/MS Transitions | Precursor ion (m/z) for this compound is ~245.3. Product ions need to be determined by infusing a standard, but a common loss is the allyl group (M+-41), resulting in a fragment around m/z 203.[12] |
This table summarizes common starting parameters for method development.
Experimental Protocols
Protocol 1: General Alkaloid Extraction from Plant Material
This protocol is a general method for extracting total alkaloids from dried plant material.
-
Defatting (Optional): If the plant material is rich in lipids, defat it first by extraction with a non-polar solvent like petroleum ether.[12]
-
Maceration/Soxhlet Extraction:
-
Solvent Removal: Evaporate the solvent from the resulting extract under reduced pressure to obtain a semi-solid residue.[12]
-
Acid-Base Partitioning:
-
Dissolve the residue in an acidic aqueous solution (e.g., 2% citric acid).[12]
-
Wash the acidic solution with a non-polar solvent like dichloromethane to remove neutral and acidic impurities.
-
Make the aqueous phase alkaline (pH 8-9) with a base like ammonium hydroxide.[12]
-
Extract the alkaloids into an organic solvent such as dichloromethane or chloroform.
-
-
Final Evaporation: Combine the organic extracts and evaporate the solvent to yield the crude total alkaloids.[12]
Protocol 2: Solid-Phase Extraction (SPE) Clean-up
This protocol uses a polymeric reversed-phase cartridge for sample clean-up prior to LC-MS/MS analysis.[4]
-
Cartridge Conditioning: Condition a Strata-XL polymeric reversed-phase cartridge (or equivalent) by passing 1 mL of methanol through it.[4]
-
Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of H₂O:MeOH 90:10 (v:v) through it.[4]
-
Sample Loading: Dissolve the crude alkaloid extract in the equilibration solution and load it onto the cartridge.[4]
-
Washing: Wash the cartridge with 1 mL of H₂O:MeOH 90:10 (v:v) to remove polar interfering compounds.[4]
-
Elution: Elute the target alkaloids, including this compound, with 1 mL of methanol.[4]
-
Final Preparation: The eluate can be evaporated to dryness and reconstituted in the initial mobile phase for injection, or directly injected if the methanol concentration is compatible with the chromatography.
Data Tables
Table 1: HPLC-MS/MS Method Validation Data for Quinolizidine Alkaloids
The following data is representative of what can be achieved with a validated LC-MS/MS method for quinolizidine alkaloids.
| Analyte | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) | Recovery (%) |
| Quinolizidine Alkaloids (general) | 0.5 – 1.7[10][11] | 1.5 – 5.7[10][11] | >90%[8] |
| Lupin Alkaloids (various) | 0.001 - 0.025 | 0.001 - 0.025 | >50% (SPE method)[4] |
Note: Specific values for this compound may vary depending on the matrix and instrumentation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 529-78-2 | Benchchem [benchchem.com]
- 4. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and 5,6-dehydrolupanine from Anagyrus foetida L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Cell Culture Conditions for Rhombifoline Treatment
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing "Rhombifoline" in cell culture experiments.
Disclaimer: The term "this compound" is not consistently used in scientific literature and may refer to different compounds or plant extracts. Our search has identified potential associations with Rhynchophylline, Luteolin (from Thermopsis rhombifolia), or extracts from Sida rhombifolia. Users should first confirm the specific identity of their compound. This guide provides general advice applicable to these and other natural compounds.
Frequently Asked Questions (FAQs)
1. What is the optimal concentration of this compound for my experiments?
The optimal concentration is cell-line dependent and assay-specific. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on available literature for related compounds, concentrations can range from µg/mL to µM. For example, an ethyl acetate extract of Sida rhombifolia was shown to have an IC50 of 364.3 µg/mL on HepG2 cells.[1]
2. What is the recommended solvent for this compound?
Many natural compounds have limited aqueous solubility. Dimethyl sulfoxide (DMSO) is a common solvent. Prepare a high-concentration stock solution in DMSO and then dilute it in your cell culture medium to the final desired concentration. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[2][3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[4]
3. How long should I treat my cells with this compound?
The incubation time will depend on the biological question you are investigating.
-
Cell Viability/Cytotoxicity Assays: Typical incubation times range from 24 to 72 hours.[5][6]
-
Signaling Pathway Analysis (e.g., Western Blot): Shorter time points (e.g., 0, 2, 4, 8, 12, 24 hours) are often necessary to capture transient signaling events.
-
Apoptosis/Cell Cycle Assays: 24 to 48 hours is a common range to observe significant changes.
A time-course experiment is recommended to determine the optimal treatment duration for your specific assay and cell line.
4. What are the known mechanisms of action for compounds related to this compound?
-
Rhynchophylline: Has been shown to suppress inflammatory responses in microglia by down-regulating the MAPK/NF-κB signaling pathways.[7]
-
Sida rhombifolia Extract: Induces apoptosis in HepG2 liver cancer cells through the mitochondrial pathway, evidenced by an increased Bax/Bcl-2 ratio.[1][8]
-
Luteolin (from Thermopsis rhombifolia): Can inhibit cyclin-dependent kinase 9 (Cdk9), leading to cell cycle arrest in the G1 phase.[9] It has also been shown to modulate various signaling pathways including mTOR/PI3K/Akt and STAT3, and induce apoptosis.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound Precipitation in Culture Medium | - Low aqueous solubility of the compound.- Final concentration is too high.- Interaction with media components. | - Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells (≤ 0.1%).- Prepare fresh dilutions from a high-concentration DMSO stock just before use.- Try diluting the DMSO stock in serum-containing medium first, as proteins can help stabilize the compound.[2]- Reduce the final concentration of the compound. |
| High Variability Between Replicates | - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Inaccurate pipetting.- Compound instability in solution. | - Use a hemocytometer or automated cell counter for accurate cell seeding.- Avoid using the outer wells of multi-well plates, or fill them with sterile PBS to maintain humidity.- Calibrate pipettes regularly.- Prepare fresh dilutions for each experiment. |
| No Observed Effect of Treatment | - Concentration is too low.- Incubation time is too short.- Compound has degraded.- Cell line is resistant. | - Perform a dose-response experiment with a wider concentration range.- Perform a time-course experiment to identify the optimal treatment duration.- Store the stock solution properly (e.g., at -20°C or -80°C in small aliquots) and avoid repeated freeze-thaw cycles.- Try a different, more sensitive cell line if applicable. |
| High Cell Death in Vehicle Control | - DMSO concentration is too high.- Contamination (bacterial, fungal, or mycoplasma). | - Ensure the final DMSO concentration does not exceed 0.1-0.5%, depending on cell line sensitivity. Run a DMSO toxicity curve for your specific cells.- Regularly test cell cultures for mycoplasma contamination. Practice sterile cell culture techniques. |
Data Presentation
Table 1: Cytotoxicity of Sida rhombifolia Extracts on HepG2 and HFF Cells
| Extract Type | Cell Line | IC50 (µg/mL) |
| Ethyl Acetate (EtOAc) | HepG2 | 364.3[1] |
| Methanol (MeOH) | HepG2 | 720.2[1] |
| Hexane (HEX) | HepG2 | 560.4[1] |
| Ethyl Acetate (EtOAc) | HFF (Normal) | 353.2[1] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of a compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the supernatant containing floating cells.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS. Resuspend the cells in 1X Annexin V binding buffer.
-
Antibody Incubation: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: General experimental workflow for assessing the effects of this compound.
Caption: Putative inhibitory signaling pathway of Rhynchophylline on inflammation.
References
- 1. Sida rhombifolia Exerts Anti-Proliferative and Pro-Apoptotic Effects in Human Liver Cancer HepG2 Cells in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Water-soluble organic solubilizers for in vitro drug delivery studies with respiratory epithelial cells: selection based on various toxicity indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity, Antiproliferative Effects, and Apoptosis Induction of Methanolic Extract of Cynometra cauliflora Linn. Whole Fruit on Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhynchophylline attenuates LPS-induced pro-inflammatory responses through down-regulation of MAPK/NF-κB signaling pathways in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sida rhombifolia Exerts Anti-Proliferative and Pro-Apoptotic Effects in Human Liver Cancer HepG2 Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve the signal-to-noise ratio in Rhombifoline NMR spectra
This technical support center provides researchers, scientists, and drug development professionals with strategies to improve the signal-to-noise ratio (S/N) in Rhombifoline NMR spectra. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the signal-to-noise ratio (S/N) in my this compound NMR spectrum?
A1: The S/N in an NMR spectrum is influenced by a combination of factors related to the sample, the experimental setup, and data processing. Key factors include:
-
Sample Concentration: Higher concentrations of this compound will generally yield a better S/N.
-
Number of Scans: The S/N is proportional to the square root of the number of scans. Doubling the S/N requires quadrupling the number of scans.[1]
-
Magnetic Field Strength: Higher field strength magnets provide increased sensitivity and better signal dispersion.[2]
-
Probe Type: Cryogenically cooled probes (cryoprobes) can significantly enhance sensitivity compared to standard broadband probes.
-
Sample Preparation: The choice of solvent, sample volume, and the presence of impurities can all impact the S/N.
-
Experimental Parameters: Optimization of parameters such as pulse width, relaxation delay, and acquisition time is crucial.[3]
Q2: I have a very limited amount of isolated this compound. What is the best approach to maximize the S/N?
A2: For mass-limited samples, several strategies can be employed:
-
Use a Microcoil Probe: These probes have a smaller coil diameter, which increases sensitivity for a given mass of sample.[4]
-
High-Quality NMR Tubes: Specialized tubes, such as Shigemi tubes, can help to maximize the sample concentration within the active volume of the NMR coil.
-
Optimize Solvent Volume: Use the minimum solvent volume necessary to ensure proper shimming, typically around 0.5-0.6 mL for a standard 5 mm tube, to maximize the concentration.[2]
-
Increase the Number of Scans: While time-consuming, this is a straightforward way to improve the S/N for dilute samples.
Q3: My this compound sample is not very soluble in common deuterated solvents. How can I improve the S/N?
A3: Solubility issues can be challenging. Consider the following:
-
Solvent Screening: Test the solubility of this compound in a variety of deuterated solvents to find the one that allows for the highest concentration.
-
Solvent Mixtures: Sometimes, a mixture of deuterated solvents can improve solubility.
-
Temperature Variation: Gently heating the sample might increase solubility, but be cautious of potential degradation of this compound.
-
pH Adjustment: For salts of alkaloids, adjusting the pH of the solvent (e.g., using deuterated methanol with a trace of deuterated acetic acid or vice versa with a deuterated base) can sometimes improve solubility.
Q4: Are there any post-acquisition processing techniques to improve the S/N of my this compound NMR spectrum?
A4: Yes, several digital signal processing methods can enhance the S/N after data acquisition:
-
Line Broadening: Applying an exponential multiplication function (line broadening) can improve the S/N at the expense of resolution. A typical value for 1H NMR is between 0.2 to 1 Hz.
-
Advanced Filtering Algorithms: Techniques like Savitzky-Golay filters and wavelet transforms can be used to reduce noise in the spectrum.
-
Deep Learning-Based Denoising: Emerging techniques using deep neural networks have shown the potential for significant S/N enhancement.[5]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions & Experimental Protocols |
| Low S/N in ¹H NMR Spectrum of this compound | 1. Low sample concentration.2. Insufficient number of scans.3. Poor shimming.4. Incorrect receiver gain setting.5. Presence of paramagnetic impurities. | 1. Increase Concentration: Aim for a concentration of 5-25 mg of this compound in 0.6-0.7 mL of deuterated solvent for a typical ¹H NMR spectrum.[6]2. Increase Scans: Double the number of scans to increase S/N by a factor of ~1.4. For very dilute samples, consider running the experiment overnight.3. Improve Shimming: Manually adjust the shims to maximize the lock level and achieve a symmetrical peak shape for the solvent resonance.4. Optimize Receiver Gain: Set the receiver gain to a level that maximizes the signal without causing clipping of the FID (truncation of the signal).5. Sample Filtration: Filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter.[7] |
| Very Weak or Missing Signals in ¹³C NMR Spectrum of this compound | 1. Insufficient sample concentration.2. Inadequate number of scans.3. Long relaxation times (T₁) for quaternary carbons.4. Incorrect pulse width. | 1. Maximize Concentration: ¹³C NMR is significantly less sensitive than ¹H NMR. Aim for a saturated solution if possible, or at least 50-100 mg of this compound.[6]2. Increase Number of Scans: It is common for ¹³C NMR spectra to require several thousand scans, especially for dilute samples.3. Optimize Relaxation Delay (d1): For quantitative ¹³C NMR, a longer relaxation delay (e.g., 5 times the longest T₁) is necessary. For routine qualitative spectra, a shorter delay can be used to save time, but be aware that quaternary carbons may be attenuated.4. Use a Shorter Pulse Width: A pulse angle less than 90° (e.g., 30° or 45°) allows for a shorter relaxation delay and more scans in a given amount of time, which can improve the S/N of carbons with long T₁s.[4] |
| Broad or Distorted Peaks in the this compound Spectrum | 1. Poor shimming.2. Sample heterogeneity (e.g., precipitate).3. High sample viscosity.4. Paramagnetic impurities. | 1. Re-shim the Spectrometer: Perform automated or manual shimming to optimize the magnetic field homogeneity.2. Check Sample Clarity: Ensure your sample is fully dissolved and free of any solid particles. If necessary, filter the sample.3. Dilute the Sample or Increase Temperature: If the solution is too viscous, diluting the sample or acquiring the spectrum at a slightly elevated temperature may sharpen the lines.4. Remove Paramagnetic Species: Techniques like passing the sample through a small column of Chelex resin can sometimes remove paramagnetic metal ions. |
Data Presentation
This compound NMR Data
The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound. These values can be used as a reference for signal identification.
| Carbon No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (J in Hz) |
| 2 | 163.6 | - |
| 3 | 116.4 | 6.45 (dd, J=8.8, 1.2) |
| 4 | 138.7 | 7.27 (dd, J=8.8, 7.1) |
| 5 | 104.6 | 6.02 (dd, J=7.1, 1.2) |
| 6 | 151.6 | - |
| 7 | 51.8 | - |
| 8 | 25.9 | - |
| 9 | 51.8 | - |
| 10 | 48.9 | 4.01 (d, J=14.2), 3.86 (dd, J=14.2, 6.2) |
| 11 | 35.1 | - |
| 12 | 26.8 | - |
| 13 | 66.7 | - |
| 16 | 136.2 | - |
| 17 | 115.4 | - |
Data obtained from El-Shazly et al., 1996.[5]
Experimental Protocols & Methodologies
Standard Sample Preparation for this compound NMR
-
Weighing the Sample: Accurately weigh 5-25 mg of purified this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a small, clean vial.[6]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆) to the vial.[6]
-
Dissolution: Gently swirl or sonicate the vial to ensure complete dissolution of the sample.
-
Filtering: To remove any particulate matter that can degrade shimming and spectral quality, filter the solution into a clean, high-quality 5 mm NMR tube using a Pasteur pipette with a small plug of glass wool or a Kimwipe.[7]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Visualizations
Workflow for Troubleshooting Low S/N in this compound NMR
Caption: A logical workflow for diagnosing and resolving low signal-to-noise issues in NMR experiments.
Key Factors Influencing NMR Signal-to-Noise Ratio
Caption: A diagram illustrating the main categories of factors that impact the signal-to-noise ratio in NMR.
References
- 1. web.pdx.edu [web.pdx.edu]
- 2. scielo.br [scielo.br]
- 3. sites.chem.utoronto.ca [sites.chem.utoronto.ca]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.washington.edu [chem.washington.edu]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
Preventing degradation of Rhombifoline in stock solutions
This technical support center provides guidance on the proper handling and storage of Rhombifoline to minimize degradation in stock solutions. Below you will find frequently asked questions and a troubleshooting guide to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
Q2: What is the optimal pH for storing this compound stock solutions?
A2: The stability of many alkaloids is highly dependent on pH.[2] Generally, most drugs are stable in a pH range of 4-8.[3] It is crucial to avoid strongly acidic or alkaline conditions, as these can catalyze degradation.[2][3] For this compound, it is recommended to prepare stock solutions in a buffer within a neutral to slightly acidic pH range (e.g., pH 6-7.5) to enhance stability.
Q3: What are the ideal storage temperature and duration for this compound stock solutions?
A3: For long-term storage, it is recommended to keep this compound stock solutions at -20°C, where they can be stable for several months.[1] For short-term storage (a few weeks), refrigeration at 2-8°C is acceptable.[4] Avoid repeated freeze-thaw cycles as this can accelerate degradation. It is best practice to aliquot the stock solution into smaller, single-use vials.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not available, many alkaloid compounds are sensitive to light. To minimize the risk of photodegradation, it is recommended to store stock solutions in amber vials or tubes wrapped in aluminum foil to protect them from light.[4]
Troubleshooting Guide
This guide provides potential solutions for common issues encountered with this compound stock solutions.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution upon storage. | The concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature. | - Warm the solution gently to redissolve the precipitate before use. - Prepare a more dilute stock solution. - Consider a different solvent system with higher solubilizing capacity. |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound in the stock solution. | - Prepare fresh stock solutions more frequently. - Review storage conditions (temperature, pH, light exposure) to ensure they align with best practices. - Perform a stability test on your stock solution (see Experimental Protocols). |
| Change in the color of the stock solution. | Chemical degradation of this compound, potentially due to oxidation or other reactions. | - Discard the solution and prepare a fresh stock. - Consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of 100% DMSO or ethanol to dissolve the powder completely. Gentle warming (37°C) and sonication can aid in dissolution.[1]
-
Once dissolved, add the appropriate sterile, buffered solution (e.g., PBS, pH 7.4) to reach the final desired concentration.
-
Vortex briefly to ensure a homogenous solution.
-
Aliquot into single-use, light-protected tubes and store at -20°C for long-term storage.[1]
Protocol 2: Assessment of this compound Stability in a Stock Solution
This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of this compound over time.
-
Prepare a fresh stock solution of this compound at a known concentration.
-
Immediately analyze an aliquot of the fresh stock solution by HPLC to obtain a baseline (T=0) peak area representing 100% integrity.
-
Aliquot the remaining stock solution into separate tubes for each time point and storage condition to be tested (e.g., 4°C, room temperature, -20°C).
-
At each scheduled time point (e.g., 1, 3, 7, 14, and 30 days), retrieve one aliquot from each storage condition.
-
Allow the aliquot to come to room temperature and analyze by HPLC under the same conditions as the baseline sample.
-
Calculate the percentage of remaining this compound at each time point by comparing the peak area to the T=0 peak area.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Visualizations
References
Troubleshooting inconsistent results in Rhombifoline bioassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Rhombifoline in bioassays. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound bioassay is yielding inconsistent results between replicates. What are the common causes?
Inconsistent results in this compound bioassays can stem from several factors, including procedural variability, reagent instability, or issues with the experimental setup. Key areas to investigate include pipetting accuracy, temperature fluctuations during incubation, and the age and storage of your this compound stock solution and other reagents.[1][2][3]
Q2: I am observing a high background signal in my assay wells, even in my negative controls. What could be the issue?
High background noise can be caused by several factors such as contaminated buffers, expired detection reagents, or non-specific binding.[4] It is also important to ensure that the type of microplate being used is appropriate for the assay (e.g., black plates for fluorescence assays to reduce background).[1]
Q3: The signal from my positive controls is much lower than expected. What should I do?
A weak or absent signal can indicate a problem with one or more of the assay components or steps.[5] Check that all reagents were added in the correct order and volume, and that the assay buffer was at the appropriate temperature, as low temperatures can decrease enzyme activity.[1] Also, verify the integrity of your this compound stock and other critical reagents.
Troubleshooting Guide
Issue 1: Inconsistent Results Across Replicates
-
Question: What steps can I take to minimize variability between my assay replicates?
-
Answer:
-
Standardize Pipetting Technique: Ensure you are pipetting carefully and consistently. When possible, use a multichannel pipette for adding reagents to multiple wells simultaneously.[1]
-
Ensure Proper Mixing: After adding reagents, gently tap the plate to ensure thorough mixing within each well.[1]
-
Maintain Consistent Incubation Conditions: Use an incubator to maintain a stable temperature throughout the incubation periods. Avoid stacking plates, as this can lead to uneven temperature distribution.[3]
-
Perform a Preliminary Sample Dilution: If you are new to this assay, running a serial dilution of your sample can help determine the optimal concentration range.[1]
-
Issue 2: High Background Signal
-
Question: How can I reduce the high background signal in my assay?
-
Answer:
-
Check Reagent Quality: Prepare fresh buffers and ensure that all reagents are within their expiration dates.
-
Optimize Washing Steps: If your protocol includes washing steps, ensure they are performed thoroughly to remove unbound reagents.
-
Use Appropriate Microplates: For fluorescence-based assays, use black, opaque plates to minimize background fluorescence. For absorbance assays, clear plates are suitable, and for luminescence, white plates should be used.[1]
-
Issue 3: Weak or No Signal
-
Question: I am not getting a strong enough signal. What are the likely causes and solutions?
-
Answer:
-
Verify Reagent Preparation and Addition: Double-check the protocol to ensure all reagents were prepared correctly and added in the proper sequence.[1]
-
Check Instrument Settings: Confirm that the plate reader is set to the correct wavelength for your assay.[1]
-
Assess Reagent Storage: Improperly stored reagents can degrade. Ensure all components have been stored at the recommended temperatures.[1]
-
Run a Standard Curve: Performing a test with a standard curve can help verify that the reagents and your protocol are working correctly.[1]
-
Data Presentation
Table 1: Troubleshooting Summary for Inconsistent this compound Bioassay Results
| Potential Cause | Example Observation | Recommended Solution | Expected Outcome |
| Pipetting Inaccuracy | High coefficient of variation (>15%) between replicates. | Use calibrated pipettes; pre-wet pipette tips. | Reduced CV (<10%) between replicates. |
| Temperature Fluctuation | Edge effects observed (outer wells show different readings). | Incubate plates in a temperature-controlled environment; avoid stacking. | Consistent readings across the plate. |
| Reagent Degradation | Low signal in positive controls compared to previous runs. | Prepare fresh reagents; check expiration dates. | Signal restored to expected levels. |
| Improper Mixing | Inconsistent readings within the same well over time (kinetic assays). | Gently agitate the plate after adding reagents. | Stable and consistent kinetic readings. |
Experimental Protocols
Hypothetical Protocol: this compound Activity via NF-κB Reporter Assay
This protocol describes a cell-based reporter assay to measure the inhibitory effect of this compound on the NF-κB signaling pathway.
-
Cell Culture: Plate HEK293 cells containing an NF-κB-luciferase reporter construct in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in assay buffer. Remove the culture medium from the cells and add the this compound dilutions. Incubate for 1 hour.
-
Stimulation: Add a known activator of the NF-κB pathway (e.g., TNF-α) to the wells to a final concentration of 10 ng/mL. Include wells with cells and TNF-α only (positive control) and cells in buffer alone (negative control). Incubate for 6 hours.
-
Lysis and Luminescence Reading: Remove the medium and add a cell lysis buffer. Shake the plate for 10 minutes at room temperature. Add the luciferase substrate to each well and immediately measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings of the this compound-treated wells to the positive control. Plot the normalized values against the this compound concentration to determine the IC50.
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent bioassay results.
Caption: Potential MAPK/NF-κB signaling pathway modulated by this compound.
References
Method validation issues for Rhombifoline quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the analytical method validation for rhombifoline quantification. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of this compound, particularly when using High-Performance Liquid Chromatography (HPLC).
Q1: I am observing poor peak shape (tailing or fronting) for my this compound standard. What are the potential causes and solutions?
A1: Poor peak shape is a common issue in HPLC analysis and can compromise the accuracy and precision of quantification.
Possible Causes & Troubleshooting Steps:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing.[1]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Secondary Interactions: Silanol groups on the silica-based C18 column can interact with the basic nitrogen in the this compound structure, causing peak tailing.
-
Solution: Use a mobile phase with a lower pH (e.g., adding 0.1% formic acid) to protonate the silanol groups and reduce interactions. Alternatively, use an end-capped column or an ion-pairing agent.[2]
-
-
Contamination: The column or pre-column may be contaminated.[3]
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the pre-column or the column.[3]
-
-
Inappropriate Solvent: The sample solvent may be too strong compared to the mobile phase, causing peak fronting.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
Q2: My calibration curve for this compound is not linear (low correlation coefficient, R² < 0.999). How can I improve it?
A2: A non-linear calibration curve can indicate a number of issues with the analytical method. Linearity should be established across a range of concentrations.[4]
Possible Causes & Troubleshooting Steps:
-
Inaccurate Standard Preparation: Errors in serial dilutions are a common source of non-linearity.
-
Solution: Carefully prepare fresh standard solutions and ensure all volumetric glassware is properly calibrated.
-
-
Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.
-
Solution: Narrow the concentration range of your calibration standards to the expected concentration range of your samples.
-
-
Inadequate Mobile Phase: The mobile phase composition may not be optimal for the elution of this compound.
-
Solution: Optimize the mobile phase composition, including the organic-to-aqueous ratio and the concentration of any additives like formic acid.
-
Q3: I am experiencing low sensitivity and cannot achieve the required Limit of Detection (LOD) and Limit of Quantification (LOQ). What can I do?
A3: Low sensitivity can be a significant hurdle, especially when quantifying trace amounts of this compound in complex matrices.
Possible Causes & Troubleshooting Steps:
-
Suboptimal Wavelength: The detector wavelength may not be set to the absorbance maximum of this compound.
-
Solution: Determine the UV absorbance maximum of this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector and set the HPLC detector to this wavelength.
-
-
Insufficient Sample Concentration: The concentration of this compound in the injected sample may be too low.
-
Solution: Concentrate the sample extract using techniques like solid-phase extraction (SPE) or evaporation. You can also increase the injection volume, but be mindful of potential peak distortion.[2]
-
-
Detector Issues: The detector lamp may be aging, leading to reduced sensitivity.
-
Solution: Check the detector's performance and replace the lamp if necessary.
-
-
Consider a More Sensitive Detector: A UV detector may not be sensitive enough for your application.
-
Solution: If available, consider using a more sensitive detection method such as mass spectrometry (MS).[5]
-
Q4: My results for this compound quantification are not reproducible. What could be causing this variability?
A4: Lack of reproducibility can stem from inconsistencies in sample preparation, instrument performance, or the analytical method itself.
Possible Causes & Troubleshooting Steps:
-
Inconsistent Sample Preparation: Variability in the extraction process can lead to different amounts of this compound being recovered.
-
Solution: Standardize the extraction protocol, ensuring consistent solvent volumes, extraction times, and temperatures. The use of an internal standard can help to correct for variations in sample preparation and injection volume.[6]
-
-
Instrument Instability: Fluctuations in pump pressure or column temperature can affect retention times and peak areas.[1][3]
-
Solution: Ensure the HPLC system is properly maintained. Degas the mobile phase to prevent air bubbles in the pump. Use a column oven to maintain a consistent temperature.[3]
-
-
Sample Stability: this compound may be degrading in the sample solvent over time.
-
Solution: Analyze samples immediately after preparation or perform a stability study to determine how long samples can be stored before analysis.
-
Summary of Method Validation Parameters
The following tables summarize typical quantitative data for a validated HPLC-UV method for this compound quantification. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Linearity, LOD, LOQ, and Range
| Parameter | Typical Value |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.15 µg/mL |
| Limit of Quantification (LOQ) | ~0.50 µg/mL |
Table 2: Accuracy and Precision
| Parameter | Concentration Level | Typical Value |
| Accuracy (Recovery) | Low, Medium, High | 95% - 105% |
| Precision (RSD%) - Intraday | Low, Medium, High | < 2% |
| Precision (RSD%) - Interday | Low, Medium, High | < 3% |
Experimental Protocols
1. Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of this compound from dried plant material, such as the seeds or aerial parts of Leontice leontopetalum.
-
Sample Preparation: Grind the dried plant material to a fine powder.
-
Extraction:
-
Accurately weigh 1 g of the powdered plant material into a flask.
-
Add 20 mL of methanol.
-
Sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the plant residue two more times.
-
Combine the supernatants.
-
-
Filtration: Filter the combined extract through a 0.45 µm syringe filter prior to HPLC analysis.
2. HPLC Method for this compound Quantification
This protocol outlines a typical reversed-phase HPLC method for the quantification of this compound.
-
Instrumentation: HPLC system with a UV or PDA detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 210-300 nm).
-
Injection Volume: 10 µL.
-
Quantification: Use an external standard calibration curve of this compound.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for poor peak shape.
References
Technical Support Center: Optimizing Experimental Design for Rhombifoline and Bioactive Compounds from Sida rhombifolia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying Rhombifoline and related bioactive compounds from Sida rhombifolia. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known biological activities of compounds from Sida rhombifolia that I should focus my research on?
A1: Published research indicates two primary areas of significant biological activity for extracts and compounds derived from Sida rhombifolia: anti-inflammatory and cytotoxic (anti-cancer) effects. The n-hexane extract, in particular, has demonstrated strong anti-inflammatory, cytotoxic, and anti-cholinesterase activities[1].
Q2: Which signaling pathways are most likely modulated by the anti-inflammatory compounds from Sida rhombifolia?
A2: Studies on analogous compounds, such as Rhynchophylline, suggest that the anti-inflammatory effects are mediated through the down-regulation of the MAPK/NF-κB signaling pathways.[2] This involves the inhibition of IκBα phosphorylation and the phosphorylation of mitogen-activated protein kinases (MAPKs), leading to a reduction in pro-inflammatory mediators.[2]
Q3: What is the proposed mechanism for the anti-cancer activity of Sida rhombifolia extracts?
A3: The anti-cancer effects, particularly observed in liver cancer cell lines like HepG2, are linked to the induction of apoptosis. This is achieved through the modulation of the mitochondrial pathway, specifically by upregulating the pro-apoptotic gene Bax and increasing the Bax/Bcl-2 ratio.[3]
Q4: What type of solvent should I use for extracting bioactive compounds from Sida rhombifolia?
A4: The choice of solvent is critical as it determines the polarity and nature of the extracted compounds. Studies have shown that different extracts exhibit varying potencies. For instance, n-hexane extracts have shown the strongest anti-inflammatory activity[1][4], while ethyl acetate extracts were more cytotoxic against HepG2 liver cancer cells.[3] Therefore, it is advisable to perform extractions with solvents of varying polarities (e.g., n-hexane, ethyl acetate, methanol) to identify the most potent fraction for your specific assay.
Troubleshooting Guides
Issue 1: Inconsistent Cytotoxicity Results in MTT Assays
Q: My MTT assay results for Sida rhombifolia extracts show high variability between replicates. What could be the cause?
A: High variability in MTT assays can stem from several factors.
-
Extract Solubility: Ensure your extract is fully dissolved in the solvent (e.g., DMSO) before diluting it in the cell culture medium. Precipitates can lead to inconsistent concentrations. Visually inspect for any precipitation.
-
Cell Seeding Density: Inconsistent cell numbers across wells is a common source of variability. Ensure you have a homogenous single-cell suspension before plating and use a calibrated multichannel pipette.
-
Incubation Time: Adhere strictly to the incubation times for both the compound treatment and the MTT reagent.
-
Final DMSO Step: After adding DMSO to dissolve the formazan crystals, ensure complete solubilization by pipetting up and down or using a plate shaker before reading the absorbance.
Issue 2: No Inhibition of Inflammatory Markers in Western Blots
Q: I am not observing a decrease in the phosphorylation of MAPK or NF-κB pathway proteins after treating my LPS-stimulated microglia/macrophages with a plant extract. What should I check?
A: This could be a technical or biological issue.
-
Positive Control: First, ensure your positive control (LPS stimulation without the extract) shows a robust increase in phosphorylation of the target proteins compared to the unstimulated negative control. If not, the issue may lie with the LPS, the cells, or the primary antibody.
-
Extract Potency and Dose: The specific extract you are using may lack the compounds that target this pathway, or the concentration might be too low. Perform a dose-response experiment with a wider range of concentrations. The n-hexane extract has been reported to be particularly potent for anti-inflammatory effects.[1][4]
-
Timing of Treatment: The kinetics of MAPK phosphorylation are rapid. Consider a time-course experiment. Pre-incubating the cells with the extract before LPS stimulation is a common and effective strategy.[2]
-
Phosphatase Inhibitors: Ensure that your lysis buffer contains fresh phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest.
Issue 3: Low Apoptosis Induction in Cancer Cells
Q: My flow cytometry results show a lower-than-expected percentage of apoptotic cells (Annexin V positive) after treatment with the extract. How can I optimize this?
A: Several factors can influence the induction of apoptosis.
-
Cell Line Specificity: The apoptotic effect can be cell-line specific. The ethyl acetate extract of Sida rhombifolia was shown to be effective in HepG2 cells.[3] Your chosen cell line may be less sensitive.
-
Treatment Duration and Concentration: Apoptosis is a time and dose-dependent process. Try increasing both the incubation time (e.g., 24h, 48h) and the concentration of the extract. An IC50 value of 364.3 µg/mL was reported for the EtOAc extract on HepG2 cells after 24 hours.[3]
-
Harvesting Technique: Overly harsh cell harvesting techniques (e.g., excessive trypsinization) can damage cell membranes, leading to false positives for late apoptosis/necrosis. Handle cells gently.
-
Method of Detection: Confirm the results with an orthogonal method, such as a Western blot for cleaved Caspase-3 or by measuring the Bax/Bcl-2 ratio via RT-qPCR.[3]
Data Presentation
Table 1: Cytotoxicity of Sida rhombifolia Extracts on Cancer and Non-Cancer Cell Lines
| Extract Solvent | Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| Ethyl Acetate | HepG2 | Human Liver Cancer | 364.3 | [3] |
| Methanol | HepG2 | Human Liver Cancer | 720.2 | [3] |
| n-Hexane | HepG2 | Human Liver Cancer | 560.4 | [3] |
| Ethyl Acetate | HFF | Human Foreskin Fibroblast | >1000 | [3] |
| n-Hexane | SNU-1 | Human Gastric Cancer | ~145 (estimated from % inhibition) | [1][4] |
Table 2: Anti-inflammatory Activity of Sida rhombifolia Extracts
| Extract Solvent | Assay | IC50 (µg/mL) | Reference |
| n-Hexane | Nitric Oxide (NO) Inhibition | 52.16 | [1] |
| n-Hexane | Protein Denaturation Inhibition | 146.03 | [1] |
| Ethyl Acetate | Nitric Oxide (NO) Inhibition | 150.34 | [1] |
| Ethyl Acetate | Protein Denaturation Inhibition | 205.17 | [1] |
Visualizations
Caption: Anti-inflammatory action via MAPK/NF-κB inhibition.
Caption: General workflow for studying Sida rhombifolia.
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of plant extracts on cancer cell lines.
Materials:
-
96-well cell culture plates
-
Cancer cell line (e.g., HepG2)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Sida rhombifolia extract stock solution (e.g., 100 mg/mL in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the plant extract in complete medium. Remove the old medium from the wells and add 100 µL of the diluted extracts. Include wells for "untreated control" (medium only) and "solvent control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol: Western Blot for MAPK/NF-κB Pathway Analysis
This protocol is for detecting changes in protein phosphorylation in response to treatment.
Materials:
-
RAW 264.7 murine macrophages or similar cell line
-
Lipopolysaccharide (LPS)
-
Plant extract
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-p38, anti-p-JNK, anti-p-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat cells with various concentrations of the plant extract for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes) to induce phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. Normalize band intensity to a loading control like β-actin.
References
- 1. Anti-inflammatory, anti-cholinergic and cytotoxic effects of Sida rhombifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhynchophylline attenuates LPS-induced pro-inflammatory responses through down-regulation of MAPK/NF-κB signaling pathways in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sida rhombifolia Exerts Anti-Proliferative and Pro-Apoptotic Effects in Human Liver Cancer HepG2 Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory, anti-cholinergic and cytotoxic effects of Sida rhombifolia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Rhombifoline and Sparteine Bioactivity: A Guide for Researchers
A comprehensive review of the existing scientific literature reveals a significant disparity in the available bioactivity data between the quinolizidine alkaloids Rhombifoline and Sparteine. While Sparteine has been the subject of numerous pharmacological studies, providing a basis for understanding its mechanisms of action, this compound remains largely uncharacterized. This guide aims to provide a comparative analysis based on the current evidence, highlighting the well-documented bioactivities of Sparteine and the existing knowledge gaps for this compound, thereby offering a valuable resource for researchers, scientists, and drug development professionals.
Introduction to this compound and Sparteine
This compound and Sparteine are naturally occurring quinolizidine alkaloids. Sparteine is well-known for its cardiac and neurological effects, having been investigated for its antiarrhythmic and anticonvulsant properties. This compound, while structurally related, has been the focus of far fewer studies, and its biological activities are not well-defined. Both compounds are often found co-occurring in various plant species.
Comparative Bioactivity Data
A direct quantitative comparison of the bioactivities of this compound and Sparteine is challenging due to the limited data available for this compound. The following tables summarize the available quantitative data for Sparteine, while the absence of data for this compound is noted.
Table 1: Anticonvulsant Activity of Sparteine
| Experimental Model | Species | Administration Route | Effective Dose | Observed Effect |
| Pentylenetetrazole (PTZ)-induced seizures | Rat | Intraperitoneal (i.p.) | 30 mg/kg | Decreased severity of convulsive behavior and 100% survival.[1] |
| Maximal electroshock-induced seizures | Mouse | Intraperitoneal (i.p.) | Not specified | Inhibition of seizures.[2] |
| Pilocarpine-induced status epilepticus | Rat | Intraperitoneal (i.p.) | 13 mg/kg | Delayed onset and decreased severity of convulsive behaviors. |
| Kainic acid-induced status epilepticus | Rat | Intraperitoneal (i.p.) | 13 mg/kg | Delayed onset and decreased severity of convulsive behaviors. |
Table 2: Antimicrobial Activity of Sparteine
| Microorganism | Assay | MIC/Activity |
| Mycobacterium tuberculosis (susceptible and resistant strains) | Microscopic-Observation Drug-Susceptibility (MODS) | No colony-forming units at 25, 50, and 100 µM.[3] |
| Staphylococcus aureus | Not specified | Bactericide-like activity.[4] |
| Bacillus subtilis | Not specified | Bactericide-like activity.[4] |
| Bacillus thuringiensis | Not specified | Bactericide-like activity.[4] |
Table 3: Cytotoxicity Data for Sparteine
| Cell Line | Assay | IC50/LD0 | Species |
| Not specified | Acute toxicity | LD0: 25-30.7 mg/kg (i.p.) | Mouse |
| Not specified | Acute toxicity | LD0: 75 mg/kg (s.c.) | Mouse |
| Not specified | Acute toxicity | LD0: 25 mg/kg (s.c.) | Rat (postnatal days 1-3) |
Note: No specific IC50 values for cytotoxicity against cancer cell lines were found for Sparteine in the search results. The data presented reflects acute toxicity levels.
Mechanisms of Action
Sparteine
Sparteine's bioactivity is attributed to its interaction with key physiological targets. Its primary mechanisms of action include:
-
Sodium Channel Blockade : Sparteine is classified as a class 1a antiarrhythmic agent due to its ability to block voltage-gated sodium channels. This action reduces the excitability of cardiac and neuronal tissues.
-
Muscarinic Acetylcholine Receptor (mAChR) Activation : Evidence suggests that Sparteine's anticonvulsant effects may be mediated through the activation of M2 and M4 subtypes of muscarinic acetylcholine receptors. This activation can lead to a decrease in neuronal hyperexcitability.[2]
Diagram of Sparteine's proposed mechanisms of action.
This compound
The mechanism of action for this compound is currently unknown due to a lack of dedicated pharmacological studies. As a quinolizidine alkaloid, it may share some general properties with other members of this class, but specific targets and pathways have not been elucidated.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies used in key studies on Sparteine.
Anticonvulsant Activity Assessment of Sparteine
-
Animal Model : Male Wistar rats.
-
Induction of Seizures : Intraperitoneal injection of pentylenetetrazole (PTZ) at a dose of 90 mg/kg.
-
Drug Administration : Sparteine (13, 20, and 30 mg/kg) or saline solution was administered intraperitoneally 30 minutes before PTZ injection.
-
Behavioral Assessment : Convulsive behavior was evaluated using a standardized scoring scale (e.g., Velisek's scale).
-
Electroencephalographic (EEG) Recording : Rats were implanted with cortical electrodes to record electrical brain activity and monitor for epileptiform discharges.
-
Histological Analysis : After the experiment, brain tissue was collected, sectioned, and stained (e.g., with cresyl violet) to assess for neuronal damage in regions like the hippocampus.
-
Molecular Analysis : Quantitative PCR (qPCR) can be used to measure the mRNA expression of target receptors, such as the M2 and M4 muscarinic receptors, in brain tissue.[1]
Workflow for assessing the anticonvulsant activity of Sparteine.
In Vitro Antimicrobial Activity of Sparteine
-
Microorganism : Mycobacterium tuberculosis strains (ATCC).
-
Method : Microscopic-Observation Drug-Susceptibility (MODS) assay.
-
Procedure :
-
Prepare a liquid culture medium.
-
Add varying concentrations of Sparteine sulfate (e.g., 25, 50, 100 µM) to the wells of a microplate.
-
Inoculate the wells with a standardized suspension of M. tuberculosis.
-
Incubate the microplate under appropriate conditions.
-
Observe the wells microscopically for the formation of characteristic cord-like structures, which indicate bacterial growth. The minimum inhibitory concentration (MIC) is the lowest concentration of the drug that prevents visible growth.[3]
-
Discussion and Future Directions
The available data clearly establishes Sparteine as a bioactive alkaloid with significant anticonvulsant and antiarrhythmic potential, primarily through its action on sodium channels and muscarinic receptors. Its antimicrobial properties further broaden its pharmacological profile.
In stark contrast, the bioactivity of this compound remains an open question. While its chemical structure as a quinolizidine alkaloid suggests potential biological effects, the lack of empirical data makes any direct comparison with Sparteine speculative. The co-occurrence of this compound with Sparteine in some plant species hints at a possible, yet uninvestigated, synergistic or antagonistic interaction.
The significant knowledge gap concerning this compound's bioactivity presents a compelling opportunity for future research. Key areas for investigation should include:
-
Isolation and Purification : Development of efficient methods for the isolation of pure this compound to enable pharmacological studies.
-
In Vitro Bioactivity Screening : A broad screening of this compound against various biological targets, including ion channels, receptors, and enzymes, to identify its primary mechanisms of action. This should include antimicrobial and cytotoxicity assays to establish a basic pharmacological profile.
-
In Vivo Studies : Following promising in vitro results, in vivo studies in animal models would be necessary to evaluate the physiological effects and potential therapeutic applications of this compound.
-
Direct Comparative Studies : Once the bioactivity of this compound is better understood, direct comparative studies with Sparteine under identical experimental conditions will be crucial to delineate their respective potencies and mechanisms of action.
References
- 1. The anticonvulsant effect of sparteine on pentylenetetrazole-induced seizures in rats: a behavioral, electroencephalographic, morphological and molecular study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sparteine as an anticonvulsant drug: Evidence and possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of in vitro susceptibility to sparteine in four strains of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
Rhombifoline vs. Lupanine: A Comparative Guide to their Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of two natural alkaloids: rhombifoline, found in plants of the Sida genus, and lupanine, a quinolizidine alkaloid present in various Lupinus species. Due to a scarcity of research on isolated this compound, this comparison draws upon data from extracts of Sida rhombifolia, where this compound is a constituent, and available studies on lupanine and related compounds.
Executive Summary
Both this compound (as a component of Sida rhombifolia extracts) and lupanine have demonstrated noteworthy anti-inflammatory activities in preclinical studies. Extracts containing this compound appear to exert their effects through the inhibition of nitric oxide (NO) production and protein denaturation. Lupanine and related compounds have been associated with the modulation of pro-inflammatory cytokines and enzymes. The available data suggests that both compounds warrant further investigation as potential anti-inflammatory therapeutic agents.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the available quantitative data for the anti-inflammatory effects of Sida rhombifolia extracts (containing this compound) and lupanine. It is important to note that direct comparative studies are lacking, and the data for this compound is derived from plant extracts rather than the isolated compound.
Table 1: In Vitro Anti-inflammatory Activity of Sida rhombifolia Extracts
| Extract Type | Assay | Target | IC50 Value (µg/mL) | Reference |
| n-hexane | Nitric Oxide (NO) Inhibition | LPS-induced NO production in RAW 264.7 macrophages | 52.16[1][2] | [1][2] |
| Ethyl acetate | Nitric Oxide (NO) Inhibition | LPS-induced NO production in RAW 264.7 macrophages | 58.57[1] | [1] |
| n-hexane | Protein Denaturation Inhibition | Heat-induced albumin denaturation | 146.03[1][2] | [1][2] |
Table 2: Anti-inflammatory Activity of Lupanine and Related Compounds
| Compound | Assay | Target/Effect | Effective Concentration/Result | Reference |
| Lupanine | In vivo | Hypoglycemic and anti-inflammatory activities mentioned. | Specific quantitative data on anti-inflammatory effects are limited.[3] | [3] |
| Lupeol | In vivo | Carrageenan-induced paw edema | Inhibition of TNF-α and IL-1β | [4] |
| Lupeol | In vitro | LPS-stimulated HUVECs | Reduced levels of COX-2 and iNOS/NO.[4] | [4] |
Mechanisms of Anti-inflammatory Action
This compound (in Sida rhombifolia extracts): The anti-inflammatory mechanism of Sida rhombifolia extracts appears to be multifactorial. The inhibition of nitric oxide (NO) production is a key aspect, as excessive NO is a pro-inflammatory mediator.[1][2] The ability to inhibit protein denaturation suggests that these extracts can stabilize proteins and prevent the autoantigen production that can trigger inflammatory responses.[1][2]
Lupanine: While specific mechanistic studies on the anti-inflammatory effects of lupanine are limited, related alkaloids and compounds from lupin species have been shown to modulate the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3] The reduction of these cytokines is a crucial target in the management of inflammatory conditions. Additionally, some lupane-type triterpenoids have demonstrated inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[4]
Signaling Pathways
The anti-inflammatory effects of this compound and lupanine are likely mediated through key signaling pathways that regulate the expression of inflammatory mediators.
Caption: Proposed signaling pathways for the anti-inflammatory effects of this compound and lupanine.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vitro: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay is used to evaluate the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Caption: Workflow for the LPS-induced nitric oxide production assay.
Protocol Details:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or lupanine) and a final concentration of 1 µg/mL of LPS.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and incubating for 10 minutes at room temperature.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group, and the IC50 value is determined.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a widely used animal model to screen for the acute anti-inflammatory activity of a compound.
Caption: Workflow for the carrageenan-induced paw edema assay.
Protocol Details:
-
Animals: Male or female Wistar or Sprague-Dawley rats weighing 150-200g are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Animals are divided into groups, including a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of this compound or lupanine. The compounds are usually administered orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: A 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[5]
-
Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[5][6]
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.
Conclusion
The available evidence suggests that both this compound, as a component of Sida rhombifolia extracts, and lupanine possess anti-inflammatory properties. The primary mechanisms appear to involve the inhibition of key inflammatory mediators such as nitric oxide and pro-inflammatory cytokines. However, a significant knowledge gap exists regarding the specific anti-inflammatory effects and mechanisms of isolated this compound. Further research, including direct comparative studies and more detailed mechanistic investigations of the pure compounds, is necessary to fully elucidate their therapeutic potential in inflammatory diseases.
References
- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 4. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
Validating the Anti-inflammatory Mechanism of Rhombifoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Rhombifoline, with a primary focus on Rhynchophylline, a closely related and well-studied tetracyclic oxindole alkaloid. Due to the limited direct research on a compound explicitly named "this compound" in the context of inflammation, this guide will leverage the extensive data available for Rhynchophylline and the extracts of Sida rhombifolia, a plant sometimes associated with similar traditional uses, to provide a comprehensive overview of their anti-inflammatory mechanisms and performance against established drugs.
Executive Summary
Rhynchophylline has demonstrated significant anti-inflammatory activity by targeting key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Experimental data indicates its ability to suppress the production of critical pro-inflammatory mediators. This guide presents a side-by-side comparison with standard anti-inflammatory agents, Dexamethasone and Indomethacin, supported by experimental protocols and visual diagrams to elucidate the underlying mechanisms.
Data Presentation: Comparative Anti-inflammatory Activity
The following tables summarize the available quantitative and qualitative data on the inhibitory effects of Rhynchophylline, Sida rhombifolia extracts, and standard anti-inflammatory drugs on key inflammatory mediators.
Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production
| Compound/Extract | Cell Line | Stimulant | IC50 Value | Citation |
| Rhynchophylline | Mouse N9 Microglia | LPS | Concentration-dependent inhibition | [1] |
| Isorhynchophylline | Mouse N9 Microglia | LPS | More potent than Rhynchophylline | [1] |
| Sida rhombifolia (n-hexane extract) | RAW 264.7 Macrophages | LPS | 52.16 µg/mL | |
| Sida rhombifolia (ethyl acetate extract) | RAW 264.7 Macrophages | LPS | 58.57 µg/mL | |
| Dexamethasone | Murine J774 Macrophages | LPS | Dose-dependent inhibition (0.1-10 µM) | [2] |
| Indomethacin | Murine Macrophages | P. intermedia LPS | Effective inhibition (less than NCX 2121) | [3] |
Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-1β)
| Compound | Cell Line | Stimulant | Effect on TNF-α | Effect on IL-1β | Citation |
| Rhynchophylline | Mouse N9 Microglia | LPS | Concentration-dependent inhibition | Concentration-dependent inhibition | [1][4] |
| Isorhynchophylline | Mouse N9 Microglia | LPS | Concentration-dependent inhibition | Concentration-dependent inhibition | [1] |
| Dexamethasone | BV-2 Microglia | LPS | Inhibition of secretion | - | [5] |
| Indomethacin | Human Mononuclear Cells | LPS | Increased production | Increased spontaneous secretion | [6] |
Signaling Pathway Analysis
Rhynchophylline exerts its anti-inflammatory effects by modulating critical intracellular signaling cascades. The diagrams below, generated using Graphviz, illustrate the targeted pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
LPS-Induced Inflammation in Microglia/Macrophages
Objective: To induce an inflammatory response in vitro to screen anti-inflammatory compounds.
Protocol:
-
Cell Culture: Plate primary microglia or macrophage cell lines (e.g., BV-2, RAW 264.7) in 96-well or 24-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound (e.g., Rhynchophylline) for 1-2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) to the culture medium at a final concentration of 100 ng/mL to 1 µg/mL to induce inflammation.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours for cytokine and NO measurement).
-
Sample Collection: Collect the cell culture supernatant for subsequent analysis of inflammatory mediators.
Nitric Oxide (NO) Measurement (Griess Assay)
Objective: To quantify the production of nitric oxide, an inflammatory mediator.
Protocol:
-
Sample Preparation: Use the cell culture supernatant collected from the LPS-induced inflammation assay.
-
Griess Reagent: Prepare or use a commercial Griess reagent, which is a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.
-
Reaction: Mix an equal volume of the supernatant with the Griess reagent in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
Cytokine Measurement (ELISA)
Objective: To quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.
Protocol:
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate until a color develops.
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
Western Blotting for Phosphorylated Proteins (IκBα and MAPKs)
Objective: To assess the activation of signaling pathways by detecting the phosphorylation of key proteins.
Protocol:
-
Cell Lysis: After treatment, lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-IκBα, anti-phospho-p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the protein for normalization.
Quantitative PCR (qPCR) for Gene Expression (iNOS and COX-2)
Objective: To measure the mRNA expression levels of inflammatory genes.
Protocol:
-
RNA Extraction: Extract total RNA from the treated cells using a suitable kit or TRIzol reagent.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (iNOS, COX-2) and a housekeeping gene (e.g., GAPDH, β-actin).
-
Amplification: Perform the qPCR amplification in a real-time PCR cycler.
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for validating the anti-inflammatory mechanism of a test compound.
Conclusion
The available evidence strongly suggests that Rhynchophylline possesses significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of key inflammatory mediators, including nitric oxide, TNF-α, and IL-1β. While direct quantitative comparisons with standard drugs like Dexamethasone and Indomethacin are limited in the current literature, the mechanistic data provides a solid foundation for its potential as a therapeutic agent. Further research focusing on generating comparative IC50 values and in vivo efficacy studies is warranted to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a framework for conducting such validation studies.
References
- 1. Protocol Griess Test [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. novamedline.com [novamedline.com]
- 4. Targeting nitric oxide production in microglia with novel imidazodiazepines for non-sedative pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. Inflammasome-Induced IL-1β Secretion in Microglia Is Characterized by Delayed Kinetics and Is Only Partially Dependent on Inflammatory Caspases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Cross-Validation of Rhombifoline
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a comparative analysis of various analytical methods for the determination of Rhombifoline, a quinolizidine alkaloid with potential pharmacological activities. The focus is on the cross-validation of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques.
Data Summary of Analytical Methods
The following table summarizes the performance characteristics of different analytical methods applicable to the quantification of this compound and similar alkaloids. Data for the HPLC-MS/MS method is derived from a recent study on lupin alkaloids, while the performance metrics for other methods are based on typical validation parameters reported for these techniques with similar analytes.
| Parameter | HPLC-UV | UPLC-PDA | HPTLC-Densitometry | HPLC-MS/MS |
| **Linearity (R²) ** | >0.999 | >0.999 | >0.998 | 0.991[1] |
| Limit of Detection (LOD) | 5-20 ng/mL | 1-10 ng/mL | 10-50 ng/spot | <1 µg/Kg[1] |
| Limit of Quantification (LOQ) | 20-50 ng/mL | 5-20 ng/mL | 50-200 ng/spot | 1 µg/Kg[1] |
| Accuracy (% Recovery) | 98-102% | 98-102% | 97-103% | Satisfactory recovery values reported[1] |
| Precision (%RSD) | <2% | <2% | <3% | Not explicitly stated for this compound |
| Analysis Time | 15-30 min | 5-15 min | 20-40 min (per plate) | 10-20 min |
| Selectivity | Moderate | High | Moderate to High | Very High |
| Solvent Consumption | High | Low | Low | High |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results. Below are representative protocols for the analytical methods discussed.
High-Performance Liquid Chromatography (HPLC-UV)
-
Sample Preparation: Extraction of this compound from plant material is typically performed using an organic solvent such as methanol or ethanol, followed by filtration. For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing an acid modifier like 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the absorption maximum of this compound (e.g., 210 nm).
-
-
Quantification: External standard calibration curve using a certified reference standard of this compound.
Ultra-Performance Liquid Chromatography (UPLC-PDA)
-
Sample Preparation: Similar to HPLC, but may require more stringent filtration due to the smaller particle size of the UPLC column.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A rapid gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Detection: Photodiode Array (PDA) detector to ensure peak purity and to select the optimal wavelength.
-
-
Quantification: Based on the peak area from the PDA detector, correlated with a calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC-Densitometry)
-
Sample Preparation: Methanolic extracts of the plant material are prepared.[2]
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[2]
-
Application: Samples and standards are applied as bands using an automated applicator.[2]
-
Mobile Phase: A mixture of non-polar and polar solvents (e.g., toluene:ethyl acetate:formic acid).
-
Development: The plate is developed in a saturated twin-trough chamber.
-
Detection: Densitometric scanning at a specific wavelength after drying the plate.
-
-
Quantification: The peak area of the densitogram is used for quantification against a standard calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A sensitive and reliable high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) analytical method has been developed for the identification and quantification of thirteen lupin alkaloids, including this compound.[1]
-
Sample Preparation: Efficient extraction and clean-up steps are carried out by solid-phase extraction (SPE) to minimize matrix interference.[1][3]
-
Chromatographic Conditions:
-
Column: A reversed-phase column suitable for polar compounds.
-
Mobile Phase: A gradient of water and methanol/acetonitrile with additives like formic acid.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.
-
-
Quantification: An internal standard is often used, and quantification is based on the ratio of the analyte peak area to the internal standard peak area.
Visualizing the Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a high-performance thin-layer chromatographic method for the quantitative analysis of vitexin in Passiflora foetida herbal formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
Rhombifoline's Receptor Profile: A Comparative Analysis of its Binding Affinity Against Other Quinolizidine Alkaloids
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the receptor binding affinities of rhombifoline and other prominent quinolizidine alkaloids. This report synthesizes available experimental data to offer a comparative analysis of their interactions with key neurotransmitter receptors.
Quinolizidine alkaloids, a class of bicyclic nitrogen-containing compounds prevalent in the plant kingdom, particularly in the Fabaceae family, have garnered significant interest for their diverse pharmacological activities. Among these, this compound and its structural relatives, including sparteine, lupanine, and anagyrine, have been subjects of neuropharmacological investigation. This guide provides a detailed comparison of their binding affinities to nicotinic and muscarinic acetylcholine receptors, the primary targets for this class of alkaloids.
Comparative Binding Affinities of Quinolizidine Alkaloids
The primary mechanism of action for many quinolizidine alkaloids involves their interaction with cholinergic receptors. Experimental data, predominantly from radioligand displacement assays, has elucidated their affinity for both nicotinic and muscarinic acetylcholine receptors. The following tables summarize the available quantitative data, primarily as IC50 values, which represent the concentration of the alkaloid required to inhibit 50% of the specific binding of a radiolabeled ligand to the receptor. It is important to note that direct binding affinity data (Ki or Kd values) for this compound is limited in the current literature; therefore, data for its close structural analog, tetrahydrothis compound, is presented.
| Alkaloid | Receptor Type | Ligand Displaced | Tissue Source | IC50 (µM) | Reference |
| Tetrahydrothis compound | Nicotinic Acetylcholine Receptor | [³H]-Nicotine | Porcine brain membranes | > 1000 | [1][2] |
| Muscarinic Acetylcholine Receptor | [³H]-QNB | Porcine brain membranes | 130 | [1][2] | |
| Sparteine | Nicotinic Acetylcholine Receptor | [³H]-Nicotine | Porcine brain membranes | > 1000 | [1][2] |
| Muscarinic Acetylcholine Receptor | [³H]-QNB | Porcine brain membranes | 4.3 | [1][2] | |
| Lupanine | Nicotinic Acetylcholine Receptor | [³H]-Nicotine | Porcine brain membranes | > 1000 | [1][2] |
| Muscarinic Acetylcholine Receptor | [³H]-QNB | Porcine brain membranes | 19 | [1][2] | |
| Anagyrine | Nicotinic Acetylcholine Receptor | Not specified | SH-SY5Y cells (autonomic) | EC50: 4.2, DC50: 6.9 | [3][4] |
| Nicotinic Acetylcholine Receptor | Not specified | TE-671 cells (fetal muscle) | EC50: 231, DC50: 139 | [3][4] | |
| Muscarinic Acetylcholine Receptor | Not specified | Not specified | - |
QNB (Quinuclidinyl benzilate) is a high-affinity muscarinic antagonist. EC50 (Half maximal effective concentration) and DC50 (Half maximal desensitizing concentration) values are also provided for anagyrine's functional effects on nicotinic receptors.
Experimental Protocols
The binding affinity data presented in this guide were primarily obtained through competitive radioligand binding assays. The following is a generalized protocol based on the methodologies described in the cited literature[1][2].
Radioligand Displacement Assay for Nicotinic and Muscarinic Receptors
1. Membrane Preparation:
- Brain tissue (e.g., porcine cerebral cortex) is homogenized in a cold buffer solution (e.g., Tris-HCl).
- The homogenate is centrifuged at a low speed to remove cellular debris.
- The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.
- The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
- Aliquots of the membrane preparation are incubated with a specific radiolabeled ligand for either nicotinic receptors (e.g., [³H]-Nicotine) or muscarinic receptors (e.g., [³H]-Quinuclidinyl benzilate - QNB).
- Increasing concentrations of the unlabeled quinolizidine alkaloid (the competitor) are added to the incubation mixture.
- The mixture is incubated at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.
- Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., nicotine for nAChRs, atropine for mAChRs).
3. Separation and Quantification:
- The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
- The filters are washed with cold buffer to remove any unbound radioactivity.
- The radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
4. Data Analysis:
- The concentration of the competitor alkaloid that inhibits 50% of the specific binding of the radioligand (IC50 value) is determined by non-linear regression analysis of the competition curves.
Below is a graphical representation of the experimental workflow for a typical radioligand displacement assay.
Signaling Pathways
The interaction of quinolizidine alkaloids with nicotinic and muscarinic acetylcholine receptors initiates distinct intracellular signaling cascades.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
Nicotinic receptors are ligand-gated ion channels. Upon binding of an agonist, the receptor undergoes a conformational change, opening a channel that is permeable to cations, primarily Na⁺ and Ca²⁺. The influx of these ions leads to depolarization of the cell membrane and activation of various downstream signaling pathways.
Muscarinic Acetylcholine Receptor (mAChR) Signaling
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are linked to various intracellular effector systems. They are broadly classified into two major signaling pathways: the Gq/11 pathway and the Gi/o pathway.
-
Gq/11 Pathway (M1, M3, M5 receptors): Activation of these receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular Ca²⁺, while DAG activates protein kinase C (PKC).
-
Gi/o Pathway (M2, M4 receptors): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
References
- 1. Binding of quinolizidine alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anagyrine desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Rhombifoline Content in Various Plant Species: A Scientific Review
For Immediate Release
A comprehensive review of current scientific literature reveals varying concentrations of the quinolizidine alkaloid Rhombifoline across different plant species. This guide provides a comparative analysis of this compound content, details the experimental protocols for its quantification, and illustrates its biosynthetic pathway, offering valuable insights for researchers, scientists, and drug development professionals.
This compound, a tetracyclic quinolizidine alkaloid, has been identified in several plant species, primarily within the Fabaceae family. Its presence is of interest to the scientific community due to the diverse biological activities associated with this class of compounds. This comparative study synthesizes available data on this compound content to facilitate further research and development.
Quantitative Comparison of this compound Content
The concentration of this compound has been quantified in various plant species, with notable differences observed. The following table summarizes the reported content of this compound in different plants and their specific parts.
| Plant Species | Family | Plant Part | This compound Content | Reference |
| Anagyrus foetida | Fabaceae | Leaves and Stems | 0.0091% | [1] |
| Thermopsis rhombifolia | Fabaceae | Seeds | Content is highest in seeds, specific value not quantified in the provided search results. | [2] |
| Thermopsis lanceolata | Fabaceae | Herb | Contains this compound, specific value not quantified in the provided search results. | [3] |
| Thermopsis lupinoides | Fabaceae | Herb | Contains various quinolizidine alkaloids; this compound presence implied but not explicitly quantified. | [4] |
Note: The quantitative data for this compound is sparse in the currently available literature, highlighting a need for further research in this area. The value for Anagyrus foetida is based on the yield reported from a specific extraction and isolation procedure and may not represent the absolute concentration in the plant material.
Experimental Protocols for this compound Quantification
The accurate quantification of this compound in plant matrices is crucial for comparative studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose. Below is a detailed experimental protocol adapted from established methods for the analysis of quinolizidine alkaloids.
Sample Preparation: Extraction of this compound
-
Grinding: Dry the plant material (e.g., leaves, seeds) at 40°C to a constant weight and grind it into a fine powder using a laboratory mill.
-
Extraction Solvent: Prepare an extraction solvent of 80% methanol in water.
-
Extraction Process:
-
Weigh 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of the extraction solvent.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
HPLC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound. The exact m/z values would need to be determined using a pure standard of this compound.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of the this compound standard.
-
Quantification
-
Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the extraction solvent.
-
Analysis: Inject the standards and the prepared plant extracts into the HPLC-MS/MS system.
-
Calculation: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the regression equation of the calibration curve to calculate the concentration of this compound in the plant extracts.
Biosynthesis of this compound: A Quinolizidine Alkaloid
This compound belongs to the quinolizidine alkaloids, a class of secondary metabolites derived from the amino acid L-lysine. The biosynthesis is a complex enzymatic process that occurs in the chloroplasts of green plant tissues. The general pathway involves the decarboxylation of lysine to form cadaverine, which then undergoes a series of cyclization and modification steps to form the characteristic quinolizidine ring structure.
The following diagram illustrates the generalized biosynthetic pathway leading to the formation of quinolizidine alkaloids.
Caption: Generalized biosynthetic pathway of quinolizidine alkaloids, including this compound.
This guide provides a foundational overview for the comparative study of this compound. Further research is warranted to expand the quantitative data across a wider range of plant species and to elucidate the specific enzymatic steps in the this compound biosynthetic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermopsis rhombifolia - Wikipedia [en.wikipedia.org]
- 3. temperate.theferns.info [temperate.theferns.info]
- 4. Quinolizidine Alkaloids and Isoflavones from the Herb of Thermopsis lupinoides and Their Antiviral, Antifungal, and Insecticidal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Rhombifoline's Efficacy in Modulating Cytokine Production: A Comparative Analysis
For Immediate Release
[City, State] – A comprehensive review of recent experimental data highlights the potential of Rhombifoline, a flavonoid glycoside, as a potent modulator of pro-inflammatory cytokine production. This guide provides a comparative analysis of this compound's effects against a standard non-steroidal anti-inflammatory drug (NSAID), indomethacin, offering valuable insights for researchers and professionals in drug development. The data underscores this compound's significant anti-inflammatory properties and elucidates its mechanism of action.
Comparative Analysis of Cytokine Inhibition
This compound has demonstrated a marked ability to reduce the levels of key pro-inflammatory cytokines. In a preclinical model of rheumatoid arthritis, treatment with this compound resulted in a significant, dose-dependent decrease in Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). Notably, at a dosage of 20 mg/kg, this compound's inhibitory effect on these cytokines surpassed that of the widely used NSAID, indomethacin.
| Treatment Group | Dosage | TNF-α Level (pg/mg of protein) | IL-1β Level (pg/mg of protein) | IL-6 Level (pg/mg of protein) |
| Healthy Control | - | ~25 | ~15 | ~30 |
| Arthritis Control (Untreated) | - | ~80 | ~55 | ~95 |
| This compound | 10 mg/kg | ~50 | ~35 | ~60 |
| This compound | 20 mg/kg | ~30 | ~20 | ~40 |
| Indomethacin | 10 mg/kg | ~40 | ~25 | ~50 |
Data is approximated from graphical representations in the cited study and presented for comparative purposes.
Mechanism of Action: The NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1] In inflammatory conditions, the activation of NF-κB leads to the transcription of genes encoding pro-inflammatory cytokines.[1] Experimental evidence indicates that this compound treatment significantly decreases the levels of NF-κB in articular chondrocytes, thereby downregulating the expression of TNF-α, IL-1β, and IL-6 at both the gene and protein levels.[1]
Caption: this compound's inhibition of the NF-κB pathway.
Experimental Protocols
The following methodologies were employed in the study evaluating the effect of this compound on cytokine production in a Freund's Adjuvant-induced arthritis model in rats.[1]
1. Animal Model:
-
Induction of Arthritis: Arthritis was induced by a single subcutaneous injection of 0.1 ml of Complete Freund's Adjuvant (CFA) into the sub-plantar surface of the left hind paw of Wistar rats.
-
Treatment Groups:
-
Healthy control group.
-
CFA-induced arthritis control group (untreated).
-
This compound-treated groups (10 and 20 mg/kg, administered orally).
-
Indomethacin-treated group (10 mg/kg, administered orally).
-
-
Duration: Treatment was administered daily for 28 days.
2. Cytokine Measurement (ELISA):
-
Sample Collection: At the end of the treatment period, animals were euthanized, and the knee joint tissues were collected.
-
Tissue Homogenization: The tissues were homogenized in a lysis buffer to extract total protein.
-
ELISA Procedure: The levels of TNF-α, IL-1β, and IL-6 in the tissue homogenates were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Cytokine concentrations were normalized to the total protein content in each sample.
3. Gene Expression Analysis (qRT-PCR):
-
RNA Extraction: Total RNA was isolated from the knee joint tissues using an appropriate RNA extraction kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the extracted RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of TNF-α, IL-1β, and IL-6 mRNA were quantified by qRT-PCR using specific primers. Gene expression was normalized to a housekeeping gene.
Caption: Experimental workflow for cytokine analysis.
This guide consolidates the current understanding of this compound's impact on cytokine production, providing a foundation for further research into its therapeutic potential for inflammatory diseases. The presented data and methodologies offer a framework for comparative studies and the development of novel anti-inflammatory agents.
References
Assessing the Selectivity of Rhombifoline for its Biological Targets: A Comparative Guide for Researchers
A Note on a Novel Compound: Rhombifoline
Currently, there is a notable absence of direct experimental data in publicly accessible scientific literature detailing the specific biological targets and selectivity profile of this compound. This quinolizidine alkaloid, while identified, remains largely uncharacterized in terms of its interactions with receptors and enzymes.
However, by examining the pharmacological activities of structurally related and co-occurring quinolizidine alkaloids from the same plant (Anagyrus foetida L.), such as cytisine, lupanine, and sparteine, we can infer potential biological targets for this compound. This guide provides a comparative analysis of these related compounds against two primary target families: nicotinic acetylcholine receptors (nAChRs) and acetylcholinesterase (AChE). The data presented here can serve as a valuable starting point for researchers initiating studies on this compound, offering insights into potential experimental directions and assays.
Comparative Selectivity of Quinolizidine Alkaloids at Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors are crucial ligand-gated ion channels in the central and peripheral nervous systems, and they represent a significant target for many alkaloids. The selectivity of a compound for different nAChR subtypes can determine its therapeutic potential and side-effect profile.
Below is a comparison of the binding affinities (Ki) of several quinolizidine alkaloids and standard nAChR ligands for various receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | Class | α4β2 (Ki, nM) | α7 (Ki, nM) | α3β4 (Ki, nM) | α1β1γδ (muscle) (Ki, nM) |
| Cytisine | Quinolizidine Alkaloid | 0.17 - 1.2[1] | 31 - 4200[1] | ~20-fold lower affinity than α4β2 | 430 |
| Lupanine | Quinolizidine Alkaloid | Data not available | Neuroprotective effects blocked by α-bungarotoxin, suggesting α7 interaction[2][3] | Data not available | Data not available |
| Sparteine | Quinolizidine Alkaloid | Data not available | Data not available | Data not available | Data not available |
| Nicotine | Standard Agonist | 1 - 6.1 | >1000 | Data not available | 2000 |
| Varenicline | Standard Partial Agonist | 0.06 - 0.4[1][4] | 125 - 322[1][4] | Lower affinity than α4β2 | >8000 |
Comparative Inhibition of Acetylcholinesterase
Acetylcholinesterase is a key enzyme in the cholinergic nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased acetylcholine levels, a strategy employed in the treatment of conditions like Alzheimer's disease.
The following table summarizes the inhibitory activity (IC50) of various alkaloids and standard AChE inhibitors. Lower IC50 values indicate greater inhibitory potency.
| Compound | Class | Acetylcholinesterase (AChE) IC50 |
| Lupinine | Quinolizidine Alkaloid | 190 µM (for muscarinic receptors, also a reversible AChE inhibitor)[5] |
| Matrine | Quinolizidine Alkaloid | Potential inhibitor, specific IC50 values vary across studies. |
| Donepezil | Standard Inhibitor | 0.021 - 0.032 µM[6][7] |
| Galantamine | Standard Inhibitor | 0.31 - 1.8 µM |
Visualizing Molecular Pathways and Experimental Procedures
To further aid in the conceptualization of the potential mechanisms of action and the experimental approaches to study them, the following diagrams have been generated.
Experimental Protocols
For researchers planning to investigate the selectivity of this compound, the following are detailed protocols for the key experiments discussed in this guide.
Radioligand Binding Assay for nAChR Subtype Selectivity
This protocol is a generalized procedure for determining the binding affinity of a test compound to nAChR subtypes using a competitive radioligand binding assay.
1. Materials:
-
Receptor Source: Membranes prepared from rat brain tissue or cell lines stably expressing the human nAChR subtype of interest (e.g., α4β2, α7, α3β4).
-
Radioligand: A subtype-selective radiolabeled ligand. For example:
-
[³H]Cytisine for α4β2 nAChRs.
-
[¹²⁵I]α-Bungarotoxin or [³H]Methyllycaconitine for α7 nAChRs.
-
[³H]Epibatidine for α3β4 nAChRs.
-
-
Test Compound: this compound or other compounds of interest, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Non-specific Binding Control: A high concentration of a known non-radioactive ligand for the target receptor (e.g., 10 µM nicotine).
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Receptor membrane preparation.
-
Assay buffer (for total binding) or the non-specific binding control.
-
A specific concentration of the test compound.
-
-
Initiate the binding reaction by adding the radioligand at a concentration near its Kd value.
-
Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value (the inhibition constant for the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and the inhibitory potential of test compounds.
1. Materials:
-
Enzyme: Purified acetylcholinesterase (e.g., from electric eel or human recombinant).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Test Compound: this compound or other compounds of interest, dissolved in an appropriate solvent.
-
Positive Control: A known AChE inhibitor (e.g., Donepezil or Galantamine).
-
96-well microplate reader.
2. Procedure:
-
Prepare serial dilutions of the test compound and the positive control in the buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Buffer.
-
DTNB solution.
-
Test compound solution or positive control.
-
AChE solution.
-
-
Pre-incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI) to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion as DTNB reacts with the thiocholine produced by the enzymatic hydrolysis of ATCI.
3. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the control (enzyme activity without any inhibitor).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the enzyme activity) from the resulting dose-response curve.
References
- 1. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Marine Origin Ligands of Nicotinic Receptors: Low Molecular Compounds, Peptides and Proteins for Fundamental Research and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diversity of native nicotinic receptor subtypes in mammalian brain [iris.unimore.it]
- 7. researchgate.net [researchgate.net]
Reproducibility of Biological Effects of Rhombifoline-Containing Plant Extracts: A Comparative Analysis
A critical analysis of existing research reveals a notable lack of studies on the isolated alkaloid Rhombifoline, making a direct assessment of the reproducibility of its biological effects currently unfeasible. The scientific literature predominantly focuses on the bioactivity of crude extracts from plants known to contain a variety of alkaloids and other phytochemicals, with Sida rhombifolia being a prime example. This guide, therefore, provides a comparative overview of the biological effects reported for extracts of Sida rhombifolia, offering insights into the consistency of findings across different studies. It is crucial to underscore that these effects are attributable to the complex mixture of compounds within the extracts and not solely to this compound.
This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of natural products.
Comparative Analysis of Biological Activities of Sida rhombifolia Extracts
To assess the reproducibility of the biological effects of Sida rhombifolia extracts, this guide focuses on two of the most frequently investigated activities: anti-inflammatory and cytotoxic effects.
Anti-inflammatory Activity
The anti-inflammatory properties of Sida rhombifolia extracts have been evaluated in several studies using various assays. The data presented in Table 1 summarizes the key findings.
Table 1: Comparison of Anti-inflammatory Activity of Sida rhombifolia Extracts
| Study | Plant Part & Extract Type | Assay | Model System | Key Findings |
| Mah et al. (2017)[1] | Whole plant, n-hexane extract | Nitric Oxide (NO) Inhibition | LPS-induced RAW 264.7 macrophages | IC50: 52.16 µg/mL |
| Mah et al. (2017)[1] | Whole plant, n-hexane extract | Protein Denaturation Inhibition | Bovine Serum Albumin | IC50: 146.03 µg/mL |
| Sutradhar et al. (2006) | Not specified | Carrageenan-induced paw edema | Rats | Significant inhibition of edema |
| N'gouemo et al. (1996) | Not specified | Acetic acid-induced writhing | Mice | Analgesic effect observed |
The results suggest a consistent anti-inflammatory effect of Sida rhombifolia extracts across different experimental models. The n-hexane extract, in particular, has demonstrated potent inhibition of nitric oxide production and protein denaturation[1].
Cytotoxic Activity
The cytotoxic potential of Sida rhombifolia extracts against various cancer cell lines has also been a subject of investigation. Table 2 provides a comparative summary of these findings.
Table 2: Comparison of Cytotoxic Activity of Sida rhombifolia Extracts
| Study | Plant Part & Extract Type | Cell Line(s) | Assay | Key Findings |
| Mah et al. (2017)[1] | Whole plant, n-hexane extract | SNU-1 (gastric cancer), HepG2 (liver cancer) | MTT | Inhibition at 100 µg/mL: 68.52% (SNU-1), 47.82% (HepG2) |
| Pieme et al. (2010) | Not specified | HepG2 (liver cancer) | Not specified | IC50: 475.33 µg/mL (Methanol extract) |
| Asadujjaman et al. (2017) | Not specified | Brine shrimp | Brine shrimp lethality assay | LC50: 40 µg/mL (Ethanolic extract) |
The data indicates that extracts of Sida rhombifolia, particularly the n-hexane extract, exhibit cytotoxic activity against cancer cell lines, although the potency varies depending on the extract and the cell line used[1].
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed experimental methodologies for the key assays are provided below.
Nitric Oxide (NO) Inhibition Assay
The inhibitory effect of Sida rhombifolia extracts on nitric oxide production is a key measure of its anti-inflammatory potential.
Caption: Workflow for the Nitric Oxide (NO) Inhibition Assay.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.
References
Comparative Cytotoxicity of Alkaloids from Sida rhombifolia: A Focus on Vasicinone and its Derivatives
A comparative analysis of the cytotoxic effects of rhombifoline and other alkaloids isolated from the medicinal plant Sida rhombifolia is currently hampered by a lack of available scientific data on the cytotoxic properties of this compound itself. Extensive searches of peer-reviewed literature did not yield any studies reporting the cytotoxic or anticancer activities of isolated this compound.
However, other alkaloids have been identified in Sida rhombifolia, and for some of these, cytotoxic data are available from studies on other plant sources. This guide provides a comparative overview of the cytotoxicity of vasicinone, an alkaloid also found in Sida rhombifolia, based on available research. This information is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of compounds from this plant.
Cytotoxicity of Vasicinone and its Derivatives
Vasicinone, a quinazoline alkaloid, has demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes the available quantitative data on the cytotoxicity of vasicinone and its synthesized acetate derivative.
Table 1: Comparative Cytotoxicity of Vasicinone and Vasicine Acetate
| Compound | Cell Line | Assay | IC₅₀ Value | Citation |
| Vasicinone | A549 (Lung Carcinoma) | MTT | 70 µM (for 72h treatment) | [1][2] |
| Vasicine Acetate | A549 (Lung Adenocarcinoma) | Not specified | 2000 µg/mL | [3] |
Experimental Protocols
A detailed methodology for the key experiments cited in this guide is provided below to facilitate reproducibility and further investigation.
MTT Cytotoxicity Assay Protocol
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
Test compounds (e.g., Vasicinone) at various concentrations
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[7]
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 72 hours).[2]
-
MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[5] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways of Vasicinone-Induced Cytotoxicity
Research suggests that vasicinone induces apoptosis in cancer cells through the activation of both mitochondria-dependent (intrinsic) and mitochondria-independent (extrinsic) pathways.[1][2]
Caption: Signaling pathway of vasicinone-induced apoptosis.
Experimental Workflow for Cytotoxicity Screening
The general workflow for screening natural compounds for cytotoxic activity involves a series of in vitro assays.
References
- 1. ijpjournal.com [ijpjournal.com]
- 2. scispace.com [scispace.com]
- 3. Antimicrobial, Antioxidant, and Cytotoxic Properties of Vasicine Acetate Synthesized from Vasicine Isolated from Adhatoda vasica L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. iosrjournals.org [iosrjournals.org]
Benchmarking Antioxidant Activity: Sida rhombifolia Preparations vs. Standard Antioxidants
For the attention of: Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of Sida rhombifolia preparations has been evaluated using various standard assays. The tables below summarize the key quantitative findings from these studies, comparing the activity against well-established antioxidants.
Table 1: Antioxidant Activity of Sida rhombifolia Volatile Organic Compounds (VOCs) vs. Standard Antioxidants
| Sample | DPPH IC₅₀ (mg/mL) | ABTS IC₅₀ (mg/mL) | FRAP Capacity (mM/g) |
| Sida rhombifolia VOCs | 5.48 ± 0.024[1][2][3] | 1.47 ± 0.012[1][2][3] | 83.10 ± 1.66[1][2][3] |
| Butylated Hydroxytoluene (BHT) | Not Reported | Not Reported | ~830[2] |
| Trolox | Not Reported | Not Reported | Not Reported |
Lower IC₅₀ values indicate stronger radical scavenging activity.
Table 2: DPPH Radical Scavenging Activity of Sida rhombifolia Ethanol Extracts vs. Standard Antioxidants
| Sample (Ethanol Extract) | DPPH IC₅₀ (µg/mL) |
| Root | 546.1[4] |
| Leaves | 852.8[4] |
| Whole Plant | 983.8[4] |
| Stem | 1222.5[4] |
| Butylated Hydroxyanisole (BHA) | Comparison Standard Used[4] |
| α-Tocopherol Acetate | Comparison Standard Used[4] |
Specific IC₅₀ values for BHA and α-Tocopherol Acetate were not provided in the cited study, but they were used as the reference standards against which the extracts were compared.
Experimental Protocols
The following sections detail the methodologies for the key antioxidant assays cited in this guide.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
-
Principle: The antioxidant reduces the DPPH radical, leading to a decrease in absorbance at approximately 517 nm. The degree of discoloration indicates the scavenging potential of the antioxidant.
-
Procedure Outline:
-
A working solution of DPPH in methanol or ethanol is prepared.
-
Various concentrations of the test sample (e.g., Sida rhombifolia extract) and standard antioxidants are added to separate aliquots of the DPPH solution.
-
A control is prepared containing only the solvent and the DPPH solution.
-
The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of each solution is measured using a spectrophotometer (typically at 517 nm).
-
The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay evaluates the ability of antioxidants to scavenge the ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate.
-
Principle: Antioxidants donate electrons to the blue-green ABTS•⁺, causing it to be decolorized. The change in absorbance, measured at a specific wavelength (e.g., 734 nm), is proportional to the antioxidant concentration.
-
Procedure Outline:
-
The ABTS radical cation (ABTS•⁺) is pre-generated by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution. The mixture is kept in the dark at room temperature for 12-16 hours.[5]
-
The ABTS•⁺ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance value at 734 nm.
-
The test sample and standard antioxidants are added to the diluted ABTS•⁺ solution.
-
After a set incubation time (e.g., 5-30 minutes), the absorbance is measured at 734 nm.[5]
-
The percentage inhibition of the ABTS•⁺ radical is calculated, and the results are often expressed as IC₅₀ values or Trolox Equivalent Antioxidant Capacity (TEAC).
-
3. FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.
-
Principle: At a low pH, antioxidants reduce the colorless ferric complex to an intensely blue-colored ferrous complex. This reduction is monitored by measuring the change in absorbance at 593 nm.
-
Procedure Outline:
-
The FRAP reagent is freshly prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a ferric chloride (FeCl₃) solution.[6]
-
The reagent is warmed to 37°C.
-
The test sample is added to the FRAP reagent.
-
The absorbance of the resulting solution is measured at 593 nm after a specified incubation period (e.g., 4-60 minutes).[7][8]
-
The antioxidant capacity is determined by comparing the change in absorbance of the test samples with a standard curve prepared using a known concentration of ferrous ions (Fe²⁺). The results are typically expressed as mM Fe(II) equivalents per gram of sample.
-
Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the antioxidant assays described above.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
References
- 1. Chemical Composition and In Vitro Antioxidant Activity of Sida rhombifolia L. Volatile Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of in vitro antioxidant activity of Sida rhombifolia (L.) ssp. retusa (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Navigating the Safe Disposal of Rhombifoline: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of rhombifoline, aligning with standard laboratory safety practices and regulatory considerations. Adherence to these guidelines is critical for maintaining a safe laboratory environment and minimizing environmental impact.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. The following is a summary of key safety measures derived from safety data sheets (SDS).
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of contaminated gloves in accordance with good laboratory practices.
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible.
General Hygiene:
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Immediately change any contaminated clothing.[1]
II. This compound Disposal Protocol
The primary directive for this compound waste is to dispose of contents and container to an approved waste disposal plant .[1] Do not allow the product to enter drains.[1]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all waste containing this compound. This includes pure this compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE).
-
Segregate Waste Streams: Keep this compound waste separate from other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible chemicals can react dangerously.
Step 2: Waste Collection and Storage
-
Use Appropriate Containers: Collect this compound waste in a designated, properly labeled, and sealable container. The container must be compatible with the chemical properties of this compound.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[1] The storage area should be secure and accessible only to authorized personnel.[1]
Step 3: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department responsible for hazardous waste management.
-
Provide Information: Inform them of the type and quantity of this compound waste you need to dispose of. Follow their specific procedures for waste pickup and disposal.
-
Licensed Disposal Company: Your EHS office will arrange for the collection of the waste by a licensed hazardous waste disposal company. These companies are equipped to handle and dispose of chemical waste in an environmentally responsible and compliant manner.
Step 4: Spill Management In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Control Ignition Sources: Eliminate all potential sources of ignition.[1]
-
Absorb the Spill: For liquid spills, use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial chemical absorbent pads).
-
Collect and Containerize: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly.
-
Report the Spill: Report the incident to your supervisor and EHS office.
III. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for this compound.
References
Essential Safety and Handling of Rhombifoline: A Guide for Laboratory Professionals
For immediate reference, this guide provides critical safety protocols and logistical plans for the handling and disposal of Rhombifoline. These procedural steps are designed to ensure the safety of researchers, scientists, and drug development professionals in the laboratory.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications & Use Case |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Provides a barrier against skin contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat should be worn to protect against spills. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Eye & Face Protection | Safety Glasses with Side Shields | Provides basic protection from splashes. |
| Face Shield | To be worn in conjunction with safety glasses when there is a higher risk of splashing or when handling larger quantities. | |
| Respiratory Protection | Fume Hood | All handling of solid this compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
| N95 Respirator | May be considered for weighing and transferring powder if a fume hood is not available, though a fume hood is the preferred engineering control. |
Operational and Disposal Plans
Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Decontamination: Thoroughly wash hands with soap and water after handling. Clean all surfaces and equipment that have come into contact with this compound.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.
Disposal:
-
Waste Characterization: All waste containing this compound should be considered chemical waste.
-
Containerization: Use designated, sealed, and properly labeled containers for this compound waste.
-
Disposal Route: Dispose of waste through a licensed chemical waste disposal company, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Spill Management Workflow
In the event of a this compound spill, follow the procedural workflow outlined below.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
